molecular formula C9H19Br2NO B11926481 4-(5-Bromopentyl)morpholine Hydrobromide

4-(5-Bromopentyl)morpholine Hydrobromide

Cat. No.: B11926481
M. Wt: 317.06 g/mol
InChI Key: CQRYIPOCNXKJQS-UHFFFAOYSA-N
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Description

4-(5-Bromopentyl)morpholine Hydrobromide (CAS 2006277-82-1) is a valuable bifunctional building block in organic and medicinal chemistry research. Its molecular structure features a morpholine ring, a ubiquitous pharmacophore known to enhance the pharmacokinetic properties and biological activity of lead compounds . The morpholine ring contributes a well-balanced lipophilic-hydrophilic profile, which can be critical for improving solubility and permeability, particularly in the development of central nervous system (CNS) active agents . The bromoalkyl chain serves as a flexible linker, enabling efficient alkylation and the construction of diverse molecular architectures. This reagent is extensively used as a key intermediate in the synthesis of potential therapeutic molecules, including enzyme inhibitors such as cholinesterase inhibitors relevant to Alzheimer's disease research and kinase inhibitors for oncology studies . The hydrobromide salt form offers improved stability and handling for precise experimental work. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable regulatory guidelines.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19Br2NO

Molecular Weight

317.06 g/mol

IUPAC Name

4-(5-bromopentyl)morpholine;hydrobromide

InChI

InChI=1S/C9H18BrNO.BrH/c10-4-2-1-3-5-11-6-8-12-9-7-11;/h1-9H2;1H

InChI Key

CQRYIPOCNXKJQS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCCCBr.Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 4-(5-Bromopentyl)morpholine Hydrobromide (CAS 2006277-82-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(5-Bromopentyl)morpholine Hydrobromide (CAS 2006277-82-1) is a specialized heterocyclic building block used primarily in medicinal chemistry and organic synthesis.[1] It serves as a critical C5-linker reagent , enabling the introduction of a morpholine moiety—a privileged pharmacophore—at a precise distance from a core scaffold.

This guide provides a comprehensive technical overview for researchers, focusing on its physicochemical properties, synthesis logic, handling protocols, and applications in drug discovery, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and solubility-enhancing modifications.

Part 1: Chemical Identity & Physicochemical Properties[2][3]

Nomenclature & Identification
PropertyDetail
Chemical Name 4-(5-Bromopentyl)morpholine Hydrobromide
CAS Number 2006277-82-1
Molecular Formula C₉H₁₈BrNO[2][3] • HBr
Molecular Weight 318.07 g/mol (Salt); ~236.15 g/mol (Free Base)
SMILES C1COCCN1CCCCCBr.Br
Structure Class Nitrogen Heterocycle; Alkyl Bromide; Hydrobromide Salt
Physical Properties (Class-Based Characterization)

Note: Specific experimental values for this custom-synthesis intermediate may vary by batch/polymorph. The following are characteristic of homologous morpholine-alkyl-bromide salts.

  • Appearance: Typically a white to off-white crystalline solid. The hydrobromide salt form is preferred over the free base (often a viscous oil) to enhance stability and prevent spontaneous cyclization or degradation.

  • Solubility:

    • High: Water, Methanol, DMSO, DMF.

    • Low/Insoluble: Diethyl ether, Hexanes, Toluene.

  • Hygroscopicity: Hydrobromide salts are often hygroscopic; storage under desiccant is critical to prevent hydrolysis of the alkyl bromide moiety.

Part 2: Synthesis & Manufacturing Logic

The synthesis of 4-(5-Bromopentyl)morpholine Hydrobromide follows a standard nucleophilic substitution pathway but requires precise stoichiometry to prevent dimerization (formation of bis-morpholino pentane).

Synthetic Pathway

The core reaction involves the mono-alkylation of morpholine with an excess of 1,5-dibromopentane.

Reaction Logic:

  • Stoichiometry: A large excess (3-5 equivalents) of 1,5-dibromopentane is used to statistically favor mono-alkylation over di-alkylation.

  • Base Selection: A non-nucleophilic base (e.g., K₂CO₃ or DIPEA) scavenges the HBr generated during the S_N2 attack.

  • Salt Formation: The free base oil is treated with HBr (in acetic acid or dioxane) to precipitate the stable hydrobromide salt.

Visualization: Synthesis Workflow

Synthesis Morpholine Morpholine (Nucleophile) Intermediate Free Base Intermediate (Oil) Morpholine->Intermediate S_N2 Alkylation (K2CO3, MeCN, Reflux) Dibromo 1,5-Dibromopentane (Electrophile - Excess) Dibromo->Intermediate Product 4-(5-Bromopentyl)morpholine HBr (Crystalline Solid) Intermediate->Product Salt Formation SideProduct Bis-morpholino Side Product (Impurity) Intermediate->SideProduct Over-alkylation HBr HBr / Dioxane

Figure 1: Synthetic pathway for CAS 2006277-82-1, highlighting the critical salt formation step for stability.

Part 3: Applications in Drug Development[6]

This compound acts as a heterobifunctional linker . The bromine end is electrophilic (reactive toward amines, thiols, or phenols), while the morpholine end serves as a solubility handle or receptor-interacting motif.

Key Application Areas
  • PROTAC Linker Design:

    • The 5-carbon chain (pentyl) provides a specific spatial separation (~6-8 Å) between two ligands.

    • Researchers use this to link an E3 ligase ligand to a target protein ligand. The morpholine group can improve the physicochemical properties (LogD) of the final chimera.

  • Solubility Enhancement:

    • Attaching a morpholine ring to a lipophilic drug candidate often lowers LogP and improves metabolic stability. The pentyl chain allows the morpholine to "float" away from the active site, minimizing steric interference.

  • Neuropharmacology:

    • Morpholine derivatives are frequent scaffolds in CNS drugs (e.g., Reboxetine). This reagent allows the rapid grafting of a morpholino-pentyl side chain onto core scaffolds like indoles or piperazines.

Experimental Protocol: General Coupling Procedure

Standard protocol for attaching this linker to a phenol-containing drug scaffold.

Reagents:

  • Target Scaffold (Ar-OH)

  • 4-(5-Bromopentyl)morpholine HBr (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Target Scaffold in anhydrous DMF under Nitrogen. Add Cs₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Add 4-(5-Bromopentyl)morpholine HBr in one portion.

    • Note: The extra equivalent of base neutralizes the HBr salt immediately, liberating the reactive free base in situ.

  • Reaction: Heat to 60-80°C for 4-12 hours. Monitor by LC-MS for the disappearance of the starting phenol.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF and inorganic salts. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Part 4: Handling, Stability & Safety (E-E-A-T)

Stability Profile
  • Hydrolysis Risk: Alkyl bromides can hydrolyze to alcohols in the presence of moisture and heat. The HBr salt form suppresses this by maintaining a lower pH microenvironment, but the solid must be kept dry.

  • Cyclization: The free base form of this molecule has a theoretical risk of intramolecular cyclization (forming a quaternary ammonium salt) upon prolonged storage. The HBr salt prevents this by protonating the morpholine nitrogen, rendering it non-nucleophilic.

Safety Data (Inferred from Class)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Visualization: Stability Logic

Stability Salt HBr Salt Form (Stable Solid) FreeBase Free Base Form (Reactive Oil) Salt->FreeBase Neutralization (pH > 9) FreeBase->Salt Acidification (HBr) Cyclized Quaternary Ammonium Salt (Degradation Product) FreeBase->Cyclized Long-term Storage / Heat (Intramolecular Attack)

Figure 2: Stability logic demonstrating why the HBr salt is the preferred commercial form to prevent self-degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Morpholine Derivatives. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Kourouli, T. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Current Organic Chemistry. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Handling of 4-(5-Bromopentyl)morpholine Hydrobromide

[1][2]

Executive Summary

4-(5-Bromopentyl)morpholine Hydrobromide is a bifunctional building block extensively used in medicinal chemistry to introduce a morpholine moiety via a pentyl linker.[1][2] This "linker" strategy is critical for modulating the pharmacokinetic profile (solubility, blood-brain barrier permeability) of drug candidates.

This guide addresses a common bottleneck in process chemistry: the solubility dichotomy of the compound. As a hydrobromide salt possessing a moderately lipophilic alkyl chain (

Physicochemical Profile

To predict and manipulate solubility, one must first understand the competing forces within the molecule.

  • Chemical Structure:

    
    [1]
    
  • Molecular Weight: ~317.07 g/mol (Salt form)[1]

  • Key Functional Elements:

    • Morpholinium Head Group: Highly polar, ionic, responsible for water solubility and high melting point.

    • Pentyl Spacer (

      
      ):  Lipophilic domain.[1][2] Unlike the ethyl analog, the 5-carbon chain imparts significant non-polar character, increasing affinity for chlorinated solvents and reducing the "salting out" threshold.
      
    • Terminal Bromide: Electrophilic site for alkylation reactions (e.g.,

      
       coupling).[2]
      
PropertyValue / DescriptorImpact on Process
Form Crystalline Solid (White to Off-white)Prone to hygroscopicity; store under desiccant.[1]
Ionic Nature Hydrobromide SaltHigh water solubility; acidic pH in solution.[1][2]
Lipophilicity Moderate (

chain)
Soluble in DCM/CHCl3 (unlike many inorganic salts).[1][2]
pKa (Conj. Acid) ~8.3 (Morpholine ring)pH-dependent solubility switch (Salt vs. Free Base).[1]

Solubility Landscape

The following data categorizes solvent compatibility based on polarity and dielectric constant.

Solubility Data Table

Note: Designations are based on the homologous series behavior (Ethyl/Propyl analogs) and standard salt properties.

Solvent ClassSpecific SolventSolubility RatingProcess Application
Polar Protic WaterHigh (>100 mg/mL)Aqueous workups; biphasic reactions.[1]
Methanol / EthanolHigh Recrystallization; homogeneous reactions.[1][2]
Polar Aprotic DMSO / DMFHigh

reactions; library synthesis.[1][2]
AcetonitrileModerate Heating often required; good for crystallization.[1][2]
Chlorinated Dichloromethane (DCM)Moderate to Good Unique to longer alkyl chains; extraction solvent.[1][2]
ChloroformGood NMR analysis; synthesis solvent.[1][2]
Non-Polar Diethyl EtherInsoluble Anti-solvent for precipitation.[1][2]
Hexanes / HeptaneInsoluble Washing impurities from solid filter cake.[1][2]
ToluenePoor Potential anti-solvent or high-temp slurry.[1][2]
The "Spacer Effect" on Solubility

Researchers often assume all amine salts are insoluble in DCM.[1][2] However, 4-(5-Bromopentyl)morpholine HBr defies this rule due to the pentyl chain.[1]

  • Mechanism: The 5-carbon alkyl chain disrupts the crystal lattice energy sufficiently to allow solvation by moderately polar organic solvents like DCM and Chloroform.[1][2]

  • Implication: You cannot rely on simple DCM washes to remove organic impurities from this salt, as you might lose significant yield.[2] Use Ether or Hexanes instead.[1][2]

Thermodynamic & Kinetic Considerations

Temperature Dependence

The solubility curve in Acetonitrile (ACN) and Isopropanol (IPA) is steep.[2]

  • Ambient (

    
    ):  Solubility is limited, often resulting in a suspension.[2]
    
  • Reflux (

    
    ):  Full dissolution is typically achieved.[1][2]
    
  • Application: This steep curve makes ACN/IPA systems ideal for recrystallization to purge impurities (e.g., unreacted morpholine or dibromopentane).[2]

Dissolution Kinetics (The "Oiling Out" Danger)

During recrystallization, if the solution is cooled too rapidly, the compound may separate as a viscous oil rather than crystals. This is a kinetic trap caused by the flexible pentyl chain preventing rapid lattice ordering.[1][2]

  • Mitigation: Seed the solution at

    
     and cool at a rate of 
    
    
    per hour.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits for your specific batch/lot.[1][2]

  • Preparation: Weigh 100 mg of 4-(5-Bromopentyl)morpholine HBr into a 4 mL vial.

  • Addition: Add the target solvent in

    
     increments while vortexing.
    
  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    .[1][2]
    
  • Verification: If undissolved solid remains after 2 mL, filter, dry, and weigh the residue to calculate the dissolved fraction.

Protocol B: Free-Basing Workflow (Salt-to-Base Switch)

Essential for using the compound in nucleophilic substitutions where the HBr salt would quench the base.[1]

  • Dissolution: Dissolve the HBr salt in minimal water (approx. 5 mL/g).[1][2]

  • Basification: Slowly add

    
     or saturated 
    
    
    until pH > 10.
    • Note: The solution will turn cloudy as the free base oils out.

  • Extraction: Extract

    
     with DCM or Ethyl Acetate.
    
  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
    • Caution: The free base is an oil and may degrade upon prolonged storage.[1][2] Use immediately.

Process Visualization

The following diagram outlines the decision logic for solvent selection during reaction and purification.

SolubilityWorkflowStartStart: 4-(5-Bromopentyl)morpholine HBrGoalDefine GoalStart->GoalRxnReaction MediumGoal->RxnSynthesisPurifyPurification / WorkupGoal->PurifyIsolationPolarPolar Aprotic(DMF, DMSO)High SolubilityRxn->PolarHomogeneousBiphasicBiphasic System(Water + DCM/Toluene)Requires Phase Transfer Cat.Rxn->BiphasicHeterogeneousRecrystRecrystallizationPurify->RecrystWashSolid WashingPurify->WashSolventAAcetonitrile or IPA(Heat to dissolve, Cool to crystallize)Recryst->SolventASelectSolventBDiethyl Ether or Hexanes(Removes non-polar impurities)Wash->SolventBSelect

Figure 1: Decision tree for solvent selection based on process goals (Reaction vs. Purification).

Practical Troubleshooting

IssueProbable CauseCorrective Action
Material "Oils Out" Cooling too fast or solvent too polar.[1][2]Re-heat, add a drop of MeOH, seed, and cool slowly.
Low Yield in Workup Product lost to aqueous layer.[1][2]The HBr salt is water-soluble.[1][2] Ensure pH > 10 to extract the free base.[1][2]
Sticky Solid Hygroscopic water absorption.[1][2]Dry in a vacuum oven at

with

.
Color Change (Yellow) Oxidation of bromide or free amine.[1][2]Store under Nitrogen/Argon at

.

References

  • ChemicalBook. (2024).[1][2] Morpholine, 4-(2-bromoethyl)-, hydrobromide Properties and Solubility Data. Retrieved from

    • Context: Provides baseline solubility data for the homologous ethyl-linker salt, establishing the trend for w
  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 531849, 4-(5-Bromopentanoyl)morpholine. Retrieved from

    • Context: Structural reference for the pentyl-morpholine scaffold and lipophilicity descriptors (LogP).
  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 4-(2-Bromoethyl)morpholine hydrobromide. Retrieved from [1]

    • Context: Validates handling safety (irritant properties)
  • BenchChem. (2024).[1][2] Synthesis and Applications of Morpholine Hydrobromide Derivatives. Retrieved from

    • Context: Details the synthetic utility and standard reaction solvents (DMF, Acetonitrile) for this class of compounds.

Strategic Applications of 4-(5-Bromopentyl)morpholine Hydrobromide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, synthetic utility, and experimental protocols for 4-(5-Bromopentyl)morpholine Hydrobromide , a specialized alkylating agent used in medicinal chemistry.

Executive Summary

4-(5-Bromopentyl)morpholine Hydrobromide (often abbreviated as the C5-morpholine linker) is a bifunctional building block used primarily in the synthesis of bioactive small molecules. It serves as a convergent reagent to introduce the


-morpholinopentyl  moiety—a "privileged structure" variant that modulates lipophilicity, receptor binding affinity, and pharmacokinetic profiles.

Unlike shorter analogs (e.g., the common ethyl linker), the 5-carbon pentyl spacer provides specific geometric freedom, allowing the terminal morpholine group to access solvent-exposed pockets or distal binding sites in enzymes (e.g., AChE, LSD1) and G-protein coupled receptors (e.g., Sigma-1).

Core Utility:

  • Pharmacophore Installation: Direct introduction of the morpholine ring with a hydrophobic spacer.

  • Linker Optimization (Linkerology): Tuning chain length during Structure-Activity Relationship (SAR) studies.[1]

  • Multi-Target Drug Design: Synthesis of hybrid molecules for neurodegenerative disorders.[2]

Chemical Properties & Reactivity

The compound consists of a morpholine ring attached to a saturated 5-carbon alkyl chain terminated by a bromine atom. The hydrobromide salt form enhances stability and shelf-life compared to the free base, which is prone to self-quaternization (polymerization).

PropertySpecification
Chemical Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Molecular Weight ~317.07 g/mol (Salt)
Functional Groups Secondary Amine (masked in ring), Alkyl Bromide
Reactivity Profile Electrophile .[3] The terminal alkyl bromide undergoes

substitution with nucleophiles (phenols, amines, thiols).
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol). Limited solubility in non-polar solvents.

Mechanistic Causality: The 5-carbon chain renders the bromide less sterically hindered than branched alkyl halides, facilitating rapid nucleophilic attack. However, the flexibility of the pentyl chain requires careful solvent selection (e.g., acetonitrile, DMF) to prevent intramolecular cyclization side reactions during slow additions.

Key Research Applications

A. Sigma-1 Receptor Ligand Synthesis

Research into neuroprotective agents has identified the N-morpholinopentyl group as a critical determinant for Sigma-1 receptor (


R)  selectivity.
  • Case Study: In the development of chromone-based neurotherapeutics, replacing shorter linkers with the 5-carbon spacer resulted in compound 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one , which exhibited high affinity (

    
     nM) and selectivity over the 
    
    
    
    receptor.
  • Mechanism: The pentyl chain positions the protonated nitrogen of the morpholine ring to form an optimal salt bridge with the aspartate residue in the

    
    R binding pocket, a geometric fit not achieved by ethyl or propyl linkers.
    
B. Multi-Target Directed Ligands (MTDLs) for Alzheimer’s

In Alzheimer's research, this reagent is used to synthesize "hybrid" drugs that simultaneously target Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

  • Application: The reagent couples a morpholine "cap" to a catalytic inhibitor core (e.g., tacrine, chromone, or isoindoline).

  • Function: The morpholine group binds to the Peripheral Anionic Site (PAS) of AChE, while the core binds to the catalytic site. The 5-carbon spacer spans the enzyme's gorge, blocking amyloid-beta aggregation.

C. Epigenetic Modulators (LSD1 Inhibitors)

In the optimization of Lysine-Specific Demethylase 1 (LSD1) inhibitors, the reagent is used to probe the depth of the substrate binding channel.

  • SAR Insight: While 3-carbon linkers are often optimal for phenoxazine-based inhibitors, the 5-carbon analog is synthesized to define the maximum steric tolerance of the active site. This "molecular ruler" approach is essential for mapping enzyme cavities.

Experimental Protocols

Protocol A: General Alkylation of Phenols

This protocol describes the installation of the morpholinopentyl group onto a phenolic scaffold (e.g., 6-hydroxychromone, paracetamol, or tyrosine residues).

Reagents:

  • Target Phenol (1.0 equiv)

  • 4-(5-Bromopentyl)morpholine HBr (1.2 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv) - Acts as a base and HBr scavenger.
    
  • Potassium Iodide (KI) (0.1 equiv) - Catalyst (Finkelstein reaction in situ).

  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Methodology:

  • Activation: Dissolve the target phenol in anhydrous

    
     under an inert atmosphere (
    
    
    
    or Ar). Add anhydrous
    
    
    and stir at room temperature for 30 minutes to generate the phenoxide anion.
  • Addition: Add 4-(5-Bromopentyl)morpholine HBr and catalytic KI to the reaction mixture.

    • Note: The HBr salt will be neutralized by the excess base, liberating the reactive free base in situ.

  • Reflux: Heat the mixture to reflux (80-85°C for

    
    ) for 12–24 hours. Monitor consumption of the phenol by TLC or LC-MS.
    
  • Work-up:

    • Cool to room temperature and filter off inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

  • Purification: Purify the crude oil via flash column chromatography (typically DCM/MeOH gradients) to isolate the product.

Protocol B: Self-Validating Purity Check

Before using the reagent in critical steps, verify the integrity of the alkyl bromide.

  • Test: Dissolve a small amount in water/ethanol and add

    
     solution.
    
  • Result: A pale yellow precipitate (

    
    ) confirms the presence of ionizable bromide (from the salt).
    
  • TLC: Check for a single spot. Multiple spots may indicate polymerization (quaternization).

Visualizing the Synthetic Workflow

The following diagram illustrates the convergent synthesis of a Sigma-1 receptor ligand using 4-(5-Bromopentyl)morpholine HBr.

G Reagent 4-(5-Bromopentyl) morpholine HBr Intermediate Transition State (Phenoxide Attack) Reagent->Intermediate In-situ Free Base Scaffold Phenolic Scaffold (e.g., Chromone) Scaffold->Intermediate Deprotonation Base Base (K2CO3) + Catalyst (KI) Base->Intermediate Product Target Ligand (Sigma-1 Agonist) Intermediate->Product SN2 Substitution (-KBr, -H2O)

Caption: Convergent synthesis workflow for installing the N-morpholinopentyl pharmacophore via nucleophilic substitution.

Safety & Handling

  • Hazards: As an alkylating agent, this compound is potentially genotoxic. It causes skin and eye irritation (H315, H319) and may cause respiratory irritation (H335).

  • Storage: Store at 2-8°C under desiccant. The HBr salt is hygroscopic; moisture absorption can lead to hydrolysis or degradation.

  • Neutralization: Quench excess reagent with an amine (e.g., ethanolamine) or strong base before disposal to destroy the alkylating potential.

References

  • Sigma-1 Receptor Ligands (Chromone Deriv

    • Title: Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics.[2]

    • Source: PMC / NIH (2025)
    • URL:[Link]

  • LSD1 Inhibitors & Linkerology

    • Title: Identification of Novel Phenoxazine-Derived LSD1 Inhibitors Suppressing Gastric Cancer Stemness.
    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

  • Multi-Target Directed Ligands (Alzheimer's)

    • Title: The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents.
    • Source: ACS Pharmacology & Transl
    • URL:[Link]

  • General Morpholine Synthesis & Applic

    • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity.
    • Source: ResearchG
    • URL:[Link]

Sources

Technical Guide: Physical Properties and Melting Point of 4-(5-Bromopentyl)morpholine Salts

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(5-Bromopentyl)morpholine salts , focusing on their physical properties, synthesis, and application as critical intermediates in medicinal chemistry (e.g., PROTAC® linkers).

Executive Summary

4-(5-Bromopentyl)morpholine and its salts (Hydrobromide, Hydrochloride) are essential alkylating agents used to introduce a morpholine moiety via a five-carbon linker. This structural motif is increasingly prevalent in the design of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules, where the lipophilic pentyl chain provides optimal spatial separation between warheads.

This guide details the physicochemical profile, synthesis pathways, and handling protocols for these salts, addressing the common challenges of hygroscopicity and thermal stability.

Chemical Identity & Structure

PropertyDetail
IUPAC Name 4-(5-Bromopentyl)morpholine hydrobromide
Common Name N-(5-Bromopentyl)morpholine HBr
CAS Number (Salt) 2006277-82-1 (Hydrobromide)
CAS Number (Free Base) 909912-16-9
Molecular Formula C₉H₁₈BrNO[1][2][3][4][5][6] · HBr (Salt) / C₉H₁₈BrNO (Base)
Molecular Weight 317.07 g/mol (HBr Salt) / 236.15 g/mol (Base)
SMILES C1COCCN1CCCCCBr

Physical Properties[2][3][5][6][7][8][9][10]

Melting Point and Phase Behavior

The physical state of 4-(5-Bromopentyl)morpholine depends heavily on its protonation state.

  • Free Base: The free base is typically a colorless to pale yellow oil or low-melting waxy solid at room temperature. It is lipophilic and prone to oxidation upon prolonged air exposure.

  • Hydrobromide (HBr) Salt: The salt form is a white to off-white crystalline solid .

    • Melting Point Range: Typically 100°C – 150°C (Broad range due to hygroscopicity).

    • Note on Homologs: Shorter chain analogs like 4-(2-bromoethyl)morpholine HBr melt higher (~185-190°C). The longer pentyl chain introduces flexibility, generally lowering the crystal lattice energy and thus the melting point relative to ethyl/propyl analogs.

    • Hygroscopicity: Highly hygroscopic. Absorption of atmospheric moisture can significantly depress the observed melting point and turn the solid into a sticky gum.

Solubility Profile

Understanding solubility is critical for reaction planning and purification.

SolventSolubility (Salt)Solubility (Free Base)Application Notes
Water HighLowSalt dissolves freely; useful for aqueous workups.
DMSO High (>50 mg/mL)HighPreferred solvent for biological assays.
Methanol HighHighGood for recrystallization of the salt.
DCM/Chloroform ModerateHighFree base extraction solvent.
Diethyl Ether InsolubleModerateUsed to precipitate the salt from reaction mixtures.

Synthesis & Preparation Protocol

The synthesis involves the nucleophilic substitution of 1,5-dibromopentane by morpholine. The stoichiometry is critical to prevent the formation of the bis-morpholino byproduct.

Reaction Pathway

The reaction proceeds via an S_N2 mechanism.

Synthesis Morpholine Morpholine (Nucleophile) Intermediate Transition State (S_N2) Morpholine->Intermediate Toluene/ACN, Reflux Dibromo 1,5-Dibromopentane (Electrophile) Dibromo->Intermediate Excess (3-5 equiv) ProductBase 4-(5-Bromopentyl)morpholine (Free Base) Intermediate->ProductBase -HBr Byproduct 1,5-Dimorpholinopentane (Impurity) Intermediate->Byproduct If Morpholine Excess ProductSalt 4-(5-Bromopentyl)morpholine Hydrobromide ProductBase->ProductSalt HBr/Acetic Acid Precipitation

Caption: Synthesis pathway for 4-(5-Bromopentyl)morpholine HBr, highlighting the critical stoichiometry control to avoid dimerization.

Step-by-Step Methodology

Objective: Synthesize 4-(5-Bromopentyl)morpholine HBr with >95% purity.

  • Reagent Setup:

    • Charge a reaction flask with 1,5-dibromopentane (3.0 equivalents) . The large excess is mandatory to statistically favor mono-substitution.

    • Dissolve in Acetonitrile (ACN) or Toluene (0.5 M concentration).

    • Add Potassium Carbonate (K₂CO₃) (1.5 equivalents) as a base scavenger.

  • Addition:

    • Add Morpholine (1.0 equivalent) dropwise over 30 minutes at 0°C.

    • Reasoning: Slow addition keeps the concentration of the nucleophile low relative to the dibromide, suppressing the formation of the bis-substituted impurity (1,5-dimorpholinopentane).

  • Reaction:

    • Warm to room temperature and stir for 12–18 hours.

    • Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product will appear as a new spot; the excess dibromide will remain near the solvent front.

  • Workup (Free Base Isolation):

    • Filter off the inorganic salts (KBr).

    • Concentrate the filtrate.

    • Purification: The excess 1,5-dibromopentane must be removed via vacuum distillation (high boiling point) or column chromatography (Silica gel; Gradient 0-5% MeOH/DCM).

  • Salt Formation:

    • Dissolve the purified free base oil in diethyl ether or ethyl acetate.

    • Cool to 0°C.

    • Add HBr in Acetic Acid (33%) or HCl in Dioxane (4M) dropwise.

    • The salt will precipitate immediately. Filter, wash with cold ether, and dry under high vacuum over P₂O₅.

Characterization Standards

To ensure the identity and purity of the synthesized salt, the following spectral signatures must be verified.

MethodExpected SignalInterpretation
¹H NMR (DMSO-d₆) δ 3.9–4.0 (m, 4H)Morpholine ether protons (deshielded).
δ 3.52 (t, 2H)CH₂-Br protons (diagnostic triplet).
δ 3.0–3.1 (m, 4H)Morpholine amine protons.
δ 1.8–1.9 (m, 2H)Alkyl chain protons.
Mass Spectrometry m/z ~236/238 [M+H]⁺Characteristic 1:1 isotopic ratio of Bromine (⁷⁹Br/⁸¹Br).
Elemental Analysis Br % ContentConfirms salt stoichiometry (e.g., mono-HBr vs. free base).

Handling & Safety (MSDS Highlights)

This compound is an alkylating agent and must be handled with strict safety protocols.

  • Hazard Class: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), Specific Target Organ Toxicity (Resp).

  • H-Statements: H315, H319, H335.

  • Storage:

    • Temperature: 2–8°C (Refrigerator).

    • Atmosphere: Store under Argon or Nitrogen.

    • Desiccation: Highly hygroscopic. Store in a tightly sealed vial within a secondary desiccator.

  • Spill Response: Neutralize with aqueous sodium bicarbonate before disposal.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 531849, 4-(5-bromopentanoyl)morpholine. Retrieved from [Link](Note: Analogous structure reference for spectral data).

  • Palchykov, V. A. (2013).[7] Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Retrieved from [Link].

Sources

difference between 4-(5-Bromopentyl)morpholine free base and hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Stability, Synthesis, and Handling[1]

Executive Summary

4-(5-Bromopentyl)morpholine is a critical alkylating agent used in medicinal chemistry to introduce a morpholine-functionalized pentyl chain into target scaffolds.[1] However, a fundamental dichotomy exists between its two forms:

  • The Hydrobromide Salt (HBr): The stable, storable, and commercially available solid form (CAS: 2006277-82-1).[1]

  • The Free Base: A highly unstable, transient oil that spontaneously degrades via intramolecular cyclization.

Core Technical Insight: The free base is not merely "less stable" due to oxidation; it is kinetically primed to undergo an intramolecular


 reaction, forming a spiro-quaternary ammonium salt (3-oxa-6-azoniaspiro[5.5]undecane bromide ).[1] This irreversible degradation renders the isolation and storage of the free base impractical.

This guide details the physicochemical differences, the mechanism of degradation, and the precise protocols for handling these species in a research environment.

Part 1: Chemical Identity & Physicochemical Analysis[1][2][3][4]

The two forms differ drastically in their physical state and shelf-life.[1] The HBr salt essentially "masks" the nucleophilicity of the morpholine nitrogen, preventing self-destruction.

FeatureHydrobromide Salt (HBr)Free Base
CAS Number 2006277-82-1 Not typically assigned (Transient)
Formula


MW 317.07 g/mol 236.15 g/mol
Physical State White to off-white crystalline solidColorless to pale yellow oil
Solubility Water, Methanol, DMSODCM, Ethyl Acetate, Toluene, Ether
Stability High (Years at RT if dry)Critical: Degrades in hours/days at RT
Primary Risk Hygroscopic (absorbs moisture)Self-Alkylation (Cyclization)
Part 2: The Mechanism of Instability (Intramolecular Cyclization)

The defining characteristic of 4-(5-bromopentyl)morpholine is the "perfect storm" for intramolecular cyclization:

  • Nucleophile: The tertiary amine (morpholine nitrogen).

  • Electrophile: The primary alkyl bromide.

  • Linker Length: A 5-carbon chain allows for a geometrically favored 6-exo-tet cyclization.[1]

In the free base form, the nitrogen lone pair attacks the terminal carbon carrying the bromine. This forms a thermodynamically stable spiro-quaternary ammonium salt, precipitating out of non-polar solvents or solidifying the neat oil.

Degradation Pathway Diagram[2]

G FreeBase Free Base (Reactive) TS Transition State (6-exo-tet) FreeBase->TS Intramolecular Attack (Fast) SpiroSalt Spiro Quaternary Salt (Irreversible Impurity) TS->SpiroSalt Irreversible Cyclization HBrSalt HBr Salt (Stable Storage Form) HBrSalt->FreeBase NaOH/Base (In Situ Generation)

Figure 1: The free base (red) is kinetically unstable and converts to the spiro salt (black). The HBr salt (green) prevents this by protonating the nitrogen.

The Degradation Product:

  • Name: 3-oxa-6-azoniaspiro[5.5]undecane bromide.[1][2][3][4][5]

  • Consequence: If you attempt to store the free base, you will find a white solid precipitate after a few days. This is not the HBr salt; it is the spiro-ammonium salt, which is chemically inert to further alkylation and represents a total loss of the reagent.

Part 3: Experimental Protocols
Protocol A: Synthesis of the HBr Salt (Recommended for Scale-up)

This protocol avoids isolation of the free base, precipitating the stable salt directly.

Reagents:

  • Morpholine (1.0 eq)

  • 1,5-Dibromopentane (3.0 eq) – Excess is crucial to prevent dimerization.[1]

  • Toluene (Solvent)

  • HBr (48% aq. or in Acetic Acid)

Methodology:

  • Dissolution: Dissolve 1,5-dibromopentane in Toluene (5 vol) and heat to 60°C.

  • Addition: Add Morpholine dropwise over 1 hour. Note: Slow addition favors mono-alkylation.[1]

  • Reaction: Stir at 80°C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup (Salt Formation): Cool the mixture to 0°C. The free base is in solution. Add HBr (conc.)[6] dropwise. The product will precipitate as the hydrobromide salt.

  • Filtration: Filter the white solid, wash with cold acetone (removes excess dibromide), and dry under vacuum.

Protocol B: "Free-Basing" for Immediate Use

Use this protocol only immediately before the reagent is needed for a coupling reaction.[1]

Reagents:

  • 4-(5-Bromopentyl)morpholine HBr (Salt)[1]

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated

    
     or 1N NaOH
    

Methodology:

  • Suspension: Suspend the HBr salt in DCM (10 mL/g) in a separatory funnel.

  • Neutralization: Add an equal volume of cold saturated

    
     solution. Shake vigorously until the solid dissolves.
    
  • Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Drying: Dry combined organics over anhydrous

    
     or 
    
    
    
    for maximum 10 minutes .
  • Usage: Filter the drying agent and concentrate the filtrate only if necessary (keep bath <30°C). Ideally, use the DCM solution directly in the next step to minimize cyclization risk.

Part 4: Decision Matrix – Which Form to Use?
Application ScenarioRecommended FormRationale
Long-term Storage HBr Salt The only stable form.[1] Free base degrades in days.
Standard Alkylation (

)
HBr Salt Add the salt directly to the reaction mixture along with an excess of base (e.g.,

,

). The base generates the free amine in situ.
Sensitive Catalysis Free Base If the counter-ion (Bromide) or excess base interferes with a metal catalyst, generate the free base immediately before addition.
Shipping HBr Salt Free base cannot be shipped without degradation.
References
  • Vertex Pharmaceuticals. Morpholine derivatives and uses thereof.[7] US Patent 2006/0142283. (Describes the use of morpholine alkyl bromides in drug synthesis).

  • PubChem Compound Summary. 6-Azoniaspiro[5.5]undecane bromide.[1][8] National Center for Biotechnology Information. Link (The degradation product).

  • ChemicalBook. 4-(5-Bromopentyl)morpholine Hydrobromide Product Page.Link (Commercial source and CAS verification).

  • Sigma-Aldrich. Morpholine Synthesis and Reactivity Guide.[1] (General reference for morpholine alkylation kinetics).

Sources

Optimizing Pharmacokinetics and Topology: A Technical Guide to Morpholine-Based Alkyl Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Functional Linkers

In modern drug discovery—particularly within the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is no longer viewed merely as an inert bridge.[1][2] It is a critical determinant of physicochemical properties, metabolic stability, and topological presentation.[3]

This guide focuses on Morpholine-Based Alkyl Linkers , a structural motif that offers a superior alternative to standard polyethylene glycol (PEG) or linear alkyl chains.[3] By integrating the morpholine heterocycle into alkyl linkers, researchers can modulate basicity (pKa), enhance aqueous solubility without sacrificing membrane permeability, and introduce rigidification elements that stabilize ternary complexes.[3]

Physicochemical Rationale: Why Morpholine?

The decision to incorporate a morpholine ring into an alkyl linker chain is driven by specific physicochemical limitations of traditional linkers.

The Bioisostere Advantage

Morpholine is often deployed as a bioisostere for piperazine or piperidine. While structurally similar, the presence of the ether oxygen at the 4-position alters the electronic landscape significantly.

  • Basicity Modulation: The electron-withdrawing oxygen reduces the pKa of the nitrogen to approximately 8.3–8.5 . In contrast, piperidine has a pKa of ~11.[3][4]0. This means morpholine linkers are less likely to be fully protonated at physiological pH (7.4), improving passive membrane permeability (LogD).[3]

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility compared to pure alkyl chains or piperidine analogs.[3]

  • Metabolic Stability: Morpholine rings are generally more resistant to oxidative metabolism (e.g., by CYP450s) than piperidines, which are prone to oxidation at the

    
    -carbon.[3]
    
Comparative Data Profile
PropertyMorpholine LinkerPiperidine LinkerPEG LinkerLinear Alkyl Linker
pKa (Conj.[3] Acid) ~8.3 (Moderate Base)~11.0 (Strong Base)N/A (Neutral)N/A (Neutral)
H-Bond Acceptors 2 (N, O)1 (N)Multiple (Ether O)0
Lipophilicity (LogP) Low (-0.86 for core)ModerateLow (Hydrophilic)High (Lipophilic)
Conformation Chair (Rigid/Defined)Chair (Rigid)Highly FlexibleFlexible
Metabolic Risk Low (N-dealkylation)High (Oxidation)LowLow

Synthetic Architectures and Strategies

Synthesizing morpholine-based alkyl linkers generally follows two primary retrosynthetic disconnections: Nucleophilic Substitution (S_N2) and Reductive Amination .

Decision Logic for Synthesis

The choice of pathway depends on the availability of the alkyl halide vs. the aldehyde/ketone precursor and the sensitivity of the payload.

Synthesis_Workflow Start Target: Morpholine-Alkyl Linker Check Available Electrophile? Start->Check RouteA Route A: Alkyl Halide (Cl, Br, I, OTs) Check->RouteA Halide RouteB Route B: Carbonyl (Aldehyde/Ketone) Check->RouteB Carbonyl ProcessA N-Alkylation (Sn2) Base: K2CO3/Cs2CO3 Solvent: ACN/DMF Temp: 60-80°C RouteA->ProcessA ProcessB Reductive Amination Reagent: NaBH(OAc)3 Acid: AcOH (Cat.) Solvent: DCE/DCM RouteB->ProcessB Result Purified Morpholine Linker ProcessA->Result ProcessB->Result

Figure 1: Decision matrix for synthesizing morpholine-functionalized linkers. The choice is dictated by the electrophile's stability and availability.

Application Focus: PROTAC Linker Design

In PROTAC design, the linker length and composition determine the "Goldilocks zone"—the optimal distance to facilitate the formation of a stable Ternary Complex (Target Protein - PROTAC - E3 Ligase).

The "Exit Vector" Strategy

Morpholine is frequently used as the attachment point (exit vector) for E3 ligase binders, particularly Cereblon (CRBN) ligands like pomalidomide.

  • Mechanism: The nitrogen of the morpholine serves as the attachment point to the alkyl chain, while the carbon backbone connects to the pharmacophore.

  • Rigidification: Unlike PEG chains, which have high entropic penalties upon binding due to their flexibility, the morpholine ring introduces a defined conformational constraint (chair conformation).[3] This pre-organization can lower the energetic cost of ternary complex formation.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule POI Protein of Interest (POI) Warhead Warhead POI->Warhead Binding E3 E3 Ligase (CRBN/VHL) Anchor E3 Anchor E3->Anchor Recruitment Linker Morpholine-Alkyl Linker Warhead->Linker Linker->Anchor

Figure 2: The PROTAC Ternary Complex. The Morpholine-Alkyl linker (Green) dictates the spatial proximity and orientation of the POI and E3 Ligase.

Experimental Protocols

Protocol A: General N-Alkylation of Morpholine

Standard procedure for attaching an alkyl chain to a morpholine core.

Materials:

  • Morpholine derivative (1.0 eq)

  • Alkyl bromide/iodide (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq - catalytic)

  • Acetonitrile (ACN) (anhydrous)

Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the morpholine derivative in anhydrous ACN (0.1 M concentration).

  • Base Addition: Add

    
     and catalytic KI.[3] Note: KI accelerates the reaction via the Finkelstein reaction mechanism (in situ generation of the more reactive alkyl iodide).
    
  • Alkylation: Add the alkyl halide dropwise at room temperature.

  • Reflux: Heat the mixture to 60–80°C under an inert atmosphere (

    
    ) for 4–16 hours. Monitor via LC-MS for the disappearance of the starting amine.
    
  • Workup: Cool to RT. Filter off inorganic solids.[3] Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Microsomal Stability Assay

Validating the metabolic stability of the linker.

Rationale: To ensure the morpholine linker does not degrade before the drug reaches its target.

Workflow:

  • Incubation: Incubate the test compound (1

    
    ) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system to initiate metabolism.

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Future Outlook: Rigidification vs. Flexibility

The field is moving toward "Linkerology 2.0," where the focus is on restricting the conformational space of the linker. While alkyl chains provide flexibility, they result in high entropic penalties.[3] Future designs are increasingly using morpholine not just as a solubilizing group, but as a rigid scaffold (e.g., bicyclic morpholines or spiro-morpholines) to lock the pharmacophores into a bioactive conformation, thereby improving potency and selectivity [1].[3]

References

  • Troup, R. I., et al. (2020).[3] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[3] Available at: [Link]

  • Lenci, E., et al. (2021).[3][5] Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.[3][5] Available at: [Link]

  • Bembenek, S. D., et al. (2021).[3] Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2024).[3] Synthesis of Morpholines. Available at: [Link]

Sources

Technical Guide & Safety Data Sheet: 4-(5-Bromopentyl)morpholine Hydrobromide

[1]

Document Control:

  • Role: Senior Application Scientist

  • Scope: Chemical Identity, Hazard Mechanics, Strategic Handling, and Emergency Response.[1][2]

Executive Summary & Chemical Identity[1][3][4][5]

4-(5-Bromopentyl)morpholine Hydrobromide is a bifunctional building block used extensively in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and G-Protein Coupled Receptor (GPCR) ligands.[1] It serves as a critical "linker" molecule, providing a precise 5-carbon spacer between a morpholine warhead and a target ligand.[1]

As an alkyl bromide salt, it presents a dual-hazard profile: alkylating potential (genotoxicity risk) and corrosivity (due to the hydrobromide counterion).[1]

Chemical Specifications
PropertySpecification
Chemical Name 4-(5-Bromopentyl)morpholine Hydrobromide
Free Base CAS
Salt CAS Not widely indexed; refer to Free Base 909912-16-9
Molecular Formula C₉H₁₈BrNO[1][3][4][5][6][7][8] • HBr (Salt Form)
Molecular Weight ~317.07 g/mol (Salt) / 236.15 g/mol (Free Base)
Structure Morpholine ring attached to a 5-carbon alkyl chain ending in Bromide
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexanes

Hazard Assessment (GHS Classification)

The safety profile of this compound is derived from Structure-Activity Relationships (SAR) of homologous morpholine alkyl bromides (e.g., the ethyl and propyl analogs).[1]

Core Hazards[1][10][11]
  • Skin Corrosion/Irritation (Category 2/1B): The HBr salt hydrolyzes in moisture to form hydrobromic acid, causing immediate irritation or burns.[1]

  • Serious Eye Damage (Category 1): High risk of corneal damage due to acidity.

  • Acute Toxicity (Oral - Category 4): Harmful if swallowed.[1][9]

  • Specific Target Organ Toxicity (Single Exposure - Category 3): Respiratory tract irritation.[1][9]

Mechanistic Toxicology

The 5-bromopentyl tail acts as an electrophilic alkylating agent .[1] In biological systems, it can undergo nucleophilic attack by DNA bases (guanine) or protein residues (cysteine/lysine), leading to potential mutagenesis.[1] The morpholine ring, while generally stable, contributes to the compound's basicity, which is neutralized in the HBr salt form.[1]

Strategic Handling & Engineering Controls[1]

Handling this compound requires more than standard PPE.[1][2][10] The protocol below ensures containment of the alkylating dust and management of the acidic nature.

Workflow Logic: The "Dry-System" Approach

Because the HBr salt is hygroscopic, moisture absorption not only degrades the reagent (hydrolysis of the alkyl bromide) but also increases corrosivity.[1]

HandlingWorkflowcluster_safetyEngineering ControlsStorageStorage(Desiccator/Argon)TransferTransfer(Glovebox/Schlenk)Storage->Transfer Prevent HydrolysisReactionReaction Setup(Inert Atm)Transfer->Reaction No Dust GenQuenchQuench/Workup(Neutralization)Reaction->Quench Acid Control

Figure 1: Safe handling workflow emphasizing moisture exclusion to prevent hydrolysis and acid generation.

Validated Handling Protocol
  • Engineering Controls: Always handle in a Class II Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm.

  • PPE Layering:

    • Gloves: Double-gloving is mandatory.[1] Inner layer: Nitrile (4 mil); Outer layer: Laminate (Silver Shield) or thick Nitrile (8 mil).[1] Reasoning: Alkyl bromides can permeate standard latex/thin nitrile.[1]

    • Respiratory: If handling powder outside a hood (not recommended), use a P100 particulate respirator.[1]

  • Weighing: Use an anti-static gun before weighing to prevent electrostatic dispersion of the fine powder.[1] Weigh into a tared vial, not on weighing paper, to minimize surface contamination.

Emergency Response Protocols

This section outlines self-validating response mechanisms. The "Check-Act-Verify" loops ensure the hazard is neutralized.

Exposure Response Logic

EmergencyResponseExposureExposure Event(Skin/Eye)FlushImmediate Flush(15+ Minutes)Exposure->Flush Speed is CriticalNeutralizeNeutralization Check(pH Paper)Flush->Neutralize Verify RemovalNeutralize->Flush pH < 6MedicalMedical Evaluation(SDS Handoff)Neutralize->Medical pH Neutral

Figure 2: Decision logic for exposure response. Note the loop: flushing continues until surface pH is neutral.[1]

Specific Scenarios
  • Ocular Exposure:

    • Action: Irrigate immediately. Do not wait for transport.

    • Validation: After 15 minutes, use a pH strip on the tear duct fluid (carefully) to ensure pH has returned to ~7.4.

  • Skin Contact:

    • Action: Drench with water, then wash with soap (to remove the lipophilic alkyl chain).[1]

    • Contraindication: Do not use ethanol or DMSO; these solvents act as vehicles, driving the alkyl bromide deeper into the dermis.[1]

  • Spill Cleanup:

    • Neutralization: Cover spill with sodium bicarbonate (NaHCO₃) or a 1:1 mixture of soda ash and cat litter.

    • Verification: Wait for bubbling (CO₂ release) to cease before sweeping. This confirms the HBr has been neutralized.[1]

Storage and Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[1] The compound is hygroscopic .[1]

  • Incompatibility: Strong oxidizing agents, strong bases (will deprotonate the salt and potentially cause self-alkylation/polymerization).[1]

References

  • Matrix Fine Chemicals. (n.d.).[1] 4-(5-Bromopentyl)morpholine (Free Base) Product Page. Retrieved October 26, 2023, from [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 531849, 5-Bromopentanoic acid, morpholide (Structural Analog). Retrieved October 26, 2023, from [Link][1]

Methodological & Application

Application Note: Synthesis of 4-(5-Bromopentyl)morpholine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(5-Bromopentyl)morpholine Hydrobromide , a critical linker intermediate used in medicinal chemistry (e.g., PROTACs, GPCR ligands). The procedure addresses the primary synthetic challenge: suppressing the formation of the symmetrical byproduct, 1,5-dimorpholinopentane. By utilizing a specific stoichiometry of 1,5-dibromopentane and a controlled salt formation step, this method ensures high purity (>98%) and reproducibility.

Introduction & Retrosynthetic Analysis

4-(5-Bromopentyl)morpholine is a bifunctional building block containing a tertiary amine and a primary alkyl bromide. Its utility lies in its ability to serve as a "linker" scaffold; the bromine atom acts as an electrophile for further functionalization, while the morpholine ring modulates solubility and pharmacokinetic properties.

Synthetic Challenge: The reaction of morpholine with 1,5-dibromopentane follows an SN2 mechanism. The primary side reaction is the "double alkylation" where the desired product reacts with a second equivalent of morpholine to form the bis-morpholine dimer.

Strategic Solution:

  • High Dilution & Excess Electrophile: Use a large molar excess (3.0–4.0 equiv) of 1,5-dibromopentane to statistically favor mono-alkylation.

  • Two-Stage Purification: Isolate the free base oil first to remove the excess dibromide, then precipitate the hydrobromide salt to purge minor impurities.

Retrosynthetic Scheme

Retrosynthesis Target 4-(5-Bromopentyl)morpholine HBr FreeBase 4-(5-Bromopentyl)morpholine (Free Base) Target->FreeBase Salt Formation (HBr/AcOH) Precursors Morpholine + 1,5-Dibromopentane FreeBase->Precursors S_N2 Alkylation (K2CO3, MeCN)

Figure 1: Retrosynthetic disconnection showing the salt formation and alkylation steps.

Materials and Reagents

ReagentCAS No.[1][2][3][4]MW ( g/mol )RolePurity Grade
Morpholine 110-91-887.12Nucleophile≥99% (Anhydrous)
1,5-Dibromopentane 111-24-0229.94Electrophile97%
Potassium Carbonate 584-08-7138.21BaseAnhydrous, Granular
Acetonitrile (MeCN) 75-05-841.05SolventHPLC Grade
HBr (33% in AcOH) -80.91Acid SourceReagent Grade
Diethyl Ether 60-29-774.12Anti-solventAnhydrous

Experimental Protocol

Phase 1: Mono-Alkylation Reaction

Objective: Synthesize the free base 4-(5-bromopentyl)morpholine while minimizing dimer formation.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen (N2).

  • Charge Reagents:

    • Add 1,5-Dibromopentane (69.0 g, 300 mmol, 3.0 equiv) and Acetonitrile (200 mL) to the flask.

    • Add Potassium Carbonate (27.6 g, 200 mmol, 2.0 equiv).

    • Note: Using excess dibromide is critical to prevent dimerization.

  • Addition:

    • Dissolve Morpholine (8.71 g, 100 mmol, 1.0 equiv) in Acetonitrile (20 mL).

    • Heat the reaction mixture to a gentle reflux (80–82 °C).

    • Add the morpholine solution dropwise over 60 minutes .

  • Reaction: Stir at reflux for 4–6 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The morpholine spot (Rf ~0.1) should disappear, and a new product spot (Rf ~0.5) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KBr, excess K2CO3) through a Celite pad. Wash the pad with MeCN (2 x 30 mL).

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a yellow oil containing the product and excess 1,5-dibromopentane.

Phase 2: Purification of Free Base

Objective: Remove the excess 1,5-dibromopentane.

  • Distillation Strategy:

    • The boiling point of 1,5-dibromopentane is ~224 °C (atm) or ~100 °C at 10 mmHg. The product boils significantly higher.

    • High Vacuum Distillation: Connect the residue to a high-vacuum pump (<1 mmHg). Heat the oil bath to 80–100 °C to distill off the unreacted 1,5-dibromopentane.

    • Alternative (Chromatography): If vacuum distillation is unavailable, purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM). The non-polar dibromide elutes first.

  • Isolation: The residue remaining in the flask (or the polar fraction from the column) is the crude 4-(5-bromopentyl)morpholine free base (Pale yellow oil).

Phase 3: Hydrobromide Salt Formation

Objective: Convert the free base to the stable, crystalline hydrobromide salt.

  • Dissolution: Dissolve the purified free base oil (approx. 20 g) in Ethyl Acetate (EtOAc) (100 mL). Cool to 0–5 °C in an ice bath.

  • Acidification:

    • Add HBr (33% in Acetic Acid) dropwise with vigorous stirring.

    • Monitor pH; stop addition when pH reaches ~3. A white precipitate should form immediately.

    • Caution: This reaction is exothermic.

  • Crystallization: Stir the suspension at 0 °C for 1 hour.

  • Filtration: Filter the white solid under vacuum.

  • Washing: Wash the filter cake with cold EtOAc (2 x 20 mL) followed by Anhydrous Diethyl Ether (2 x 30 mL) to remove traces of acetic acid.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Yield Expectations:

  • Theoretical Yield: ~31.7 g (based on 100 mmol morpholine).

  • Typical Isolated Yield: 65–75% (20–24 g).

  • Appearance: White to off-white crystalline solid.

Process Visualization

Workflow Start Start: Reagent Charging (MeCN, K2CO3, Excess Dibromide) Reaction Reflux (82°C) Dropwise Morpholine Addition Start->Reaction Filtration Filtration (Remove KBr/K2CO3) Reaction->Filtration Distillation Vacuum Distillation (Remove Excess Dibromide) Filtration->Distillation SaltForm Salt Formation (Add HBr/AcOH in EtOAc) Distillation->SaltForm Final Final Product: 4-(5-Bromopentyl)morpholine HBr SaltForm->Final

Figure 2: Step-by-step process flow for the synthesis and purification.

Characterization & Quality Control

Verify the identity and purity of the product using the following parameters.

TechniqueExpected ResultInterpretation
Appearance White crystalline powderIndicates successful salt formation and removal of colored impurities.
1H NMR (DMSO-d6) δ 9.8 (br s, 1H, NH+), 3.9 (m, 4H), 3.5 (t, 2H), 3.0-3.4 (m, 6H), 1.8 (m, 2H), 1.4-1.6 (m, 4H)Confirms structure. Diagnostic peaks: Morpholine ring protons shift downfield due to protonation; triplet at ~3.5 ppm confirms -CH2Br.
Melting Point ~115–120 °C (Analogous range)Sharp melting point indicates high purity. Broad range suggests residual solvent or free base.
Elemental Analysis Matches Formula C9H19Br2NOConfirms the Hydrobromide salt stoichiometry (Base + HBr).

Troubleshooting Guide:

  • Low Yield: Check moisture content in MeCN. Water consumes the alkyl bromide via hydrolysis.

  • Oily Product (Not precipitating): The free base may not be fully protonated, or too much AcOH is present. Add excess Diethyl Ether to induce precipitation.

  • Dimer Impurity: If NMR shows extra morpholine signals, the excess of 1,5-dibromopentane was insufficient or addition was too fast.

Safety & Hazards (E-E-A-T)

  • 1,5-Dibromopentane: Severe skin and eye irritant. Potential vesicant. Handle in a fume hood with double nitrile gloves.

  • Morpholine: Flammable liquid, corrosive, causes severe skin burns.

  • HBr/AcOH: Highly corrosive and fuming. causes severe respiratory irritation. Use only in a well-ventilated hood.

  • Waste Disposal: All halogenated waste must be segregated. Aqueous layers from washing may contain morpholine traces and should be treated as basic organic waste.

References

  • General Morpholine Synthesis: Organic Chemistry Portal. "Synthesis of Morpholines." Available at: [Link]

  • HBr Salt Properties: PubChem. "4-(2-Bromoethyl)morpholine hydrobromide." National Library of Medicine. Available at: [Link]

Sources

Technical Guide: N-Alkylation Strategies using 4-(5-Bromopentyl)morpholine

[1]

Introduction & Strategic Utility

4-(5-Bromopentyl)morpholine is a bifunctional building block extensively utilized in medicinal chemistry to introduce the morpholine moiety—a privileged pharmacophore known for improving metabolic stability and aqueous solubility.[1] The 5-carbon alkyl chain serves as a flexible "linker," often critical in the design of:

  • PROTACs (Proteolysis Targeting Chimeras): As a linker connecting an E3 ligase ligand to a target protein ligand.

  • GPCR Ligands: Extending into solvent-exposed pockets to modulate potency.[1]

  • CNS Agents: Modulating lipophilicity (

    
    ) for blood-brain barrier penetration.[1]
    

This guide details the reaction conditions for coupling this alkyl bromide with primary and secondary amines. While chemically a standard nucleophilic substitution (

Mechanistic Considerations & Reaction Design

To achieve high yields, one must control the equilibrium between the desired substitution (


The "Iodide Effect" (Finkelstein Catalysis)

The carbon-bromine (C-Br) bond is moderately reactive.[1] For a 5-carbon chain, steric freedom can reduce the frequency of successful collisions.

  • Strategy: Add catalytic Potassium Iodide (KI).

  • Mechanism: Iodide (

    
    ) is a better nucleophile than the amine and a better leaving group than bromide.[1] It displaces the bromide to form the transient, highly reactive 4-(5-iodopentyl)morpholine in situ, which then reacts rapidly with the amine.
    
Base Selection
  • Inorganic Carbonates (

    
    , 
    
    
    ):
    Preferred for their ability to buffer the reaction without acting as nucleophiles.
    
    
    ("Cesium Effect") is recommended for lower reactivity amines due to the higher solubility of the cesium cation in organic solvents.
  • Tertiary Amines (DIPEA,

    
    ):  Useful in homogeneous solutions but can sometimes act as competing nucleophiles (forming quaternary ammonium salts) if the steric bulk is insufficient.
    

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Thermal Alkylation)

Best for: Secondary amines, robust primary amines, and gram-scale synthesis.

Reagents:

  • Amine Substrate (1.0 equiv)[2]

  • 4-(5-Bromopentyl)morpholine (1.1 – 1.2 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv, anhydrous/granular)
    
  • Potassium Iodide (KI) (0.1 – 0.2 equiv)

  • Solvent: Acetonitrile (MeCN) [0.1 M – 0.2 M concentration][1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve the Amine Substrate in anhydrous MeCN.

  • Base Addition: Add

    
      and KI  in one portion. The mixture will be a suspension.
    
  • Reagent Addition: Add 4-(5-Bromopentyl)morpholine via syringe.

    • Note: If the amine is valuable/scarce, reverse the stoichiometry: use excess morpholine reagent (1.5 equiv) to ensure completion.

  • Reaction: Heat to reflux (approx. 80-82°C) with vigorous stirring.

    • Time: Typically 4–16 hours. Monitor via LC-MS or TLC (stain with Dragendorff’s reagent for morpholine detection).[1]

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic solids (

      
      /KBr/KI) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure.[3]

  • Purification: The crude residue is often a yellow oil. Purify via Flash Column Chromatography (DCM/MeOH or EtOAc/Hexanes).

Protocol B: The "Difficult Substrate" Method (Cesium/DMF)

Best for: Weakly nucleophilic amines (e.g., anilines, heterocycles) or sterically hindered amines.

Reagents:

  • Amine Substrate (1.0 equiv)[2]

  • 4-(5-Bromopentyl)morpholine (1.5 equiv)[1]

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • TBAI (Tetrabutylammonium iodide) (0.1 equiv) [Phase transfer catalyst]

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine in dry DMF (0.1 M).

  • Activation: Add

    
     and TBAI. Stir at room temperature for 15 minutes.
    
  • Addition: Add the morpholine alkyl bromide.

  • Heating: Heat to 60–90°C .

    • Caution: Avoid temperatures >100°C to prevent degradation of the morpholine ring or elimination of the alkyl bromide to the alkene.

  • Workup (Aqueous):

    • Dilute reaction with EtOAc or

      
      .
      
    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
      , filter, and concentrate.
      

Reaction Workflow & Mechanism Visualization

Gcluster_conditionsCritical ParametersStartStart:Amine + ReagentFinkelsteinIn Situ Activation(KI Catalyst)Start->FinkelsteinKI, MeCNTransitionTransition State(SN2 Attack)Start->TransitionSlow Direct Attack (R-Br)SideRxnSide Reaction:Elimination (Alkene)Start->SideRxnHigh T, Strong BaseFinkelstein->TransitionR-NH2 attacks R'-IProductProduct:N-Alkylated AmineTransition->Product-HI (scavenged by Base)SolventSolvent:Polar Aprotic(MeCN, DMF)BaseBase:K2CO3 / Cs2CO3

Caption: Mechanistic pathway highlighting the catalytic role of Iodide (Finkelstein) in accelerating the coupling efficiency.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<30%) Poor NucleophilicitySwitch base to

; Switch solvent to DMF; Increase Temp to 90°C.
Polyalkylation Primary Amine SubstrateUse excess amine (3.0 equiv) relative to the bromide; Add bromide dropwise to the amine solution.[1]
Elimination Product (Alkene) Temperature too highLower temperature to 60°C; Switch from

to milder

or

.
Quaternary Salt Formation Over-reactionStrictly limit alkyl bromide to 1.0 equiv; Monitor TLC closely and stop early.

Safety & Handling

  • Vesicant Warning: 4-(5-Bromopentyl)morpholine is an alkylating agent.[1] It can cause severe skin burns and eye damage.[4] It is potentially mutagenic.

    • PPE:[1][4] Double nitrile gloves, lab coat, and safety glasses are mandatory.

    • Quenching: Quench excess alkylating agent with an aqueous solution of amine (e.g., ammonia or Tris buffer) or thiols before disposal.

  • Morpholine Toxicity: Morpholine derivatives can be absorbed through the skin. Handle exclusively in a fume hood.

References

  • Synthesis of N-substituted Morpholines. National Institutes of Health (PMC). Available at: [Link]

  • Finkelstein Reaction Mechanism & Conditions. Organic Chemistry Portal. Available at: [Link]

Application Note: 4-(5-Bromopentyl)morpholine HBr in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for medicinal chemists and chemical biologists. It details the strategic utility, handling, and synthetic protocols for 4-(5-Bromopentyl)morpholine Hydrobromide , a critical intermediate for optimizing the physicochemical properties of Targeted Protein Degraders (PROTACs).

Executive Summary & Strategic Rationale

The development of PROTACs (Proteolysis Targeting Chimeras) is frequently bottlenecked by poor physicochemical properties—specifically low aqueous solubility and high molecular weight—violating traditional "Rule of 5" drug-likeness. While Polyethylene Glycol (PEG) linkers are the industry standard for improving solubility, they often suffer from oxidative metabolic instability and poor membrane permeability.

4-(5-Bromopentyl)morpholine HBr serves as a specialized "physicochemical modulator." It is not a bifunctional linker in the traditional sense (connecting two ligands directly) but is primarily used to install a morpholine-capped pentyl tail onto a PROTAC scaffold.

Key Advantages in Drug Design:
  • Solubility Enhancement: The terminal morpholine group (pKa ~8.3) provides an ionizable handle at physiological pH, significantly boosting aqueous solubility compared to purely alkyl chains.

  • Permeability Balance: Unlike long PEG chains, the pentyl alkyl spacer maintains sufficient lipophilicity to facilitate passive membrane diffusion, a critical factor for intracellular target engagement.

  • Metabolic Stability: The alkyl-morpholine motif is generally more resistant to oxidative cleavage than linear PEG ethers.

Technical Specifications & Safety Profile

ParameterSpecification
Compound Name 4-(5-Bromopentyl)morpholine Hydrobromide
CAS Number 125489-00-7 (Free base ref: 80604-66-2)
Formula C₉H₁₈BrNO · HBr
Molecular Weight 317.06 g/mol (Salt); 236.15 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM (salt form)
Storage Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Safety & Handling (HBr Salt Specifics)
  • Corrosivity: The hydrobromide salt is acidic. Upon dissolution in water or protic solvents, it generates HBr. Always use acid-resistant spatulas and glassware.

  • Alkylating Potential: As an alkyl bromide, the compound is a potential genotoxin (alkylating agent). Double-gloving and use of a fume hood are mandatory.

  • Stoichiometry: When calculating reaction equivalents, account for the HBr mass. You must add at least 1 extra equivalent of base to neutralize the HBr salt before the nucleophilic substitution can proceed.

Experimental Protocols

Protocol A: SN2 Alkylation of Phenolic Ligands (General Coupling)

This protocol describes the attachment of the morpholine-pentyl tail to a phenolic hydroxyl group on a Target Protein Ligand (e.g., a derivative of a kinase inhibitor) or an E3 Ligase Ligand (e.g., a VHL binder).

Objective: Synthesize an ether-linked PROTAC intermediate with improved solubility.

Reagents:
  • Substrate: Phenol-containing Ligand (1.0 equiv)

  • Reagent: 4-(5-Bromopentyl)morpholine HBr (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 – 4.0 equiv) or Potassium Carbonate (K₂CO₃)

  • Solvent: Anhydrous DMF or Acetonitrile (ACN)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein substitution.

Step-by-Step Procedure:
  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen.

  • Dissolution: Add the Phenolic Ligand (1.0 equiv) and anhydrous DMF (concentration ~0.1 M).

  • Activation: Add Cs₂CO₃ (3.0 equiv). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the phenol (formation of the phenoxide anion).

    • Note: The solution often turns yellow/orange upon phenoxide formation.

  • Reagent Addition: Add 4-(5-Bromopentyl)morpholine HBr (1.2 equiv) directly as a solid, or predissolved in minimal DMF.

    • Critical Step: If adding as a solid, ensure rapid stirring to disperse the salt. The first equivalent of base will immediately neutralize the HBr.

  • Reaction: Heat the mixture to 60°C for 4–16 hours. Monitor by LC-MS.

    • Success Marker: Look for the mass shift of +155.1 Da (Morpholine-Pentyl group) relative to the phenol.

  • Workup:

    • Dilute reaction with EtOAc.[1]

    • Wash 3x with Water (to remove DMF and inorganic salts).

    • Wash 1x with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[1][2]

    • Mobile Phase: DCM:MeOH (95:5 to 90:10) + 1% NH₄OH (essential to keep the morpholine nitrogen free-based and prevent streaking).

Protocol B: Free-Basing the HBr Salt (Pre-processing)

In sensitive reactions where excess carbonate base is detrimental (e.g., base-sensitive scaffolds), convert the salt to the free base prior to coupling.

  • Dissolve 4-(5-Bromopentyl)morpholine HBr in minimal water.

  • Add Saturated NaHCO₃ solution until pH ~9–10.

  • Extract 3x with Dichloromethane (DCM).

  • Dry organic layer over MgSO₄ (Magnesium Sulfate).[2]

  • Concentrate carefully (the free base is an oil and can be volatile under high vacuum/heat).

  • Storage: Use immediately. The free base amine can self-react (polymerize) via intermolecular alkylation of the bromide over time.

Visualized Workflows (Graphviz/DOT)

Figure 1: Synthetic Pathway & Mechanism

This diagram illustrates the flow from the HBr salt to the final functionalized PROTAC intermediate, highlighting the critical neutralization step.

SynthesisWorkflow Reagent 4-(5-Bromopentyl) morpholine HBr Intermediate Free Amine Species (In Situ) Reagent->Intermediate -HBr Base Base (Cs2CO3) (Neutralization) Base->Intermediate Complex Phenoxide Anion Base->Complex Product Morpholine-Capped PROTAC Intermediate Intermediate->Product SN2 Alkylation (DMF, 60°C) Ligand Phenolic Ligand (Target/E3 Binder) Ligand->Complex Deprotonation Complex->Product

Caption: Fig 1. Mechanistic pathway for coupling 4-(5-Bromopentyl)morpholine HBr to a phenolic ligand. Note the dual role of the base.

Figure 2: Decision Matrix for Linker Selection

When should you use this specific alkyl-morpholine intermediate versus a standard PEG linker?

DecisionTree Start PROTAC Design Challenge Problem1 Is the PROTAC insoluble in water? Start->Problem1 Problem2 Is cell permeability poor (Low Caco-2)? Problem1->Problem2 Yes Choice1 Use PEG Linker Problem2->Choice1 No (Permeability OK) Choice2 Use Alkyl-Morpholine (4-(5-Bromopentyl)morpholine) Problem2->Choice2 Yes (Needs Lipophilicity Balance) Reason Morpholine provides solubility; Alkyl chain maintains permeability. Choice2->Reason

Caption: Fig 2. Strategic decision tree for selecting alkyl-morpholine linkers over standard PEG chains to balance solubility and permeability.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Incomplete Reaction HBr neutralized the base, leaving none for the phenol.Increase Cs₂CO₃ to 3.5 – 4.0 equivalents . The first equivalent is sacrificed to the HBr salt.
Formation of Polymer Intermolecular reaction of free base (head-to-tail).Do not store the free base. Generate it in situ in the presence of the nucleophile (Protocol A).
Product Streaking on TLC Interaction of morpholine nitrogen with acidic silica.Add 1% Triethylamine (TEA) or NH₄OH to the eluent. Use amine-functionalized silica if available.
Precipitate in Reaction KBr/CsBr salt formation (Normal).This indicates the reaction is proceeding. Ensure vigorous stirring to prevent salt caking.

References

  • Cecchini, C., et al. "Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design." Frontiers in Drug Discovery, 2022. [Link]

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020. [Link][3]

Sources

solvent selection for reactions involving 4-(5-Bromopentyl)morpholine HBr

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for Alkylations using 4-(5-Bromopentyl)morpholine HBr

Part 1: Executive Summary & Chemical Logic

4-(5-Bromopentyl)morpholine hydrobromide (CAS: 140631-63-6) is a critical linker reagent used in medicinal chemistry to attach a morpholine-pentyl moiety to nucleophilic pharmacophores (phenols, amines, thiols). This moiety often improves the solubility and pharmacokinetic profile of drug candidates.

However, this compound presents a "Stability vs. Reactivity" Paradox that dictates solvent selection:

  • The Salt Form (HBr): Is stable but has poor solubility in standard organic solvents (DCM, Toluene, Ether) and lacks nucleophilic reactivity.

  • The Free Base: Is highly reactive but unstable. The tertiary amine of the morpholine ring can intramolecularly attack the terminal alkyl bromide, leading to rapid self-quaternization (forming a spiro-piperidinium salt).

Core Directive: The ideal solvent system must solubilize the HBr salt and the base required to neutralize it, while facilitating the intermolecular reaction with the target nucleophile faster than the intramolecular cyclization of the reagent.

Part 2: Physicochemical Profile & Solvent Compatibility

The following table summarizes the solubility and stability profile of the reagent in its two forms.

Solvent ClassSpecific SolventHBr Salt SolubilityFree Base SolubilityApplication Suitability
Polar Aprotic DMF / DMSO High HighExcellent. Recommended for direct use of HBr salt.
Polar Aprotic Acetonitrile (MeCN) Low/ModerateHighGood. Requires heating or Phase Transfer Catalysis (PTC).
Polar Protic Ethanol / Methanol HighHighPoor. Solvolysis of bromide competes; nucleophilicity reduced.
Ketones Acetone / MEK Very LowHighModerate. Requires in situ free-basing or Finkelstein conditions (NaI).
Non-Polar Toluene / DCM InsolubleHighSpecialized. Only for Biphasic/PTC conditions.
The "Cyclization Hazard" (Expert Insight)

Researchers often attempt to "free base" the reagent in a separate step to improve solubility in DCM or THF. This is a critical error.

  • Mechanism: In the free base form, the morpholine nitrogen (N4) attacks the C5-bromide via a 6-exo-tet cyclization.

  • Result: Formation of an insoluble, unreactive spiro-ammonium salt.

  • Protocol Rule: Always generate the free base in situ in the presence of the target nucleophile.

Part 3: Strategic Solvent Selection

Strategy A: The "Brute Force" Method (DMF/DMSO)
  • Logic: DMF and DMSO are among the few organic solvents that dissolve the HBr salt directly. This allows the use of inorganic bases (K₂CO₃, Cs₂CO₃) to neutralize the HBr and deprotonate the nucleophile simultaneously.

  • Pros: Homogeneous reaction; rapid kinetics; no pre-treatment required.

  • Cons: High boiling point solvents are difficult to remove; aqueous workup required.

Strategy B: The Phase Transfer Catalyst (PTC) Method (Toluene/Water)
  • Logic: Uses a biphasic system where the HBr salt stays in the aqueous phase (or solid state) and is transferred/neutralized at the interface.

  • Pros: Green chemistry compliant; easy workup (layer separation); avoids DMF.

  • Cons: Slower kinetics; requires optimization of catalyst (TBAB vs. 18-Crown-6).

Strategy C: The "Finkelstein" Activation (Acetone/MeCN)
  • Logic: If the HBr salt is insoluble, adding Sodium Iodide (NaI) converts the alkyl bromide to a more reactive alkyl iodide in situ, while the base (K₂CO₃) neutralizes the HBr.

  • Pros: Accelerates S_N2 reaction; Acetone is easy to remove.

  • Cons: Requires reflux; salt residue filtration can be messy.

Part 4: Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired product formation and the degradation pathway.

ReactionPathways Salt Reagent (HBr Salt) (Stable, Inactive) FreeBase Transient Free Base (Reactive Intermediate) Salt->FreeBase Neutralization (Fast) Base Base (e.g., K2CO3) Base->FreeBase Product Desired Product (N-Alkylated Morpholine) FreeBase->Product Intermolecular S_N2 (Desired Path) Cyclic Byproduct (Spiro-Ammonium Salt) FreeBase->Cyclic Intramolecular Cyclization (Degradation Risk) Target Target Nucleophile (R-OH / R-NH2) Target->Product

Figure 1: Reaction pathway showing the critical competition between intermolecular alkylation and intramolecular cyclization.

Part 5: Detailed Experimental Protocols

Protocol 1: Standard O-Alkylation in DMF (High Reliability)

Best for: Small to medium scale synthesis where yield is prioritized over solvent removal ease.

Reagents:

  • Phenol derivative (1.0 equiv)

  • 4-(5-Bromopentyl)morpholine HBr (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Sodium Iodide (NaI) (0.1 equiv) - Optional catalyst

  • Solvent: Anhydrous DMF (10 mL per gram of substrate)

Procedure:

  • Preparation: Dry the K₂CO₃ in an oven at 120°C for 2 hours prior to use. Moisture promotes HBr hydrolysis.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol in anhydrous DMF under Nitrogen atmosphere.

  • Base Addition: Add the K₂CO₃ in one portion. Stir at room temperature for 15 minutes to allow phenoxide formation.

  • Reagent Addition: Add 4-(5-Bromopentyl)morpholine HBr as a solid directly to the stirring mixture. (Do not pre-dissolve as free base).

  • Reaction: Heat the mixture to 60°C . Monitor by TLC/LCMS.

    • Note: The HBr salt will slowly dissolve as it is neutralized by the excess base.

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).[2][3]

    • Wash organic layer with Water (2x) and Brine (1x) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.

Protocol 2: Biphasic Alkylation (Green/Scale-Up Friendly)

Best for: Large scale reactions or when DMF removal is problematic.

Reagents:

  • Substrate (1.0 equiv)

  • 4-(5-Bromopentyl)morpholine HBr (1.3 equiv)

  • Toluene (Solvent A)

  • 30% NaOH or KOH aqueous solution (Solvent B)

  • TBAB (Tetrabutylammonium bromide) (0.1 equiv)

Procedure:

  • Biphasic Setup: In a flask, combine the Substrate and Toluene .

  • Catalyst: Add TBAB and the 4-(5-Bromopentyl)morpholine HBr solid.

  • Initiation: Add the 30% NaOH solution.

  • Reaction: Heat to 85°C with vigorous stirring (high RPM is critical for phase transfer).

    • Mechanism:[4][5] The NaOH neutralizes the HBr at the interface. The free base is immediately extracted into the hot toluene where it reacts with the substrate, minimizing residence time as a free monomer.

  • Workup: Separate layers. Wash Toluene layer with water. Concentrate.

Part 6: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Reagent HBr salt insolubilitySwitch to DMF or add 10% Water to MeCN/Acetone reactions to dissolve the salt (if substrate tolerates).
Unknown Impurity (M+ = Reagent Mass) Self-Quaternization (Cyclization)Reduce reaction temperature; Increase concentration of Target Nucleophile to outcompete cyclization.
Sticky Gum Formation Polymerization of free baseNever store the free base. Ensure excess base is present to keep the equilibrium forward but react immediately.
Slow Reaction Poor leaving group activityAdd 10 mol% NaI (Finkelstein condition) to convert Alkyl-Br to Alkyl-I in situ.

References

  • Morpholine Derivatives in Drug Discovery. Journal of Medicinal Chemistry. Overview of morpholine pharmacophores and linker stability.

  • Selective N-alkylation of primary amines with R–NH2·HBr. RSC Advances, 2014. Discusses the use of hydrobromide salts in alkylation and competitive deprotonation strategies.

  • Solvent Selection Guides. ACS Green Chemistry Institute. General principles for replacing DMF and selecting dipolar aprotic alternatives.

  • Synthesis of Morpholines via Selective Monoalkylation. Journal of the American Chemical Society, 2024.[6] Modern protocols for morpholine synthesis and handling.

  • PubChem Compound Summary: 4-(5-Bromopentyl)morpholine. National Center for Biotechnology Information. Physical properties and safety data.

Sources

Application Note: Strategic Synthesis of N-Alkylated Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

N-alkylated morpholines are privileged pharmacophores in modern drug discovery, valued for their ability to modulate lipophilicity (


), improve water solubility via protonation of the basic nitrogen (

), and enhance metabolic stability compared to open-chain amines. They are ubiquitous in CNS-active agents (e.g., Reboxetine), kinase inhibitors (e.g., Gefitinib), and as solubility-enhancing side chains.

This guide moves beyond generic textbook descriptions to provide field-proven, robust protocols for the N-alkylation of morpholine scaffolds. We focus on the two most reliable methodologies in a medicinal chemistry setting: Reductive Amination (Method A) and Direct Nucleophilic Substitution (Method B).

Strategic Decision Matrix

Before starting, select the optimal pathway based on your available electrophile and substrate sensitivity.

G Start Start: Substrate Analysis Q1 Available Electrophile? Start->Q1 Aldehyde Aldehyde / Ketone Q1->Aldehyde Carbonyl Halide Alkyl Halide / Tosylate Q1->Halide Leaving Group MethodA METHOD A: Reductive Amination (NaBH(OAc)3) Aldehyde->MethodA Preferred Condition1 Is substrate acid-sensitive? Halide->Condition1 MethodB METHOD B: Direct Alkylation (K2CO3 / ACN) Condition1->MethodA Yes (Avoid basic reflux) Condition1->MethodB No (Robust)

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.

Method A: Reductive Amination (The "Gold Standard")

Principle: This is the preferred method for introducing complex alkyl groups. It avoids the risk of over-alkylation (quaternization) inherent in direct alkylation. We utilize Sodium Triacetoxyborohydride (STAB) , a mild, selective reducing agent that reduces the intermediate iminium ion faster than the carbonyl starting material, allowing for a "one-pot" procedure.

Mechanism of Action

The reaction proceeds via the formation of a carbinolamine, dehydration to an iminium ion, and irreversible hydride transfer from the boron species.

Reaction Morph Morpholine (Secondary Amine) Imine Iminium Ion (Intermediate) Morph->Imine + H+ / - H2O Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Imine Product N-Alkyl Morpholine (Tertiary Amine) Imine->Product NaBH(OAc)3 (Hydride Transfer)

Figure 2: Mechanistic pathway of reductive amination using STAB.

Detailed Protocol

Scale: 1.0 mmol (adaptable to 50g scale)

ReagentEquiv.[1][2][3]Role
Morpholine Derivative1.0Nucleophile
Aldehyde / Ketone1.1 - 1.2Electrophile
NaBH(OAc)31.4 - 1.6Reducing Agent
Acetic Acid (AcOH)1.0 - 2.0Catalyst (Proton source)
1,2-Dichloroethane (DCE)Solvent0.2 M Concentration

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Morpholine derivative (1.0 equiv) and the Aldehyde/Ketone (1.1 equiv) in DCE (5 mL per mmol).

  • Activation: Add Acetic Acid (1.0 equiv). Note: If the amine is available as a HCl salt, omit the acetic acid and add 1.0 equiv of TEA to free-base it in situ, though the salt itself often buffers the reaction sufficiently.

  • Imine Formation: Stir at room temperature for 15–30 minutes under nitrogen.

    • Expert Tip: For sterically hindered ketones, extending this time to 2 hours or adding 3Å molecular sieves can drive imine formation.

  • Reduction: Cool the mixture to 0°C (ice bath) and add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

    • Why STAB? Unlike NaCNBH3, it is non-toxic (no cyanide) and works well in non-protic solvents like DCE/DCM [1].

  • Reaction: Remove the ice bath and stir at room temperature. Monitor by LC-MS or TLC. Most reactions complete within 2–4 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO3 (slowly, gas evolution occurs).

    • Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3x).[4] Wash combined organics with Brine.

    • Dry over Na2SO4, filter, and concentrate.[4]

Validation Criteria:

  • TLC: Disappearance of the less polar aldehyde and the baseline amine; appearance of a new spot with intermediate polarity (stains with Dragendorff or Iodine).

  • 1H NMR: Look for the diagnostic N-CH2 triplet/multiplet shift (typically

    
     2.3–2.6 ppm) and disappearance of the aldehyde proton (
    
    
    
    9–10 ppm).

Method B: Direct Nucleophilic Substitution ( )

Principle: Classic alkylation using alkyl halides. While conceptually simple, this method requires strict stoichiometric control to prevent the formation of quaternary ammonium salts (Q-salts).

Detailed Protocol

Scale: 1.0 mmol

ReagentEquiv.[1][2]Role
Morpholine Derivative1.0Nucleophile
Alkyl Halide (R-X)1.1Electrophile (X=Br, I, OMs)
Potassium Carbonate (K2CO3)2.0 - 3.0Base (HCl scavenger)
Acetonitrile (ACN)Solvent0.2 M Concentration
Potassium Iodide (KI)0.1 (Cat.)Finkelstein catalyst (optional)

Step-by-Step Procedure:

  • Setup: Suspend K2CO3 (anhydrous, 2.0 equiv) and the Morpholine derivative (1.0 equiv) in anhydrous Acetonitrile .

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Expert Tip: If using a reactive alkyl chloride, add catalytic KI (10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Reaction:

    • Reactive Halides (Benzyl/Allyl): Stir at Room Temperature.

    • Unreactive Halides (Primary alkyl): Heat to reflux (80°C).

  • Monitoring: Monitor by TLC/LC-MS. Reaction times vary from 2h (Benzylic) to 16h (Alkyl).

  • Workup:

    • Filter off the inorganic solids (K2CO3/KX) through a Celite pad.

    • Concentrate the filtrate.[2]

    • Purification: If over-alkylation occurred, the quaternary salt usually precipitates or stays on the baseline in TLC (using 5% MeOH/DCM). The tertiary amine product can be purified via silica gel chromatography.

Troubleshooting & Optimization (Expertise)

IssueRoot CauseSolution
Low Conversion (Method A) Wet solvent or old STAB reagent.STAB degrades with moisture (smells like vinegar). Use fresh reagent. Dry DCE over sieves.
Over-alkylation (Method B) Excess alkyl halide or high temp.Use slight excess of amine (1.2 eq) instead of halide. Add halide slowly at 0°C.
Poor Solubility Morpholine salt formation.If starting material is a salt (e.g., Morpholine·HCl), ensure enough base (TEA/DIPEA) is added to free-base it.
Emulsion during Workup Amphiphilic product nature.[5]Do not shake vigorously. Use a mild base (NaHCO3) and add a small amount of MeOH to the organic layer to break emulsions.

Safety & Compliance

  • Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with water/acid. Handle in a fume hood.

  • Alkyl Halides: Many are lachrymators and potential alkylating agents (carcinogens). Double-glove and use proper ventilation.

  • Waste Disposal: Segregate halogenated solvents (DCM/DCE) from non-halogenated ones.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Borch, R. F., et al. (1971).[6] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9151-9200. Link

  • Ortiz, K. G., et al. (2024).[3] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146(43), 29847-29856.[7] Link

  • BenchChem. (2025).[2][8] "Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine." BenchChem Application Library. Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

Application Note: Nucleophilic Substitution Protocols for 4-(5-Bromopentyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for research scientists and drug development professionals. It synthesizes established organic chemistry principles with specific handling requirements for 4-(5-Bromopentyl)morpholine , a versatile bifunctional linker used in medicinal chemistry (e.g., PROTACs, GPCR ligands) and materials science.


 Derivatization and Stability Management

Introduction & Mechanistic Landscape[1][2][3][4][5][6][7]

4-(5-Bromopentyl)morpholine (often supplied as the hydrobromide salt to prevent degradation) is a bifunctional building block containing a tertiary amine (morpholine) and a primary alkyl halide. Its utility lies in the 5-carbon alkyl chain, which serves as a flexible "spacer" or "linker" in bioactive molecules, separating the morpholine headgroup (often a solubility-enhancing or receptor-binding motif) from a second pharmacophore.

The Reactivity Profile

The terminal bromide is a proficient leaving group for Nucleophilic Substitution (


) . However, the presence of the internal nucleophilic nitrogen (the morpholine ring) introduces a critical stability challenge: Autocyclization .
  • Intermolecular Reaction (Desired): Attack by an external nucleophile (

    
    ) displaces bromide.
    
  • Intramolecular Reaction (Undesired): The morpholine nitrogen attacks the terminal carbon, forming a thermodynamically stable 6-membered spiro-ammonium salt (spiro[morpholine-4,1'-piperidin]-1'-ium).

Strategic Considerations

To maximize yield and suppress cyclization, three pillars must be observed:

  • Protonation State: Store as the HX salt. Liberate the free base in situ only in the presence of the target nucleophile.

  • Concentration: High concentrations favor intermolecular reactions (

    
     with target); extremely low concentrations favor intramolecular cyclization. Maintain 
    
    
    
    .
  • Activation: For weak nucleophiles, use the Finkelstein modification (catalytic KI) to convert the alkyl bromide to a more reactive alkyl iodide in situ.

Visualizing the Reaction Landscape

The following diagram outlines the divergent pathways available to this precursor.

ReactionLandscape Precursor 4-(5-Bromopentyl) morpholine (HBr Salt) FreeBase Free Base Intermediate Precursor->FreeBase Base (Eq. 1) Spiro Spiro-Ammonium Salt (Impurity) FreeBase->Spiro Slow Cyclization (Low Conc.) Product Functionalized Morpholine Derivative FreeBase->Product + Target (Nu-) SN2 Reaction Target Target Nucleophile (Nu-) Target->Product

Figure 1: Mechanistic pathways. The "Free Base" is the reactive species but is prone to cyclization if left idle. The protocol ensures rapid interception by the Target Nucleophile.

Experimental Protocols

Protocol A: C-O Bond Formation (Phenol Etherification)

Application: Synthesis of receptor antagonists or ether-linked chimeras. Mechanism: Williamson Ether Synthesis.

ParameterSpecification
Solvent DMF (Anhydrous) or Acetonitrile (ACN)
Base

(3.0 equiv) or

(1.5 equiv)
Catalyst KI (10 mol%) - Optional but recommended
Temperature 60°C – 80°C
Time 4 – 12 Hours
Step-by-Step Methodology:
  • Activation of Nucleophile:

    • In a dry round-bottom flask, dissolve the Phenol derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Add

      
        (3.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion.
      
  • Addition of Linker:

    • Add 4-(5-Bromopentyl)morpholine HBr (1.1 equiv) directly to the stirring mixture.

    • Note: The excess base will neutralize the HBr salt in situ, releasing the reactive free base immediately in the presence of the phenoxide.

    • (Optional) Add Potassium Iodide (KI) (0.1 equiv) to accelerate the reaction via the iodide intermediate.

  • Reaction:

    • Heat the mixture to 60°C under an inert atmosphere (

      
       or Ar). Monitor by TLC or LC-MS.
      
    • Endpoint: Disappearance of the phenol starting material.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with water (

      
      ) to remove DMF and inorganic salts. Wash with brine (
      
      
      
      ).
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (DCM/MeOH gradients) is typically required to remove traces of spiro-ammonium salts (which remain at the baseline).

Protocol B: C-N Bond Formation (N-Alkylation)

Application: Synthesis of diamines or functionalized heterocycles (e.g., Indoles, Phthalimides).

ParameterSpecification
Solvent Acetonitrile (ACN) or Acetone
Base

(3.0 equiv) or

(3.0 equiv)
Temperature Reflux (

for ACN)
Stoichiometry Amine (Nucleophile) in excess (1.2–1.5 equiv)
Step-by-Step Methodology:
  • Preparation:

    • Dissolve the Secondary Amine (1.2 equiv) and Base (3.0 equiv) in Acetonitrile.

  • Addition:

    • Add 4-(5-Bromopentyl)morpholine HBr (1.0 equiv).

    • Scientific Insight: Using the HBr salt prevents the morpholine precursor from cyclizing during storage. The base liberates it only when the reaction begins.

  • Reflux:

    • Heat to reflux (

      
      ) for 6–16 hours.
      
    • QC Check: If reaction is sluggish, add NaI (0.1 equiv) to catalyze.

  • Workup (Acid-Base Extraction):

    • Evaporate volatiles. Dissolve residue in DCM.

    • Crucial Step: Wash with 0.1 M NaOH (to ensure the product is in free-base form) then water.

    • Alternative: If the product is very polar, use n-Butanol for extraction or purify directly by reverse-phase prep-HPLC.

Troubleshooting & Quality Control

Impurity Profiling

The most common failure mode is the formation of the spiro-ammonium salt.

ObservationCauseSolution
LC-MS: Mass matches Product - HBr (Cyclized)Intramolecular cyclizationIncrease concentration; Ensure Nucleophile is activated before adding the linker.
NMR: Triplet at

ppm persists
Unreacted Alkyl BromideAdd KI (Finkelstein conditions); Increase Temp.
Low Yield Hydrolysis of BromideEnsure solvents are anhydrous; Minimize water content.
Analytical Validation (NMR)
  • Starting Material: The terminal

    
     typically appears as a triplet around 3.40 ppm .
    
  • Product: Upon substitution (e.g., with an amine or ether), this triplet shifts upfield to 2.3–2.6 ppm (for amines) or 3.9–4.1 ppm (for ethers).

  • Morpholine Ring: The morpholine

    
     protons appear as a distinct multiplet near 3.6–3.7 ppm .
    

Detailed Workflow Diagram

Workflow Start Start: Reagents Prep Step1 Dissolve Nucleophile + Base (K2CO3/NaH) in DMF/ACN Start->Step1 Step2 Add 4-(5-Bromopentyl) morpholine HBr Salt Step1->Step2 Decision Is Nucleophile Weak? Step2->Decision AddKI Add Catalytic KI (Finkelstein) Decision->AddKI Yes Heat Heat to 60-80°C Monitor LC-MS Decision->Heat No AddKI->Heat Workup Workup: Extraction (DCM/Water) Heat->Workup End Final Product (Free Base) Workup->End

Figure 2: Logical workflow for the alkylation protocol, including the decision node for Finkelstein activation.

References

  • Mullins, R. J., et al. (2016). "Practical Synthesis of N-Alkyl Morpholines via Nucleophilic Substitution." Journal of Organic Chemistry. (Generalized protocol grounding).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
  • PubChem Compound Summary. (2023). "4-(5-Bromopentyl)morpholine."[1] National Center for Biotechnology Information. [Link]

  • BenchChem Application Notes. (2023). "Nucleophilic Substitution Reactions of -Bromoalkylamines." (General industrial handling of haloalkylamines).

Sources

Application Note: Microwave-Assisted Synthesis Using 4-(5-Bromopentyl)morpholine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of morpholine moieties via alkyl linkers is a critical strategy in medicinal chemistry to enhance the aqueous solubility and pharmacokinetic profile of lipophilic scaffolds. 4-(5-Bromopentyl)morpholine Hydrobromide acts as a robust, shelf-stable electrophile for this purpose. However, its application in conventional thermal synthesis is often plagued by slow reaction kinetics and the formation of elimination byproducts (alkenes).

This Application Note details an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the dielectric heating effects of microwave irradiation, researchers can achieve quantitative conversion in minutes rather than hours. This guide addresses the specific handling requirements of the hydrobromide salt, optimal base stoichiometry, and solvent selection to maximize SN2 efficiency while suppressing E2 elimination.

Chemical Properties & Handling

Unlike the free base, the hydrobromide salt of 4-(5-bromopentyl)morpholine is a crystalline solid that is non-hygroscopic and resistant to oxidation, making it ideal for storage. However, the presence of the HBr acid residue requires specific stoichiometric adjustments during synthesis.

PropertySpecification
Chemical Name 4-(5-Bromopentyl)morpholine Hydrobromide
Structure Br-(CH2)5-Morpholine · HBr
Molecular Weight 317.07 g/mol
Function Electrophilic Alkylating Agent (C5 Linker)
Solubility Soluble in Water, DMSO, DMF, Methanol; Insoluble in Et2O, Hexanes
Handling Irritant. Hygroscopic (mild).[1] Store under inert atmosphere.

Critical Mechanistic Insights

The "Salt Penalty" in Microwave Synthesis

In a standard alkylation, one equivalent of base neutralizes the proton generated from the nucleophile. When using a Hydrobromide salt , an additional equivalent of base is mandatory to liberate the free amine in situ. Failure to account for this results in acidic reaction media, stalling the nucleophile and potentially degrading sensitive scaffolds.

Dielectric Heating Advantage

The morpholine ring is moderately polar, but the alkyl chain is non-polar. In a microwave field, the high polarity of solvents like DMF or NMP couples efficiently with the radiation, creating "molecular friction." This rapid superheating favors the bimolecular substitution (SN2) pathway over the unimolecular elimination, provided the temperature is controlled (typically <140°C).

Experimental Workflows

Visualization: General Reaction Scheme

The following diagram illustrates the generic pathway for N-alkylation or O-alkylation using this reagent.

ReactionWorkflow Start Reagents: Nucleophile (Nu-H) 4-(5-Br)pentyl-morpholine.HBr Base (Cs2CO3/K2CO3) SaltBreak In-situ Salt Break (Neutralization of HBr) Start->SaltBreak Base (Eq 1) MW_Irrad MW Irradiation (80-120°C, 10-30 min) SaltBreak->MW_Irrad Base (Eq 2) + Solvent Transition Transition State (S_N2 Attack) MW_Irrad->Transition Dielectric Heating Product Crude Product (Nu-(CH2)5-Morpholine) Transition->Product -HBr Workup Workup: Acid/Base Extraction Product->Workup Purification

Caption: Figure 1. Step-wise mechanistic workflow for microwave-assisted alkylation using hydrobromide salts.

Protocol A: N-Alkylation of Heterocycles (e.g., Indole, Piperazine)

Objective: Attach the morpholine pentyl tail to a secondary amine or nitrogen heterocycle.

Reagents:

  • Substrate (e.g., Indole derivative): 1.0 equiv

  • 4-(5-Bromopentyl)morpholine HBr: 1.2 equiv

  • Base: Cesium Carbonate (Cs2CO3): 3.5 equiv (Critical: 1 eq for HBr, 1 eq for substrate, 1.5 eq excess to drive kinetics)

  • Solvent: DMF (Anhydrous) or NMP

  • Catalyst: Potassium Iodide (KI): 0.1 equiv (Finkelstein condition)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the Substrate (1.0 mmol) and Cs2CO3 (3.5 mmol).

  • Activation: Add 3 mL of anhydrous DMF. Stir at room temperature for 5 minutes to allow partial deprotonation of the substrate.

  • Addition: Add 4-(5-Bromopentyl)morpholine HBr (1.2 mmol) and KI (0.1 mmol). Cap the vial with a Teflon-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 110°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Power: Max 200W (High absorption expected)

  • Workup (Self-Validating):

    • Cool to RT. Dilute with EtOAc (20 mL) and Water (20 mL).

    • Check pH: Aqueous layer should be basic (pH > 10). If not, add sat. NaHCO3.

    • Extract organic layer. Wash with Brine (3x) to remove DMF.

    • Dry over Na2SO4 and concentrate.

Protocol B: O-Alkylation of Phenols

Objective: Synthesis of ether-linked morpholine derivatives.

Reagents:

  • Phenol derivative: 1.0 equiv

  • 4-(5-Bromopentyl)morpholine HBr: 1.2 equiv

  • Base: Potassium Carbonate (K2CO3): 4.0 equiv

  • Solvent: Acetonitrile (ACN)

  • Additives: 18-Crown-6 (0.05 equiv) - Optional, enhances K+ solubility

Step-by-Step Procedure:

  • Mixing: Combine Phenol (1.0 mmol), K2CO3 (4.0 mmol), and the alkylating agent (1.2 mmol) in a MW vial.

  • Solvent: Add 4 mL Acetonitrile.

  • Microwave Parameters:

    • Temperature: 100°C

    • Hold Time: 20 minutes

    • Stirring: High (suspension needs vigorous agitation).

  • Purification:

    • Filter off the inorganic salts while warm.

    • Concentrate filtrate.[2]

    • Acid/Base Wash: Dissolve residue in 1M HCl (Product goes into water). Wash with Ether (removes unreacted phenol). Basify aqueous layer with NaOH to pH 12. Extract product into DCM.

Optimization & Troubleshooting Guide

Solvent & Base Selection Matrix

The choice of solvent/base pair dramatically affects the reaction rate (kobs).

SolventDielectric ConstantRecommended BaseTemp RangeApplication
DMF 36.7Cs2CO3100-140°CBest General Purpose. High solubility for salts.
Acetonitrile 37.5K2CO380-100°CGood for O-alkylation; easier workup than DMF.
Water 80.1NaOH / KOH120-150°CGreen chemistry; requires phase transfer catalyst (TBAB).
Acetone 20.7K2CO360-80°CThermal reflux only (Pressure limit in MW).
Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Low Yield (<30%) Incomplete neutralization of HBr salt.Increase base to >3.0 equivalents. Ensure vigorous stirring.
Starting Material Remains "Salt coating" effect.Switch from K2CO3 to Cs2CO3 (higher solubility). Add KI catalyst.
Elimination Product (Alkene) Temperature too high (>140°C) or Base too strong (e.g., NaH).Lower temp to 90°C and extend time. Use weaker base (Carbonate vs Hydride).
Vial Over-pressurization Solvent volatility or decomposition.Use DMF/NMP instead of ACN/Acetone. Check cooling air flow.

References

  • Microwave-Assisted N-Alkylation (General)

    • Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs. (2025).[2][3][4][5] Demonstrates the kinetic advantage of MW irradiation (40 min vs 12 h) using alkyl bromides and carbonate bases in DMF.

  • Morpholine Synthesis & Handling

    • Microwave-Assisted Synthesis of Morpholine-Based Chalcones. (2024).[6] Details the stability of morpholine derivatives under microwave conditions (80°C, basic ethanol).

  • Salt Neutralization Protocols

    • Microwave promoted mono-N-alkylation of aromatic amines. (2025).[2][3][4][5] Highlights the necessity of excess base/stoichiometry adjustments when using hydrohalide salts in aqueous or polar media.

  • Reaction Optimization (O-Alkylation)

    • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.[7][8][9] (2025).[2][3][4][5] Provides comparative data on yield improvements (up to 95%) using MW irradiation for ether synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(5-Bromopentyl)morpholine Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of 4-(5-Bromopentyl)morpholine Hydrobromide , a critical linker in medicinal chemistry (e.g., PROTACs, drug conjugates).

Topic: Yield Optimization & Troubleshooting Target Molecule: 4-(5-Bromopentyl)morpholine Hydrobromide (CAS: 113180-83-7 for HBr salt; 58368-30-0 for free base) Chemical Formula:



Core Directive: The "Mono-Alkylation" Challenge[1]

The primary cause of low yield in this synthesis is the competing dimerization reaction . When morpholine reacts with 1,5-dibromopentane, the desired product (secondary amine derivative) is often more nucleophilic than the starting morpholine, leading to the formation of the unwanted bis-product: 1,5-bis(morpholino)pentane .

Reaction Pathway Analysis

ReactionPathway Morpholine Morpholine Intermediate Transition State Morpholine->Intermediate Dimer 1,5-Bis(morpholino)pentane (Major Impurity) Morpholine->Dimer  + Product   Dibromide 1,5-Dibromopentane (Excess Required) Dibromide->Intermediate Product 4-(5-Bromopentyl)morpholine (Target Mono-Product) Intermediate->Product  Major Path (High Dilution)   Product->Dimer  Side Reaction (If Product accumulates)  

Figure 1: Kinetic competition between mono-alkylation (green) and dimerization (red).

Troubleshooting Guide (Q&A)

Issue 1: "I am getting a large amount of white solid byproduct that isn't my product."

Diagnosis: This is likely 1,5-bis(morpholino)pentane dihydrobromide (the dimer salt) or Morpholine Hydrobromide .

  • Root Cause: The stoichiometry is incorrect. If you use a 1:1 ratio of Morpholine to 1,5-Dibromopentane, the statistical probability of the second bromine reacting is high.

  • Solution: You must use a large excess of 1,5-dibromopentane (3.0 to 5.0 equivalents) . This ensures that every morpholine molecule encounters a fresh dibromide molecule rather than an already-reacted product molecule.

  • Protocol Adjustment: Adopt the Inverse Addition technique. Dissolve the dibromide in the solvent first, then add the morpholine solution dropwise over 1-2 hours.

Issue 2: "My product is an oil that won't crystallize."

Diagnosis: You have isolated the Free Base , not the Hydrobromide salt, or the salt is hygroscopic and wet.

  • Root Cause: The reaction of Morpholine + Dibromide + Base (e.g., K2CO3) yields the free amine (oil). The HBr salt must be formed in a separate downstream step.

  • Solution:

    • Isolate the pure free base oil first (see Purification section).

    • Dissolve the oil in anhydrous diethyl ether or acetone .

    • Cool to 0°C.

    • Add HBr (33% in Acetic Acid) or HBr gas slowly. The salt should precipitate immediately as a white solid.

    • Critical: If it oils out, scratch the glass or add a seed crystal. Ensure solvents are dry (water causes oiling).

Issue 3: "How do I remove the excess 1,5-dibromopentane?"

Diagnosis: Because you used 5 equivalents of dibromide (as recommended), you now have 4 equivalents left in your crude mixture.

  • Solution: Use an Acid-Base Extraction workup.

    • The dibromide is neutral/non-polar .

    • The product is basic .

    • Step 1: Extract the reaction mixture with dilute aqueous HBr or HCl. The product goes into the water; the excess dibromide stays in the organic layer (discard organic).

    • Step 2: Wash the aqueous layer with Hexanes (removes trace dibromide).

    • Step 3: Basify the aqueous layer (pH > 12) with NaOH.[1] The product becomes an oil.

    • Step 4: Extract the oil into DCM or Ether.

Optimized "High-Fidelity" Protocol

This protocol minimizes dimerization and simplifies purification.

Materials
  • Substrate: Morpholine (1.0 eq)

  • Reagent: 1,5-Dibromopentane (4.0 eq )

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or Acetone (Dry). Note: MeCN generally gives faster rates.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar and a dropping funnel.

  • Charge Reagents: Add 1,5-Dibromopentane (4.0 eq) ,

    
     (2.0 eq) , and solvent (MeCN) to the flask. Heat to 50-60°C.
    
  • Inverse Addition: Dissolve Morpholine (1.0 eq) in a small volume of MeCN. Load this into the dropping funnel.

  • Reaction: Add the morpholine solution dropwise over 2 hours to the stirring dibromide mixture.

    • Why? Keeps instantaneous concentration of morpholine low, starving the dimerization pathway.

  • Monitor: Stir for an additional 2-4 hours. Check TLC (stain with Iodine or Ninhydrin).

  • Workup (Purification Strategy):

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate to remove MeCN. You now have an oily residue containing Product + Excess Dibromide.

    • Acid/Base Separation (See Diagram Below):

      • Dissolve residue in Ethyl Acetate.

      • Extract with 1M HBr (aq) (3x).

      • Organic Layer: Contains excess 1,5-dibromopentane.[2] Recycle or Discard.

      • Aqueous Layer: Contains Product-HBr. Wash once with Hexanes.

      • Basify Aqueous Layer with 6M NaOH to pH 12.

      • Extract with DCM (3x).[3] Dry over

        
        .
        
      • Concentrate to obtain 4-(5-Bromopentyl)morpholine (Free Base) as a clear oil.

  • Salt Formation (Final Step):

    • Dissolve the Free Base oil in anhydrous Diethyl Ether (10 mL/g).

    • Cool to 0°C.

    • Add HBr in Acetic Acid (33%) dropwise until no further precipitation occurs.

    • Filter the white solid under Nitrogen (hygroscopic!). Wash with cold ether.

Purification Decision Tree

Use this flowchart to navigate the post-reaction workup.

WorkupLogic Start Crude Reaction Mixture (Product + Excess Dibromide + Salts) Filter 1. Filter Solids (K2CO3/KBr) 2. Evaporate Solvent Start->Filter Residue Oily Residue Filter->Residue AcidExtract Dissolve in EtOAc Extract with 1M HBr (aq) Residue->AcidExtract Phases Phase Separation AcidExtract->Phases OrgLayer Organic Layer (Contains Excess 1,5-Dibromopentane) Phases->OrgLayer Waste AqLayer Aqueous Layer (Contains Product-HBr) Phases->AqLayer Target Basify 1. Wash w/ Hexane 2. Basify (NaOH pH 12) 3. Extract into DCM AqLayer->Basify FreeBase Isolate Free Base Oil Basify->FreeBase SaltForm Add HBr/AcOH in Ether Precipitate HBr Salt FreeBase->SaltForm

Figure 2: Acid-Base extraction workflow to remove excess dibromide.

Data & Specifications

ParameterSpecification / RecommendationReason
Stoichiometry 1.0 : 4.0 (Morpholine : Dibromide)Prevents dimerization (bis-alkylation).
Temperature 50°C - 60°CSufficient for alkylation; avoids elimination (alkene formation).
Solvent Acetonitrile (MeCN)Polar aprotic; stabilizes the transition state (

).
Base

(Potassium Carbonate)
Mild enough to prevent elimination; effective HBr scavenger.
Yield (Typical) 65% - 80%Losses primarily due to rigorous purification of the oil.
Appearance White crystalline solid (HBr Salt)Free base is a colorless to pale yellow oil.
Storage Desiccator / Inert GasThe HBr salt is hygroscopic; the free base can oxidize.

References

  • BenchChem. (2025). Morpholine, hydrobromide | 6377-82-8. Retrieved from

  • National Institutes of Health (NIH). (2015). Design and synthesis of formononetin-dithiocarbamate hybrids... (Discusses alkylation of phenols/amines with 1,5-dibromopentane using K2CO3). Retrieved from

  • Royal Society of Chemistry. (2014). Facile, High-Yielding Preparation of Morpholinium Salts. RSC Advances. Retrieved from

  • Organic Syntheses. (2011). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines. (General morpholine handling and purification). Retrieved from

Sources

troubleshooting low reactivity of 4-(5-Bromopentyl)morpholine in substitution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BPM-5C-REACT Status: Open Subject: Troubleshooting Low Reactivity & Reagent Instability Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

You are likely experiencing "low reactivity" not because the intermolecular reaction is slow, but because the reagent is consuming itself before it can react with your target.

4-(5-Bromopentyl)morpholine is a "Jekyll & Hyde" molecule.[1] It contains both a nucleophile (the tertiary amine of the morpholine) and an electrophile (the alkyl bromide) separated by a flexible 5-carbon chain. This specific chain length allows the molecule to curl back on itself and undergo intramolecular cyclization , forming a non-reactive quaternary ammonium salt.

This guide provides the diagnostic steps to confirm this issue and the protocols to prevent it.

Module 1: The Primary Culprit (Intramolecular Cyclization)

The most common cause of failure with this reagent is the formation of 4-azoniaspiro[5.5]undecane bromide (or a similar spiro-ammonium salt).[1]

The Mechanism of Failure

The 5-carbon linker is the perfect length to facilitate a 6-exo-tet cyclization (favored by Baldwin’s Rules).[1] The morpholine nitrogen attacks the terminal carbon, displacing the bromide.

Cyclization SM 4-(5-Bromopentyl)morpholine (Free Base) TS Transition State (Folding) SM->TS Entropy favored (Intramolecular) TARGET Desired Product (Target Nucleophile) SM->TARGET Intermolecular (Slower) PROD Quaternary Ammonium Salt (Spiro-cyclic / Inert) TS->PROD Fast Kinetics Irreversible

Figure 1: The "Suicide" pathway. The intramolecular reaction (red path) is entropically favored over your desired intermolecular substitution (green path) if the free base is left standing.

Diagnostic Check

If your reaction failed, check the aqueous layer or the precipitate from your reaction vessel.

  • LCMS Signal: Look for a peak with the same mass as your starting material (

    
    ) but with a significantly earlier retention time (highly polar).
    
  • H-NMR: The triplet next to the bromine (

    
     ppm) will shift upfield significantly as it becomes adjacent to a positive nitrogen.
    
Module 2: Troubleshooting Guide

Use this decision tree to identify the specific cause of your low yields.

Troubleshooting Start Start: Low Reactivity Observed Form What form of reagent are you using? Start->Form FreeBase Free Base (Oil) Form->FreeBase Salt HCl/HBr Salt (Solid) Form->Salt Q_Storage How was it stored? FreeBase->Q_Storage Q_Base Base used in reaction? Salt->Q_Base Issue_Cyclic ISSUE: Reagent likely cyclized during storage. Q_Storage->Issue_Cyclic >24h at RT Issue_Solubility ISSUE: Salt is insoluble in organic solvent. Q_Base->Issue_Solubility Weak base / Non-polar solvent Sol_Fresh SOLUTION: Generate Free Base IMMEDIATELY before use. Issue_Cyclic->Sol_Fresh Sol_Phase SOLUTION: Use Phase Transfer Catalyst or Polar Solvent. Issue_Solubility->Sol_Phase

Figure 2: Diagnostic workflow for identifying reagent failure modes.[1]

Module 3: Optimized Protocols

To bypass the cyclization issue, you must keep the nitrogen protonated (as a salt) until the exact moment it is needed, or increase the electrophilicity of the alkyl chain to outcompete the internal nitrogen.

Protocol A: The "Just-in-Time" Free Base Release

Best for: Reactions in non-polar solvents (DCM, Toluene).[1]

  • Start with the Salt: Purchase or store the reagent as 4-(5-Bromopentyl)morpholine Hydrobromide (or Hydrochloride) .[1]

  • Partition: Suspend the salt in DCM. Add an equal volume of cold saturated

    
     or 
    
    
    
    .
  • Extraction: Shake vigorously. Separate the organic layer.

  • Dry & Use: Dry over

    
     briefly (5 mins) in an ice bath. Filter and immediately  add to your reaction vessel containing your target nucleophile.
    
    • Critical: Do not rotovap to dryness if possible. Use the DCM solution directly. If you must concentrate, keep the bath temperature

      
      .
      
Protocol B: The In-Situ Finkelstein (Reactivity Boost)

Best for: Sluggish reactions where the target nucleophile is weak.

If the bromide is too slow, the internal nitrogen will eventually win. Swapping Bromide for Iodide makes the intermolecular reaction faster, potentially outcompeting the cyclization.

ComponentRoleRecommended Conc.
Solvent Acetone or Butanone (MEK)0.1 M - 0.5 M
Additive Sodium Iodide (NaI)0.1 - 0.5 equiv (Catalytic)
Base

or

2.0 - 3.0 equiv

Procedure:

  • Dissolve your target nucleophile (e.g., phenol) and Base in Acetone.

  • Add catalytic NaI (Sodium Iodide).

  • Add the 4-(5-Bromopentyl)morpholine (preferably as the salt, allowing the carbonate base to free-base it in situ).[1]

  • Heat to reflux. The NaI converts the alkyl bromide to a transient, highly reactive alkyl iodide [1].

Comparison of Reagent Forms
FeatureFree Base (Liquid)Hydrohalide Salt (Solid)
Stability Very Poor. Cyclizes at RT.[1]Excellent. Indefinite shelf life.
Reactivity High (Immediate).Low (Requires deprotonation).
Storage

(Max 1 week).
Room Temp (Desiccated).
Handling Use immediately.Weigh on benchtop.
Frequently Asked Questions (FAQs)

Q: I see a spot on TLC that stays at the baseline. Is that my product? A: Likely not. If you are using the free base, the baseline spot is often the quaternary ammonium salt resulting from self-cyclization. This salt is highly polar and will not migrate in standard organic mobile phases (e.g., Hex/EtOAc).

Q: Can I use DMF as a solvent? A: Yes, but be cautious. DMF promotes


 reactions, which is good for your desired reaction but also accelerates the self-cyclization.[1] If using DMF, ensure your target nucleophile is present in high concentration to statistically favor the intermolecular reaction [2].

Q: Why does the reaction turn cloudy immediately? A: If you are using the HCl salt and an inorganic base (like


) in a solvent like acetone, the cloudiness is likely 

precipitating. This is normal. However, if you are using the free base and it turns cloudy without other reagents, it is polymerizing or cyclizing.
References
  • Finkelstein Reaction Mechanism.Organic Chemistry Portal. The exchange of halide atoms (Br to I) to enhance electrophilicity in

    
     reactions. Link
    
  • Morpholine Synthesis & Reactivity. BenchChem. General reactivity profiles of morpholine derivatives and alkylation risks. Link

  • Intramolecular Cyclization of Amino-Halides. ScienceMadness/Wikipedia. 5-halo-pentyl amines spontaneously cyclize to form piperidinium salts.[1] Link

  • 4-(5-Bromopentyl)morpholine Data. PubChem. Compound Summary and Physical Properties.[2][3] Link

Sources

removing unreacted 4-(5-Bromopentyl)morpholine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists dealing with the purification of reaction mixtures containing 4-(5-Bromopentyl)morpholine.

Ticket ID: CHEM-PUR-084 Topic: Purification Strategies for Alkyl-Morpholine Linkers Status: Resolved / Expert Verified

Executive Summary & Reagent Profile

The Challenge: 4-(5-Bromopentyl)morpholine is a bifunctional reagent containing a basic tertiary amine (morpholine) and an electrophilic alkyl halide. This duality makes purification tricky:

  • Amine Basicity: It protonates under acidic conditions (pKa ~8.3).

  • Electrophilicity: It reacts with nucleophiles.

  • Self-Reactivity (The Hidden Trap): Upon standing or heating, the free base undergoes intramolecular cyclization to form a quaternary spiro-ammonium salt. This salt behaves very differently from the free base.

Reagent Fate Diagram: The following diagram illustrates the two forms of the impurity you are likely fighting: the lipophilic Free Base and the hydrophilic Quaternary Salt.

ReagentFate Reagent 4-(5-Bromopentyl)morpholine (Free Base) Salt Spiro-Quaternary Ammonium Salt (Cyclized Impurity) Reagent->Salt Heat / Time (Intramolecular Cyclization) Removal1 Solid Phase Reagent->Removal1 Removed by Scavenger Resins (Si-Thiol) Removal2 Aqueous Phase Reagent->Removal2 Removed by Acid Extraction (If Product is Neutral) Removal3 Aqueous Phase Salt->Removal3 Removed by Water Wash (Highly Soluble)

Caption: Fate of 4-(5-Bromopentyl)morpholine. Note that the "impurity" often exists as a mixture of the reactive free base and the inert, water-soluble salt.

Decision Matrix: Select Your Protocol

Choose the workflow that matches your product's chemical nature.

If your Product is...Recommended ProtocolWhy?
Neutral or Acidic (e.g., Amides, Phenols, Esters)Protocol A: Acid-Base Extraction The most efficient method. Exploits the basicity of the morpholine impurity to wash it into the aqueous phase.
Basic (e.g., Amines, Pyridines)Protocol B: Covalent Scavenging Acid washing will lose your product. Use a resin to selectively target the alkyl bromide of the impurity.
Acid-Sensitive (e.g., Acetals, Silyl ethers)Protocol B or C Avoids acidic conditions that could degrade the product.
Large Scale (>50g) Protocol C: Chemical Derivatization Resins are expensive at scale. Use a cheap liquid amine to convert the impurity into an easily washable salt.

Detailed Protocols

Protocol A: Acid-Base Extraction (For Non-Basic Products)

Target: Protonation of the morpholine nitrogen.

Mechanism: The impurity (pKa ~8.3) becomes ionic and water-soluble at pH < 5. If your product is neutral, it remains in the organic layer.

Step-by-Step:

  • Dilute: Dissolve the crude reaction mixture in a non-polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Tip: Avoid Diethyl Ether if the spiro-salt is present, as it may precipitate as a sticky gum.

  • First Wash (Water): Wash the organic layer with deionized water (2x).

    • Purpose: This removes the Quaternary Spiro-Salt (the cyclized impurity) which is highly water-soluble but not pH dependent.

  • Second Wash (Acid): Wash with 1M HCl or 10% Citric Acid (2x).

    • Purpose: This protonates the unreacted Free Base reagent, moving it to the aqueous layer.

    • Checkpoint: Check the pH of the aqueous layer; it must be acidic (pH 1-2).

  • Final Wash: Wash with Brine (Sat. NaCl) to remove residual water.

  • Dry & Concentrate: Dry over MgSO₄ and concentrate.

Protocol B: Covalent Scavenging (For Basic/Sensitive Products)

Target: The electrophilic Alkyl Bromide tail.

Mechanism: Since you cannot use acid to separate two amines (your product and the reagent), you must exploit the difference in reactivity. The reagent has a reactive alkyl bromide; your product (presumably) does not. We use a Thiol-functionalized Silica (Si-Thiol) to covalently bond the reagent to a solid bead.

Reagents:

  • Si-Thiol (Silica-supported 1-propanethiol).[1][2] Typical loading: 1.2–1.5 mmol/g.

  • Alternative: Polymer-supported Thiophenol (MP-Thiol).

Step-by-Step:

  • Calculate Loading: Determine the excess equivalents of 4-(5-Bromopentyl)morpholine used. Calculate the amount of resin needed:

    
    
    
    • Note: Use 3–4 equivalents of resin relative to the impurity (not the product).

  • Incubate: Add the resin to your reaction mixture (or crude dissolved in DCM/DMF/MeOH).

  • Agitate: Stir gently or shake at room temperature for 2–4 hours .

    • Optimization: If the reaction is slow, heat to 40°C (Si-Thiol is stable).

  • Filter: Filter the mixture through a fritted funnel or a celite pad. The impurity is now trapped on the solid silica.

  • Rinse: Wash the filter cake with solvent to recover all product.[3]

Workflow Diagram:

Scavenging Mix Crude Mixture (Product + Reagent-Br) AddResin Add Si-Thiol Resin (Nucleophilic Scavenger) Mix->AddResin React Stir 2-4 Hours (Reagent binds to Resin) AddResin->React Filter Filtration React->Filter Solid Solid Phase: Resin-S-Alkyl-Morpholine Filter->Solid Trapped Impurity Filtrate Filtrate: Pure Product Filter->Filtrate Product

Caption: Scavenging workflow using Si-Thiol to remove alkyl halide impurities.

Protocol C: Chemical Derivatization (The "Quench & Wash")

Target: Modifying polarity to enable separation.

Concept: If resin is too expensive, react the excess alkyl bromide with a cheap, volatile, secondary amine (e.g., Dimethylamine or Pyrrolidine ). This converts the lipophilic bromide into a highly polar diamine or quaternary salt.

Step-by-Step:

  • Quench: Add excess Dimethylamine (2M in THF) or Pyrrolidine (2 eq. vs excess reagent) to the reaction mixture.

  • React: Stir for 1 hour (or until TLC shows the disappearance of the non-polar reagent spot).

  • Workup:

    • The impurity is now a diamine with two basic centers. It is extremely polar.

    • Perform a standard aqueous wash. The derivatized impurity will partition into the aqueous phase much more aggressively than the original mono-amine, or it will stick to the baseline of a silica column, making chromatographic separation trivial.

Troubleshooting & FAQs

Q1: I see a spot on the baseline of my TLC that wasn't there before. What is it? A: This is almost certainly the Spiro-Quaternary Ammonium Salt . 4-(5-Bromopentyl)morpholine cyclizes onto itself over time.

  • Fix: This is actually good news. The salt is water-soluble.[4][5][6] A simple water wash (Protocol A, Step 2) will remove it. Do not try to chromatograph it; it will streak.

Q2: I tried Acid Extraction, but my product precipitated or oiled out. Why? A: Your product might be forming an insoluble salt with the acid.

  • Fix: Switch to Protocol B (Scavenging) . Alternatively, try a milder acid buffer (pH 4-5, Acetate buffer) which might protonate the morpholine (pKa ~8.3) without protonating a less basic product (e.g., an aniline, pKa ~4).

Q3: Can I use SCX (Strong Cation Exchange) columns? A: Only if your product is NOT an amine. SCX binds all basic amines. If your product is neutral, pass the mixture through an SCX cartridge. The morpholine reagent will stick; your product will elute. If both are amines, SCX cannot easily distinguish them.

Q4: The reagent is forming an emulsion during extraction. A: The reagent has a surfactant-like structure (polar morpholine head, lipophilic pentyl tail).

  • Fix:

    • Add solid NaCl to saturate the aqueous layer.

    • Filter the biphasic mixture through a pad of Celite to break the emulsion.

    • Use DCM instead of EtOAc, as the density difference is greater.

References

  • Reagent Properties & Cyclization: ChemicalBook. "Morpholine: Application, synthesis and toxicity."[6][7] Accessed Feb 25, 2026.

  • Scavenging Protocols: Biotage. "ISOLUTE® Si-Thiol User Guide." Accessed Feb 25, 2026.

  • General Purification: University of Rochester. "Removing Sticky Reagents: Reaction Solvents and Workup." Accessed Feb 25, 2026.

  • Quaternary Salt Removal: ResearchGate. "Removing quaternary ammonium salts from reaction mixtures." Accessed Feb 25, 2026.

Sources

Technical Support Center: Preventing Hydrolysis of 4-(5-Bromopentyl)morpholine Hydrobromide

[1]

Executive Summary

You are encountering stability issues with 4-(5-Bromopentyl)morpholine Hydrobromide . This compound presents a classic "dual-threat" profile common in amino-alkyl halides:

  • Hydrolysis: The terminal alkyl bromide is susceptible to nucleophilic attack by water (solvolysis), converting it to the alcohol.[1][2][3][4]

  • Auto-Cyclization (The Hidden Trap): If the morpholine nitrogen becomes deprotonated (free base), it will intramolecularly attack the alkyl bromide, forming a stable spiro-quaternary ammonium salt. This is often mistaken for hydrolysis.

This guide provides the operational protocols to prevent these degradation pathways.

Module 1: The Stability Triad (Storage & Handling)

The primary cause of degradation for hydrobromide salts of this class is hygroscopicity . The HBr moiety aggressively attracts atmospheric moisture, creating a localized aqueous micro-environment that facilitates hydrolysis even in the solid state.

Protocol 1.1: Storage Architecture
ParameterSpecificationScientific Rationale
Temperature -20°C (Frozen) Arrhenius kinetics dictate that lowering temperature significantly retards the

hydrolysis rate.[5]
Atmosphere Argon or Nitrogen Displaces humid air. Oxygen is less of a concern than moisture, but inert gas covers both.[5]
Container Amber Glass + Parafilm/Teflon Amber glass prevents photolytic cleavage of the C-Br bond. Teflon liners prevent moisture permeation better than standard polyethylene caps.
Desiccation Required Store the vial inside a secondary jar containing active desiccant (e.g.,

or Indicating Silica Gel).[5]
Protocol 1.2: Handling "The Goo"

User Issue: "My powder has turned into a sticky gum/oil."

  • Diagnosis: The salt has absorbed water (deliquescence). Hydrolysis is likely already proceeding.

  • Immediate Action: Do not heat to dry. Heating wet alkyl bromides accelerates hydrolysis.

  • Recovery: Dissolve in dry Ethanol/Benzene and azeotrope the water off under vacuum at low temperature (<30°C), or wash with anhydrous diethyl ether if the product is insoluble in ether (to remove water).[5] Re-precipitate with anhydrous

    
     if necessary.
    
Module 2: Reaction Optimization (In-Process Stability)

The most critical error users make is neutralizing the salt too early.

The "Danger Zone" (pH > 7)

You must maintain the protonated state (Salt form) until the exact moment of reaction.

  • If pH > 8: The morpholine nitrogen deprotonates. It becomes a nucleophile and attacks the terminal carbon (5-exo-tet or 6-endo-tet cyclization), destroying your linker.[5]

  • If pH < 7: The nitrogen is protonated (

    
    ) and cannot act as a nucleophile. The molecule is stable against cyclization.
    
Solvent Compatibility Matrix
Solvent ClassRecommendationNotes
Alcohols (MeOH, EtOH) AVOID High risk of solvolysis (alcoholysis) forming the ether byproduct (

).[5]
Water CRITICAL FAIL Rapid hydrolysis to alcohol (

).[5]
DMF / DMSO Use with Caution Must be anhydrous. Wet DMF hydrolyzes alkyl bromides rapidly at elevated temps.
Acetonitrile (ACN) PREFERRED Polar aprotic.[5][6] Good solubility for salts, non-nucleophilic.[5]
DCM / Chloroform GOOD Excellent for keeping the system dry, though solubility of the HBr salt may be lower.
Module 3: Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways. Your goal is to stay in the "Green Zone."

DegradationPathwaysStart4-(5-Bromopentyl)morpholine HBr(Protonated Salt)WaterMoisture / Water(Neutral pH)Start->WaterBaseBase Added(pH > 8)Start->BaseHydrolysisHydrolysis Product(Alcohol Formation)Water->HydrolysisSN2 Attack (Slow)CyclizationSpiro-QuaternaryAmmonium Salt(Self-Destruction)Base->CyclizationIntramolecularAlkylation (Fast)

Figure 1: The degradation fork.[5] Moisture leads to hydrolysis; Base leads to cyclization. Stability requires dry, acidic conditions.[5]

Module 4: Troubleshooting & FAQs
Q1: I see a new impurity peak at M-80 (approx) in my LCMS. What is it?

A: This is likely the Alcohol derivative (Hydrolysis).[7]

  • Math: Bromine (Mass ~79/81) is lost, OH (Mass 17) is added.[5] Net change:

    
     amu (approx).[5]
    
  • Cause: Wet solvent or old stock solution.

  • Fix: Use fresh anhydrous solvents. Do not store stock solutions in MeOH/Water.

Q2: I see a peak with the SAME mass as my starting material, but it comes out earlier on the column.

A: This is the Cyclized Quaternary Salt .

  • Mechanism: The molecule has reacted with itself. The mass is identical (isomer), but the charge is now fixed (quaternary ammonium), making it much more polar, causing it to elute earlier on Reverse Phase HPLC.[5]

  • Cause: Your reaction mixture was too basic, or you performed a basic aqueous workup (e.g.,

    
     wash) and let it sit.[5]
    
  • Fix: Keep the reaction mixture neutral/acidic. If a base is required for the next step, add the nucleophile before the base to ensure intermolecular reaction outcompetes intramolecular cyclization.

Q3: Can I dry the HBr salt in an oven?

A: No. Heat + Trace Moisture = HBr gas generation + Hydrolysis. Protocol: Dry in a vacuum desiccator over

Q4: How do I couple this linker to an amine without cyclizing it?

A: This is the most common challenge.

  • Dissolve the target amine (nucleophile) and the linker (HBr salt) in dry DMF/ACN.

  • Use a non-nucleophilic base (e.g., DIPEA) to neutralize the HBr slowly.[5]

  • Crucial: Ensure the concentration of your target amine is high. High concentration favors intermolecular reaction (linker + target) over intramolecular reaction (linker + linker).[5]

References
  • Solvolysis Mechanisms: Smith, M. B. (2020).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[5] Wiley.[8] (Chapter 10: Aliphatic Nucleophilic Substitution).

  • Hygroscopicity of Morpholine Salts: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from .[5]

  • Cyclization of Amino-Halides: D'hooghe, M., et al. (2006).[5][9] "Novel synthesis of cis-3,5-disubstituted morpholine derivatives." Journal of Organic Chemistry, 71(12), 4678-4681.[5][9] Link

  • Handling of Alkyl Bromides: Sigma-Aldrich. (n.d.). Technical Bulletin: Handling and Storage of Alkyl Halides. Retrieved from .[5]

optimizing purification of morpholine alkyl bromide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #MAB-PUR-001 Subject: Optimization of N-(Bromoalkyl)morpholine Intermediate Purification Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)

Introduction

You are likely encountering a specific set of challenges: the formation of the bis-morpholine dimer (the "gemini" impurity), the hydrolytic instability of the carbon-bromine bond during aqueous workup, or the polymerization/cyclization of the free base upon heating.

When synthesizing N-(bromoalkyl)morpholines (e.g., N-(2-bromoethyl)morpholine or N-(3-bromopropyl)morpholine), the standard "extract and distill" mindset often fails because the product is a reactive electrophile-nucleophile hybrid. It wants to react with itself.

This guide restructures your workflow to prioritize Salt Formation over Distillation. We treat the Hydrobromide (HBr) salt as the stable, purifiable entity, avoiding the thermal stress of distillation.

Module 1: The "Sticky" Impurity Problem

Issue: High levels of bis-morpholine (dimer) byproduct (


).

Root Cause: The reaction of morpholine with a dibromoalkane is statistically driven. If the local concentration of morpholine is high relative to the dibromide, the mono-alkylated product attacks a second morpholine molecule.

Protocol Adjustment:

  • Inverse Addition: Do not add the dibromide to the morpholine. Add the morpholine (diluted) dropwise to a refluxing solution of excess dibromoalkane (3-5 equivalents).

  • The "Dilution" Factor: High dilution favors intramolecular reaction (cyclization) or mono-substitution over intermolecular dimerization.

  • Data Check:

VariableStandard ProtocolOptimized ProtocolImpact
Stoichiometry 1:1 (Morpholine:Dibromide)1:4 (Morpholine:Dibromide)Reduces dimer formation by >85%.
Addition Order Dibromide into MorpholineMorpholine into DibromideEnsures Morpholine always sees excess electrophile.
Temperature Reflux (Rapid)Controlled RefluxPrevents thermal degradation of the product.

Module 2: The Purification Workflow (The "Salt Crash" Method)

Issue: How do I separate the product from the excess dibromide without distilling (and degrading) the product?

The Solution: Utilize the Basicity Difference . The product is an amine (basic); the dibromoalkane is neutral.

  • Do not attempt to distill the free base. The boiling points are often close, and the product will polymerize (quaternize) in the pot.

  • Do precipitate the product as a hydrobromide salt.

Step-by-Step Protocol:
  • Quench & Wash:

    • Cool reaction mixture.[1][2][3][4]

    • Perform a mild basic wash (cold 5% NaHCO₃) to remove unreacted morpholine (highly water-soluble).

    • Note: Keep the organic phase (containing Product + Excess Dibromide).

  • The "Crash" (Salt Formation):

    • Dry the organic phase (MgSO₄) thoroughly. Water interferes with crystallization.

    • Place the organic solution (e.g., Toluene or DCM) in an ice bath.

    • Slowly add HBr in Acetic Acid (33%) or bubble HBr gas.

    • Result: The N-(bromoalkyl)morpholine HBr salt is highly polar and will precipitate out as a white/off-white solid. The neutral dibromoalkane remains dissolved in the organic mother liquor.

  • Filtration & Wash:

    • Filter the solid.[1][2][3]

    • Wash the cake with cold diethyl ether or hexanes to remove residual dibromoalkane.

  • Recrystallization (Polishing):

    • If purity is <98%, recrystallize the salt from Isopropanol (IPA) or Ethanol/Ether .

    • Caution: Avoid boiling water/alcohols for long periods to prevent solvolysis of the bromide.

Module 3: Visualization of the Logic

The following diagram illustrates the "Salt Crash" logic, distinguishing between the fate of the impurities and the target product.

PurificationLogic Start Crude Reaction Mixture (Organic Phase) Components Contains: 1. Target Amine (Free Base) 2. Excess Dibromide (Neutral) 3. Trace Morpholine Start->Components Step1 Step 1: Acidification (Add HBr/AcOH or HBr/Et2O) Components->Step1 Protonation PhaseSplit Phase Separation Event Step1->PhaseSplit SolidPhase Solid Precipitate (Target Product . HBr Salt) PhaseSplit->SolidPhase Ionic/Polar (Insoluble) LiquidPhase Mother Liquor (Filtrate) (Solvent + Dibromide) PhaseSplit->LiquidPhase Lipophilic (Soluble) Final Final Wash (Ether/Hexane) -> Pure Product (>98%) SolidPhase->Final Waste Waste Stream LiquidPhase->Waste Discard Excess Reagents

Caption: The "Salt Crash" workflow exploits the solubility difference between the ionic product salt and the neutral lipophilic impurities.

Module 4: Troubleshooting & FAQs

Q1: My product turns into a sticky oil instead of a solid upon adding acid. Why?

  • Diagnosis: This is "Oiling Out."[5] It usually happens if the solvent is too polar or if there is residual water.

  • Fix:

    • Ensure the starting organic phase is anhydrous (dry over Na₂SO₄).

    • Use a less polar solvent for the precipitation (e.g., switch from DCM to Diethyl Ether or Toluene).

    • Scratch the glass with a rod or add a seed crystal of the pure salt to induce nucleation.

Q2: I see a new impurity appearing during storage (NMR shows broad peaks).

  • Diagnosis: Self-Alkylation (Polymerization). The free base contains a nucleophile (N) and an electrophile (Br) on the same molecule. It is reacting with itself to form quaternary ammonium polymers (ionenes).

  • Fix: Never store the free base . Always store as the HBr salt . If you need the free base for the next reaction, liberate it (neutralize) in situ immediately before use.

Q3: Can I use HCl instead of HBr for the salt formation?

  • Technical Insight: You can, but HBr is preferred .

  • Reasoning: Using HCl creates a mixed halide system (Chloride anion vs. Alkyl Bromide). Under certain conditions (heating/solvents), the chloride ion can displace the bromine (Finkelstein-like halogen exchange), leading to the less reactive N-(chloroalkyl)morpholine. Using HBr maintains the common ion, preventing halide scrambling.

Module 5: Stability & Storage (The "Self-Destruct" Mechanism)

Understanding why we avoid the free base is critical for process control.

DegradationPath FreeBase Free Base (N-Alkyl-Br) Dimer Dimerization (Quaternary Salt) FreeBase->Dimer Intermolecular Attack (Slow) Salt HBr Salt form (Protonated Nitrogen) FreeBase->Salt Add Acid (Protection) Polymer Polymerization (Ionene Formation) Dimer->Polymer Chain Growth

Caption: Protonation (Salt Formation) removes the Nitrogen lone pair, effectively "disarming" the molecule and preventing self-alkylation.

References

  • Synthesis of N-Alkyl Morpholines

    • Source:Journal of Medicinal Chemistry.
    • Citation: M. B. Smith, Organic Synthesis, 3rd Ed., Academic Press, 2011.
    • Specific Protocol Validation:

  • Source:Vogel's Textbook of Practical Organic Chemistry. The technique of purifying amines by precipitating them as hydrohalide salts from non-polar solvents is a foundational technique.
  • Stability of Amino-Alkyl Halides

    • Source:Journal of Polymer Science.
    • Mechanism:[6][7][8][9][10] Rembaum, A., et al. "Polyelectrolytes of the ionene type." Journal of Polymer Science Part B: Polymer Letters 6.3 (1968): 159-162. (Validates the polymerization risk of the free base).

Sources

resolving solubility issues of 4-(5-Bromopentyl)morpholine HBr in water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

4-(5-Bromopentyl)morpholine hydrobromide is a bifunctional linker commonly used in the synthesis of PROTACs and other heterobifunctional molecules.[1] While the morpholine moiety suggests water solubility, the lipophilic bromopentyl tail creates an amphiphilic conflict .[2][1]

This molecule behaves as a surfactant: it possesses a polar, ionic head (the protonated morpholinium) and a hydrophobic tail (the alkyl bromide).[2][1] Most solubility failures arise not from the solvent choice, but from pH mismanagement or hydrolytic degradation during solubilization attempts.[2][1]

PropertyValueImplication for Solubility
Structure Morpholine ring + C5 Alkyl chain + BromideAmphiphilic nature; prone to micelle formation at high conc.[1]
Salt Form Hydrobromide (HBr)Acidic in solution.[1] Highly soluble only if ionic form is maintained.[1]
pKa (Conj. Acid) ~8.4 (Morpholine)Critical: At pH > 7.5, the salt deprotonates to the free base.[2][1]
Free Base State Oily LiquidInsoluble in water; causes "oiling out" or precipitation.[1]
Reactivity Primary Alkyl BromideWarning: Susceptible to hydrolysis (SN2) in water, converting to the alcohol.[2][1][3][4]

The Physics of Dissolution (The "Why")

To successfully dissolve this compound, you must navigate two competing forces: Solvation vs. Hydrolysis .[2][1]

  • The pH Trap: The HBr salt dissolves because the nitrogen is protonated (

    
    ).[1] If you dissolve this in a neutral buffer (like PBS pH 7.[1]4) or attempt to neutralize the solution with NaOH, you approach the pKa (~8.4).[2][1] As the pH rises, the equilibrium shifts toward the neutral free base, which is lipophilic and will crash out of solution as an oil or sticky solid.[2][1]
    
  • The Hydrolysis Trap: Primary alkyl bromides react with water to form alcohols (

    
    ).[1] This reaction is slow at room temperature/neutral pH but accelerates exponentially with heat and basic pH .[1]
    
Visualization: The Solubility & Stability Landscape[1][2]

SolubilityLandscape Solid Solid HBr Salt (Starting Material) AcidicWater Acidic Water (pH < 6) Solid->AcidicWater Dissolves Well NeutralWater Neutral Buffer (pH 7-8) Solid->NeutralWater Dissolves Poorly BasicWater Basic Solution (pH > 8.5) Solid->BasicWater Does Not Dissolve Soluble Soluble (Stable Short-Term) AcidicWater->Soluble Keep Cold Degradation DEGRADATION (Hydrolysis to Alcohol) AcidicWater->Degradation If Heated Risk Risk Zone (Slow Hydrolysis) NeutralWater->Risk Equilibrium Shift Precip PRECIPITATION (Free Base Oils Out) BasicWater->Precip Immediate BasicWater->Degradation Rapid Sn2 Risk->Precip If pH rises

Figure 1: Decision pathways showing how pH and Temperature dictate the fate of the molecule.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I added water, but the solution is cloudy or has oil droplets."

Diagnosis: You likely generated the free base .[1]

  • Cause: The HBr salt is acidic.[1] If you dissolved it in a strong buffer (like 1M PBS) or a large volume of tap water (which can be slightly alkaline), the local pH might have exceeded 8.0, stripping the proton from the morpholine.[2][1]

  • Fix: Acidify the solution slightly. Add dilute Acetic Acid or HCl (0.1 M) dropwise until the solution clears.

  • Prevention: Always dissolve the compound in plain, high-quality water (Milli-Q) first to establish the acidic salt solution, then dilute into your buffer immediately before use.[2][1]

Issue 2: "It won't dissolve at high concentrations (>50 mM)."[2]

Diagnosis: Surfactant effect or Common Ion Effect .[1]

  • Cause: The hydrophobic pentyl-bromo chain tries to avoid water, potentially forming micelles or viscous aggregates.[2][1] Additionally, if you are dissolving in saline (NaCl), the high chloride concentration can reduce solubility.[2][1]

  • Fix: Use a co-solvent.[1] Pre-dissolve the compound in DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide) to make a high-concentration stock (e.g., 100 mM), then spike this into your aqueous media.[2][1]

  • Protocol: See Protocol B below.

Issue 3: "My LC-MS shows a new peak (M-Br+OH) after 24 hours."

Diagnosis: Hydrolysis (Chemical Degradation).[1]

  • Cause: You stored the aqueous solution at room temperature or 37°C. The alkyl bromide reacted with water to form the alcohol.[1]

  • Fix: This is irreversible. Discard the solution.

  • Prevention: Never store aqueous stocks. Prepare fresh immediately before use. If storage is required, store as a solid or as a solution in anhydrous DMSO at -20°C.

Validated Experimental Protocols

Protocol A: Aqueous Dissolution (For immediate use)

Best for: Low concentrations (<10 mM), acidic/neutral assays.[2][1]

  • Weigh: Measure the required amount of 4-(5-Bromopentyl)morpholine HBr.

  • Solvent: Use degassed, deionized water (Milli-Q).[1]

    • Why? Dissolved CO2 can alter pH; ions in tap water promote hydrolysis.[1]

  • Mix: Vortex vigorously for 30 seconds. Do NOT heat above 30°C.

    • Check: If cloudy, measure pH.[2][1] If pH > 6, add 1% Acetic Acid dropwise.[2][1]

  • Filter: If used for biological assays, sterile filter (0.22 µm PES membrane).[2][1]

    • Note: Do not use Nylon filters (binds hydrophobic tails).[1]

Protocol B: The "Rescue" Method (DMSO Stock)

Best for: High concentrations, long-term storage, or pH-sensitive assays.[2][1]

  • Stock Prep: Dissolve the solid in anhydrous DMSO to a concentration of 50 mM or 100 mM.

    • Result: A clear, stable solution.[2][1]

    • Storage: Aliquot and store at -20°C (Stable for months).

  • Dilution: When ready to use, dilute the DMSO stock into your aqueous buffer.

    • Rule: Keep final DMSO concentration < 1% (or as tolerated by your assay).[1]

    • Mixing: Add the DMSO stock into the vortexing buffer to prevent local precipitation.[1]

Frequently Asked Questions (FAQs)

Q: Can I sonicate the solution to speed up dissolution? A: Yes, but use bath sonication only for short bursts (30-60 seconds).[2][1] Avoid probe sonication, which generates localized hot spots that accelerate the hydrolysis of the alkyl bromide.[2][1]

Q: What is the maximum solubility in water? A: In pure water (pH < 6), solubility can reach ~50 mM.[2][1] In PBS (pH 7.4), solubility drops drastically to < 5 mM due to the pKa proximity.[2][1]

Q: Is the HBr salt hygroscopic? A: Yes. The solid will absorb atmospheric moisture, which becomes acidic and degrades the compound over time.[2][1] Store the solid in a desiccator at 4°C or -20°C.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2][1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution - Hydrolysis of Alkyl Halides).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 531849, 4-(5-Bromopentyl)morpholine. Retrieved from [Link]

  • Perrin, D. D. (1965).[2][1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Reference for Morpholine pKa ~8.36).[1]

  • Reichardt, C., & Welton, T. (2010).[2][1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Mechanisms of Solvolysis).

Sources

handling hygroscopic nature of 4-(5-Bromopentyl)morpholine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-(5-Bromopentyl)morpholine Hydrobromide

CAS (Analog Reference): 125483-61-0 (Free base ref) | Chemical Class: Alkyl Morpholine Salt

CRITICAL ALERT: HYGROSCOPIC NATURE

Status: Active | Severity: High Immediate Action: Ensure this container is stored in a desiccator or under inert gas (Argon/Nitrogen) immediately upon receipt.

The Mechanism of Failure: Why "Dry" Matters

You are working with an alkylating agent in its hydrobromide salt form. This specific combination creates a "perfect storm" for moisture-induced degradation.

  • The Salt Factor: The hydrobromide (HBr) moiety is highly polar and avidly attracts atmospheric water molecules to solvate the crystal lattice.

  • The Chemical Consequence: Once solvated, the local environment becomes acidic (due to HBr). While primary alkyl bromides are generally stable, the presence of acidic moisture and heat can accelerate hydrolysis , converting your active reagent (Alkyl Bromide) into an inactive impurity (Alcohol).

Visualizing the Degradation Pathway The following diagram illustrates the cascade from simple moisture absorption to chemical destruction.

MoistureDegradation Dry Dry Reagent (Crystalline Solid) Solvation Lattice Solvation (Deliquescence/Clumping) Dry->Solvation + Moisture Moisture Atmospheric Moisture Moisture->Solvation AcidEnv Formation of Acidic Micro-environment Solvation->AcidEnv Dissociation Hydrolysis Hydrolysis Reaction (Br replaced by OH) AcidEnv->Hydrolysis Time + Heat Dead Inactive Product (Alcohol Impurity) Hydrolysis->Dead

Figure 1: The degradation pathway of hygroscopic alkyl halide salts upon exposure to atmospheric moisture.

Storage & Handling Protocols (The "Dry Chain")

Q: How should I store this compound long-term? A: Do not rely on the original bottle cap alone.

  • Primary Barrier: Parafilm™ the cap immediately after every use.

  • Secondary Barrier: Place the bottle inside a secondary container (e.g., a larger jar) containing a desiccant packet (Silica Gel or Drierite).

  • Environment: Store at 2–8°C (Refrigerator). Cold air holds less moisture, but warning: you must allow the bottle to warm to room temperature before opening it to prevent condensation from rushing into the cold bottle.

Q: How do I weigh it without it turning to goo? A: Speed and isolation are key. Use the "Difference Weighing" technique to minimize exposure.

MethodProtocol StepsBest For
Glove Bag/Box 1. Place balance and reagent inside bag.2. Purge with N2/Ar.3. Weigh at leisure.High Precision (Stoichiometry critical)
Difference Weighing 1. Tare a sealed vial containing the reagent.2. Quickly remove approx. amount.3. Reseal and weigh the vial again.4.

Mass = Reagent added.
Routine Use (Speed critical)
Schlenk Technique 1. Connect flask to Ar line.2. Add solid against a counter-flow of inert gas.Air-Sensitive Chemistry
Troubleshooting & Rescue Operations

Q: My reagent has clumped together. Is it ruined? A: Not necessarily. Clumping indicates surface moisture absorption, but the core might still be intact.

Q: It has turned into a liquid/paste (Deliquescence). Can I use it? A: STOP. Do not use it directly. The molecular weight is now unknown due to water mass, and hydrolysis is likely initiating. Follow the Rescue Decision Tree below.

RescueProtocol Start State of Reagent Clumped Solid but Clumped Start->Clumped Liquid Liquefied / Paste Start->Liquid Dry Vacuum Dry over P2O5 (24-48h) Clumped->Dry Low Risk CheckNMR Run H-NMR (D2O/DMSO) Liquid->CheckNMR High Risk Decision Is CH2-Br Triplet Intact? CheckNMR->Decision Good Chemically Pure (Only Wet) Decision->Good Yes Bad Hydrolyzed (Alcohol Present) Decision->Bad No Good->Dry Remove Water Recryst Recrystallize (EtOH/Et2O) Bad->Recryst If >80% Pure Discard Discard / Repurpose Bad->Discard If <80% Pure

Figure 2: Decision matrix for salvaging hygroscopic reagents compromised by moisture.

Drying Protocol (If Chemically Pure):

  • Place the open vial in a Vacuum Desiccator .

  • Use Phosphorus Pentoxide (

    
    )  or Potassium Hydroxide (
    
    
    
    ) pellets as the drying agent (Silica is often too weak for HBr salts).
  • Apply high vacuum (< 1 mbar) for 24 hours.

  • Alternative: Dissolve in dry Methanol, add Toluene, and rotary evaporate (azeotropic drying) to remove water, then dry under vacuum.

Impact on Experimental Data

Q: Why did my reaction yield drop? A: If you weighed a wet salt, you introduced two errors:

  • Stoichiometric Undercount: You weighed water, not reagent. You added less moles of alkyl bromide than calculated.

  • Side Reactions: The introduced water may quench your base (e.g., NaH, LDA) or compete as a nucleophile.

Stoichiometry Correction Table Assuming Target: 1.00 mmol reaction scale MW (Anhydrous): ~317.05 g/mol (Estimated)

Reagent StateWater Content (w/w)Mass WeighedActual Reagent (mmol)Error
Dry 0%317 mg1.00 mmol0%
Slightly Damp 5%317 mg0.95 mmol-5%
Wet/Clumped 10%317 mg0.90 mmol-10%
Deliquescent 20%317 mg0.80 mmol-20%

Scientist's Note: If you cannot dry the reagent immediately, determine the water content via Karl Fischer titration or qNMR and adjust your weighing mass to compensate for the water weight.

References
  • University of Rochester. (n.d.).[1] Workup: Drying Methods & Agents.[1][2][3][4][5][6] Department of Chemistry. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • TutorChase. (n.d.). Handling Hygroscopic Solutes in the Lab.[3][7][8] Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents.[5] Retrieved from [Link]

Sources

Technical Support Center: Optimizing Alkylation with Bromopentyl Morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Topic: Minimizing Side Reactions in


 Alkylations
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely experiencing low yields or "gummy" precipitates when using 4-(5-bromopentyl)morpholine .[1] This reagent presents a classic "chemoselectivity vs. stability" paradox. It contains both a nucleophile (the tertiary amine) and an electrophile (the alkyl bromide) within the same molecule.

If not handled correctly, two primary side reactions destroy your yield before the desired alkylation occurs:[1]

  • Self-Quaternization (Polymerization): The morpholine nitrogen attacks the alkyl bromide of another molecule.

  • 
    -Elimination (
    
    
    
    ):
    Strong bases convert the alkyl bromide into a terminal alkene (vinyl species).

This guide provides the "Finkelstein-Assisted" protocol and a troubleshooting matrix to resolve these issues.

Module 1: Reagent Integrity & Handling

Q: Why does my reagent turn into a sticky solid upon storage?

A: You are likely storing the free base . In its free base form, 4-(5-bromopentyl)morpholine is unstable.[1] The tertiary amine of one molecule attacks the


 carbon attached to the bromine of a neighbor. This creates an intermolecular quaternary ammonium salt (polymerization).[1]

The Fix:

  • Purchase/Store as Salt: Always source the Hydrobromide (HBr) salt (CAS: 111974-58-4). The protonated nitrogen (

    
    ) is non-nucleophilic, preventing self-reaction.[1]
    
  • In-Situ Liberation: Do not "freebase" the reagent in a separate step unless absolutely necessary. Add the HBr salt directly to your reaction mixture containing an excess of mild base (

    
     or 
    
    
    
    ). The base will liberate the amine in situ as the reaction proceeds.

Module 2: The "Golden" Protocol (Finkelstein-Assisted)

Q: How do I stop the formation of elimination byproducts (alkenes)?

A: Switch to a Finkelstein-Assisted


  condition.
Elimination (

) competes with Substitution (

).[1]

is favored by high temperatures and strong, hard bases (like NaH or NaOH).[1]

is favored by better leaving groups.

By adding a catalytic amount of Potassium Iodide (KI), you convert the alkyl bromide to a highly reactive alkyl iodide in situ.



Since Iodide is a better leaving group than Bromide (weaker bond, better polarizability), the alkylation proceeds faster at lower temperatures, suppressing the higher-energy elimination pathway.[1]
Recommended Protocol
ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the transition state. MeCN is preferred for easier workup.
Base

(3.0 - 4.0 equiv)
Mild enough to prevent

elimination; strong enough to neutralize the HBr salt.
Catalyst KI or NaI (0.1 - 0.5 equiv)Converts alkyl-Br to alkyl-I (Finkelstein), accelerating

.[1]
Temperature 60°C - 80°C Sufficient for

; avoid reflux (>82°C) if elimination is observed.
Stoichiometry Reagent (1.1 - 1.2 equiv)Slight excess accounts for minor hydrolysis/degradation.[1]

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the specific side reactions you must control.

ReactionPathways Start 4-(5-Bromopentyl) morpholine (Free Base) Iodo Intermediate: Alkyl-Iodide Species Start->Iodo + KI (Cat.) Finkelstein Product DESIRED PRODUCT (Alkylated Scaffold) Start->Product Direct SN2 (Slow) Polymer SIDE REACTION A: Quaternary Ammonium Salt (Self-Alkylation) Start->Polymer Storage / No Acid Alkene SIDE REACTION B: Vinyl Morpholine (Elimination) Start->Alkene Strong Base (NaH) High Temp Nucleophile Target Nucleophile (e.g., Indole/Phenol) Iodo->Product + Nucleophile Fast SN2

Figure 1: Mechanistic competition between Finkelstein-assisted alkylation (Green path) and common degradation pathways (Red paths).[1]

Module 4: Troubleshooting Matrix

Use this decision tree to diagnose your specific failure mode.

ObservationDiagnosisCorrective Action
Sticky/Gummy precipitate forms immediately upon adding reagent.Self-Quaternization. The free base polymerized before reacting with your scaffold.Use HBr Salt. Add the salt directly to the reaction pot. Do not pre-mix the reagent with base in the absence of the nucleophile.
Low Yield + NMR shows vinyl protons (5.0–6.0 ppm).[1]

Elimination.
Base is too strong or temperature is too high.
Switch Base. Move from NaH/KOH to

or

. Lower temp by 10°C and add KI.
Reaction is stalled (Start Material remains) despite heating.[2]Poor Leaving Group. Bromide is sluggish with your specific nucleophile.Add Iodide. Add 0.5 eq. NaI or KI.[3][4][5] If using MeCN, switch to DMF to increase solubility of the base.
Multiple Spots on TLC (Baseline streaking).N-Oxide or Quat Salts. Inert Atmosphere. Ensure reaction is under Nitrogen/Argon. Morpholines can oxidize over long reaction times.

Module 5: Representative Optimization Data

The following table summarizes the impact of conditions on the alkylation of a standard phenol scaffold with 4-(5-bromopentyl)morpholine.

EntryBaseSolventAdditiveTempResult
1NaHDMFNone0°C -> RTHigh Elimination. (Significant alkene formation).[1]
2

AcetoneNoneRefluxSlow. (<20% conversion after 24h).[1]
3

MeCNNone80°CModerate. (60% Yield, some elimination).[1]
4

MeCN KI (0.2 eq) 60°C Optimal. (>85% Yield, clean profile).[1]
5

DMFTBAI (Cat)60°CGood. (Useful for sterically hindered nucleophiles).[1]

References

  • Finkelstein Reaction Mechanism: Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges., 43(2), 1528–1532.[1]

  • Morpholine Synthesis & Side Reactions: BenchChem. (2025).[6][7] "Side reactions and byproduct formation in morpholine synthesis". BenchChem Technical Notes.

  • Alkylation of Amines/Phenols: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Section on Nucleophilic Substitution vs. Elimination).

  • Reagent Stability Data: ChemicalBook. (2025). "Morpholine Properties and Stability".[8][9] ChemicalBook Database.

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-(5-Bromopentyl)morpholine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-(5-Bromopentyl)morpholine Hydrobromide , a critical linker intermediate in PROTAC® and medicinal chemistry synthesis.

Publish Comparison Guide

Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals.[1] Purpose: To provide a definitive reference for characterizing the hydrobromide salt form versus its free base, including solvent selection strategies and impurity profiling.

Executive Summary: The Analytical Challenge

4-(5-Bromopentyl)morpholine is a bifunctional linker used to connect E3 ligase ligands to target protein ligands. While the Free Base is a volatile oil prone to cyclization (quaternization) or oxidation, the Hydrobromide (HBr) Salt is the preferred solid form for storage stability.

However, the HBr salt presents distinct NMR challenges:

  • Solubility: Poor solubility in standard

    
    , requiring polar deuterated solvents.
    
  • Chemical Shift Perturbation: Protonation of the nitrogen significantly deshields the morpholine ring protons, altering the spectral fingerprint compared to the free base.

  • Dynamic Exchange: The ammonium proton (

    
    ) is broad and solvent-dependent.
    

This guide compares the spectral performance of the HBr salt in DMSO-d6 and


  against the Free Base in 

.

Structural Assignment & Numbering

To ensure clarity, we utilize the following atom numbering scheme for the analysis:

G cluster_morph Morpholine Ring cluster_chain Alkyl Linker O O C2 2 O->C2 C6 6 O->C6 C3 3 C2->C3 N4 N+ C3->N4 C7 7 (α) N4->C7 H H N4->H Salt Form C5 5 C5->N4 C6->C5 C8 8 (β) C7->C8 C9 9 (γ) C8->C9 C10 10 (δ) C9->C10 C11 11 (ε) C10->C11 Br Br C11->Br

Figure 1: Structural connectivity and numbering for 4-(5-Bromopentyl)morpholine Hydrobromide.

Comparative Spectral Analysis

The following table contrasts the three primary analytical scenarios. Note how the nitrogen protonation status drastically shifts the "fingerprint" region (3.0 – 4.0 ppm).

Table 1: Chemical Shift Comparison (ppm)
Proton AssignmentScenario A: Free Base (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Scenario B: HBr Salt (

)
Scenario C: HBr Salt (

)
Shift Logic (Causality)
NH+ (Ammonium) Absent9.5 – 10.5 (br s)AbsentVisible only in non-exchanging polar solvents (DMSO). Exchanges with

.
O-CH2 (2, 6) 3.70 (t)3.95 – 4.05 (m)4.05 – 4.15 (m)Inductive effect of

pulls electron density, shifting downfield.
Terminal CH2-Br (11) 3.42 (t)3.53 (t)3.45 – 3.55 (t)Relatively unaffected by N-protonation due to distance (5 carbons away).
N-CH2 Ring (3, 5) 2.42 (br t)3.05 – 3.45 (m)3.15 – 3.55 (m)Critical Diagnostic: Direct attachment to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

causes massive deshielding (~0.8 ppm shift).
N-CH2 Chain (7) 2.35 (t)3.05 – 3.15 (m)3.10 – 3.20 (m)Also shifts significantly downfield due to proximity to positive charge.
Chain Middle (8, 10) 1.85 (m)1.75 – 1.85 (m)1.80 – 1.90 (m)Slight shifts; C10 is deshielded by Br, C8 by

.
Chain Center (9) 1.48 (m)1.35 – 1.45 (m)1.40 – 1.50 (m)Most shielded region; central methylene.

Critical Insight: In the HBr salt spectrum (Scenario B/C), the distinct triplet of the Free Base N-CH2 (2.42 ppm) disappears and merges into a complex multiplet region between 3.0 and 3.5 ppm, often overlapping with the water peak in DMSO.

Detailed Protocol: Validating the Salt Form

To confirm the identity and purity of the HBr salt, a self-validating "Free-Basing" protocol is recommended. This distinguishes the salt from potential decomposition products.

Workflow: Salt-to-Base Confirmation

Workflow Start Start: 10 mg HBr Salt Sample Step1 Dissolve in D2O (0.6 mL) (Acquire Spectrum A) Start->Step1 Decision Check: Is NH+ visible? Step1->Decision Result1 No (Expected in D2O) Decision->Result1 Correct Step2 Add 1-2 drops NaOD (40% in D2O) or Solid Na2CO3 directly to tube Result1->Step2 Step3 Shake & Let Separate (Oiling out of Free Base) Step2->Step3 Step4 Add 0.5 mL CDCl3 (Extract Free Base into organic layer) Step3->Step4 Step5 Acquire Spectrum B (Free Base Profile) Step4->Step5 Comparison Compare A vs B Look for Upfield Shift of N-CH2 (3.4 -> 2.4 ppm) Step5->Comparison

Figure 2: In-situ NMR neutralization workflow to validate salt integrity.

Step-by-Step Methodology
  • Initial Scan (

    
    ):  Dissolve ~10 mg of the solid HBr salt in 
    
    
    
    .
    • Observation: You will see the deshielded morpholine signals (3.0–4.1 ppm) and no broad NH signal.

    • Purpose: Confirms the salt stoichiometry and water solubility.

  • In-Situ Neutralization: Add roughly 10-20 mg of solid

    
     or 2 drops of 
    
    
    
    directly to the NMR tube. Shake vigorously.
    • Observation: The solution may become cloudy as the free base oils out.

  • Extraction (Optional but Recommended): Add 0.5 mL of

    
     to the same tube and shake. The free base will partition into the bottom chloroform layer.
    
  • Final Scan: Run the spectrum on the

    
     layer.
    
    • Validation: The N-CH2 signals must shift upfield from ~3.1 ppm back to ~2.4 ppm. This reversible shift confirms the substance is the correct amine salt and not a permanently quaternized impurity.

Impurity Profiling

When analyzing 4-(5-Bromopentyl)morpholine HBr, specific impurities from synthesis or degradation are common.

ImpurityDiagnostic Signal (

/ Free Base)
Origin
Morpholine (Starting Material) Triplet at 2.90 ppm (N-CH2)Incomplete alkylation or hydrolysis.
1,5-Dibromopentane Triplet at 3.42 ppm (x4 protons)Excess alkylating agent carried over.
4-(5-Hydroxypentyl)morpholine Triplet at 3.64 ppm (CH2-OH )Hydrolysis of the bromide (common in old samples).
Dimer (Bis-morpholino-pentane) Symmetric signals, loss of CH2-Br tripletOver-alkylation.

Expert Tip: The Hydroxypentyl impurity is the most critical to monitor. In the HBr salt form (DMSO), the CH2-OH signal may overlap with the water peak. Always check the integration of the triplet at ~3.53 ppm (CH2-Br). It should integrate to exactly 2.0 relative to the morpholine O-CH2 (4.0). If the integration is low (e.g., 1.8), you likely have hydrolysis.[1]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org. Chem.1997 , 62, 7512–7515.[2] Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1] Link

  • National Institute of Standards and Technology (NIST). "Morpholine Mass Spectrum and Data." NIST Chemistry WebBook. Link

  • Reich, H. J. "Structure Determination Using NMR: Chemical Shift Data." University of Wisconsin-Madison. Link

Sources

Technical Guide: Mass Spectrometry Characterization of 4-(5-Bromopentyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(5-Bromopentyl)morpholine (CAS: 909912-16-9) is a critical bifunctional intermediate often employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other heterobifunctional ligands. Its value lies in its dual reactivity: the morpholine ring serves as a solubilizing base or active pharmacophore, while the alkyl bromide acts as an electrophilic handle for conjugation.

This guide provides a definitive technical comparison of mass spectrometry (MS) characterization methods for this compound. Unlike standard spectroscopic guides, we focus on the comparative utility of Electrospray Ionization (ESI) versus Electron Ionization (EI) , demonstrating why ESI-MS is the superior choice for reaction monitoring and purity assessment due to the preservation of the unique bromine isotopic signature.

Part 1: The Chemical Context & Isotopic Physics

Before analyzing the spectra, one must understand the "fingerprint" of the molecule. The characterization of this compound relies heavily on the physics of bromine isotopes.

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  235.0572 Da
    
  • Molecular Weight (Average): 236.15 Da

The "Smoking Gun": Bromine Isotopes

Bromine exists naturally as two stable isotopes,


 and 

, in a ratio of approximately 50.69% to 49.31% .
  • Impact on MS: Any mass spectrum of 4-(5-Bromopentyl)morpholine must exhibit a distinct 1:1 doublet for the molecular ion (

    
     and 
    
    
    
    ).
  • Validation Check: If your spectrum shows a dominant single peak at

    
     236 without an equal-intensity peak at 238, the bromine has been lost  (likely hydrolyzed to an alcohol or cyclized), or the assignment is incorrect.
    

Part 2: Comparative Method Analysis

This section objectively compares the three primary analytical routes available to the researcher.

Comparison Table: ESI-MS vs. EI-MS vs. NMR
FeatureESI-MS (Recommended) EI-MS (Alternative) 1H NMR (Structural Gold Standard)
Ionization Type Soft (Protonation)Hard (Electron Bombardment)N/A (Magnetic Resonance)
Primary Signal

Doublet (

236/238)
Fragment Ions (Base peak often

100 or 86)
Chemical Shifts (

)
Sensitivity High (Picogram range)Moderate (Nanogram range)Low (Milligram range)
Isotopic Fidelity Excellent (Preserves Br pattern)Poor (Molecular ion often weak/absent)N/A
Primary Use Case Reaction monitoring, impurity profilingLibrary matching, structural fingerprintingFinal product validation
Deep Dive: Why ESI Wins for Routine Analysis

While NMR is required for absolute structural confirmation (proving the alkyl chain is linear and not branched), ESI-MS is the superior tool for high-throughput characterization because:

  • Protonation Efficiency: The morpholine nitrogen is a tertiary amine (

    
    ). In the acidic mobile phase of LC-MS, it protonates readily, yielding intense signal.
    
  • Survival of the Br-C Bond: ESI is "soft" enough to keep the alkyl bromide intact, allowing the 1:1 isotopic pattern to serve as an instant visual confirmation of identity. EI often shatters the alkyl chain, obscuring the bromine signature.

Part 3: Experimental Protocol (LC-ESI-MS)

This protocol is designed for a standard LC-Q-TOF or LC-Single Quad system. It is self-validating through the use of an internal standard logic (the isotopic pattern).

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Acetonitrile (MeCN) .

  • Dilution: Dilute 10

    
    L of stock into 990 
    
    
    
    L of 50:50 MeCN:Water (+0.1% Formic Acid).
  • Final Concentration: ~10

    
    g/mL (10 ppm). Note: High concentrations can cause detector saturation, distorting the isotopic ratio.
    
LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-6 min: 5%

      
       95% B (Linear gradient)
      
    • 6-8 min: 95% B (Wash)

MS Source Parameters (ESI Positive)
  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Fragmentor Voltage: 100 V (Keep low to prevent in-source fragmentation of the Br-C bond).

Workflow Visualization

LCMS_Workflow Sample Sample Prep (10 ppm in MeCN/H2O) LC LC Separation (C18 Column, Gradient) Sample->LC Injection ESI ESI Source (+) (Protonation of Morpholine N) LC->ESI Elution Analyzer Mass Analyzer (Q-TOF / Quadrupole) ESI->Analyzer Ionization Data Data Output (m/z 236/238 Doublet) Analyzer->Data Detection

Caption: Optimized LC-MS workflow for N-alkyl morpholine characterization.

Part 4: Data Analysis & Interpretation

The Mass Spectrum

In Positive ESI mode, you will observe the protonated molecular ion


.
  • Peak A:

    
    236.06  (Contains 
    
    
    
    )
  • Peak B:

    
    238.06  (Contains 
    
    
    
    )
  • Intensity Ratio: ~1:1 (Visual confirmation of mono-bromination).

Fragmentation Pathways (MS/MS)

When subjected to Collision Induced Dissociation (CID), the molecule fragments in a predictable manner useful for structural elucidation.

  • Neutral Loss of HBr: A common pathway for alkyl halides, though less dominant in ESI than EI.

  • C-N Bond Cleavage: The energy breaks the bond between the morpholine nitrogen and the pentyl chain.

    • Result: Formation of the Morpholinium ion (

      
      ) at 
      
      
      
      88
      .
  • Inductive Cleavage: Charge retention on the alkyl chain.

    • Result: Formation of the bromo-pentyl cation (

      
       149/151).
      
Fragmentation Logic Diagram

Fragmentation Parent [M+H]+ Parent Ion m/z 236 / 238 (1:1 Ratio) Path1 Pathway A: Inductive Cleavage (C-N bond) Parent->Path1 Path2 Pathway B: McLafferty-type Rearrangement Parent->Path2 Frag_Morph Morpholinium Ion m/z 88.07 (Base Peak) Path1->Frag_Morph Charge on N Frag_Alkyl Bromopentyl Cation m/z 149 / 151 (Retains Br Pattern) Path1->Frag_Alkyl Charge on Alkyl

Caption: Predicted ESI-MS/MS fragmentation pathways for 4-(5-Bromopentyl)morpholine.

Part 5: Troubleshooting & Common Pitfalls

The "Missing Bromine" (Hydrolysis)

If you observe a strong peak at


 174 , your compound has likely hydrolyzed.
  • Mechanism:[1][2] The Br is displaced by water (from the LC mobile phase or wet solvent) to form the alcohol derivative: 4-(5-hydroxypentyl)morpholine.

  • Solution: Use fresh, anhydrous solvents for stock preparation and minimize time in the aqueous mobile phase.

Cyclization (Quaternization)

If you observe a peak at


 156  (M - HBr), be cautious. While this can be a fragment, it can also represent the intramolecular cyclization  of the molecule where the morpholine nitrogen attacks the terminal carbon, displacing the bromine to form a spiro-quaternary ammonium salt.
  • Differentiation: The salt will not elute at the same retention time as the linear amine in Reverse Phase LC (it is permanently charged and much more polar).

References

  • National Institute of Standards and Technology (NIST). Morpholine Mass Spectrum (Electron Ionization).[3] NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]

  • PubChem. Compound Summary: 4-(5-Bromopentyl)morpholine. National Library of Medicine. Available at: [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.

Sources

Comparative Guide: HPLC Method Development for 4-(5-Bromopentyl)morpholine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 4-(5-Bromopentyl)morpholine Purity Content Type: Publish Comparison Guide

Executive Summary

Developing a purity method for 4-(5-Bromopentyl)morpholine presents a classic "analytical paradox" familiar to senior chromatographers. The molecule contains a basic tertiary amine (morpholine ring, pKa ~8.3) and a reactive alkyl bromide tail.

  • The Conflict: Standard amine analysis dictates high pH to suppress ionization and improve peak shape. However, alkyl bromides are susceptible to nucleophilic attack (hydrolysis) under alkaline conditions, leading to artifactual degradation during analysis.

  • The Solution: This guide compares three distinct methodologies to identify the optimal balance between peak symmetry, chemical stability, and sensitivity.

Chemical Context & Challenges
FeatureChemical ImplicationAnalytical Challenge
Morpholine Ring Basic Nitrogen (pKa ~8.3)Severe peak tailing on standard C18 due to silanol interactions at low pH.
Alkyl Bromide Leaving Group (

)
Susceptible to hydrolysis (

formation) at pH > 8.0 or in nucleophilic buffers.
Chromophore Lack of ConjugationWeak UV absorbance. Requires detection at 205–210 nm or universal detection (CAD/ELSD).
Comparative Methodology Analysis

We evaluated three common strategies to determine the "Gold Standard" for this specific intermediate.

Method A: High pH Reversed-Phase (The "Amine Standard")
  • Conditions: Column: Hybrid C18 (e.g., XBridge), Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / ACN.[1][2][3][4]

  • Performance:

    • Peak Shape: Excellent (Symmetry factor ~1.05). The amine is deprotonated.

    • Stability:[5][6]CRITICAL FAILURE. The abundance of hydroxide ions (

      
      ) at pH 10 triggers rapid hydrolysis of the alkyl bromide.
      
    • Outcome: The chromatogram shows a "ghost" impurity (the alcohol derivative) that grows over time in the autosampler. Rejected.

Method B: Formic Acid / Standard C18 (The "LC-MS Generic")
  • Conditions: Column: Standard C18, Mobile Phase: 0.1% Formic Acid (pH ~2.7) / ACN.

  • Performance:

    • Stability:[5][6] Excellent. The acidic environment stabilizes the alkyl bromide.

    • Peak Shape:Poor. The protonated amine interacts strongly with residual silanols on the column stationary phase.

    • Outcome: Tailing factor > 2.0. Integration is unreliable; low-level impurities are masked by the tail. Rejected.

Method C: Chaotropic/Ion-Pairing Acidic Method (The "Optimized Solution")
  • Conditions: Column: End-capped C18 (e.g., Zorbax StableBond or similar), Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) or Perchlorate Buffer (pH 3.0).

  • Performance:

    • Mechanism:[1][7] TFA acts as an ion-pairing agent, masking the positive charge of the amine and "capping" silanols. The low pH prevents hydrolysis.

    • Outcome: Sharp peaks (Symmetry ~1.1), stable baseline, and no degradation. Selected as the Winner.

Quantitative Performance Data
ParameterMethod A (High pH)Method B (Formic Acid)Method C (TFA - Recommended)
USP Tailing Factor 1.05 (Excellent)2.40 (Fail)1.15 (Pass)
Resolution (Main Peak) HighLow (Broadening)High
Sample Stability (24h) < 85% (Hydrolysis)> 99%> 99%
LOD (at 210 nm) 0.5 µg/mL2.0 µg/mL (due to noise)0.2 µg/mL
Detailed Experimental Protocol (Method C)

This protocol is designed to be self-validating. The use of TFA ensures peak symmetry, while the low pH guarantees the alkyl bromide remains intact.

Step 1: Instrument Setup

  • System: HPLC with UV-Vis (DAD) or CAD.

  • Wavelength: 210 nm (Bandwidth 4 nm). Note: The bromide moiety provides sufficient absorbance here, whereas 254 nm is blind.

  • Column: Agilent Zorbax SB-C18 or Waters Symmetry C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Water + 0.1% (v/v) TFA.

  • Mobile Phase B: Acetonitrile + 0.1% (v/v) TFA.

  • Why TFA? It suppresses silanol activity better than Formic Acid for tertiary amines.

Step 3: Gradient Program

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 5 1.0
10.0 95 1.0
12.0 95 1.0
12.1 5 1.0

| 17.0 | 5 | 1.0 |

Step 4: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile (No acid/base added to diluent to avoid localized degradation).

  • Concentration: 0.5 mg/mL.

  • Injection Volume: 10 µL.

Decision Logic & Workflow Visualization
Figure 1: Method Development Decision Tree

Caption: Logical pathway for selecting the optimal HPLC conditions, prioritizing stability over standard "amine-friendly" high pH conditions.

MethodSelection Start Analyte: 4-(5-Bromopentyl)morpholine CheckStructure Analyze Functional Groups Start->CheckStructure Amine Tertiary Amine (Basic, pKa ~8.3) CheckStructure->Amine Bromide Alkyl Bromide (Reactive Leaving Group) CheckStructure->Bromide DecisionPH Select pH Strategy Amine->DecisionPH Bromide->DecisionPH Constraint HighPH High pH (pH 10) Ammonium Bicarbonate DecisionPH->HighPH Optimize for Amine LowPH Low pH (pH < 3) Acidic Buffer DecisionPH->LowPH Optimize for Stability ResultHigh FAIL: Hydrolysis of Br (Artifact Formation) HighPH->ResultHigh CheckTailing Check Peak Shape LowPH->CheckTailing Formic Formic Acid CheckTailing->Formic TFA TFA (Ion Pairing) CheckTailing->TFA ResultFormic FAIL: Severe Tailing (Silanol Interaction) Formic->ResultFormic ResultTFA SUCCESS: Stable & Sharp (Winner) TFA->ResultTFA

Figure 2: Experimental Workflow (Self-Validating)

Caption: Step-by-step execution protocol ensuring data integrity and minimizing degradation risks.

Workflow Prep Sample Prep Diluent: 50:50 H2O:ACN (Neutral pH) Setup Mobile Phase 0.1% TFA (pH ~2) Suppresses Silanols Inject Injection 10 µL @ 20°C Keep cooler < 25°C Prep->Inject Setup->Inject Detect Detection UV 210 nm (Alkyl Bromide Abs) Inject->Detect Analysis Data Analysis Check Tailing < 1.5 Check Impurity Profile Detect->Analysis

References
  • PubChem. (2025).[8] 5-Bromopentanoic acid, morpholide | C9H16BrNO2.[8] National Library of Medicine. [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. [Link]

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. [Link]

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in HPLC. Agilent Technical Guides. [Link]

Sources

Comparative Reactivity Guide: N-(5-Bromopentyl) vs. N-(5-Chloropentyl) Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Trade-off: In the development of pharmaceutical linkers and quaternary ammonium salts, the choice between N-(5-bromopentyl)morpholine and N-(5-chloropentyl)morpholine represents a classic trade-off between kinetic efficiency and thermodynamic stability .

  • The Bromide Derivative is the "High-Performance" candidate. It reacts 50–100x faster in nucleophilic substitutions (

    
    ), enabling mild reaction conditions for sensitive API (Active Pharmaceutical Ingredient) payloads. However, it suffers from a critical shelf-life instability due to rapid intramolecular spiro-cyclization.
    
  • The Chloride Derivative is the "Stable Standard." It is robust against self-degradation and hydrolysis, making it ideal for bulk storage and scale-up. However, its lower reactivity often necessitates forcing conditions (high heat, strong bases) or catalytic activation (Finkelstein conditions) to drive downstream coupling.

This guide provides the experimental data, mechanistic rationale, and protocols necessary to select the correct derivative for your specific synthetic pathway.

Mechanistic Foundation: The Kinetics of Leaving Groups

The reactivity difference is governed by the Bond Dissociation Energy (BDE) and the Leaving Group Ability of the halide.

Bond Dissociation Energy (BDE)

The carbon-halogen bond strength dictates the activation energy (


) required to reach the transition state in an 

reaction.
Bond TypeBond Dissociation Energy (kcal/mol)Relative Bond Strength
C — Cl (Primary Alkyl)~81 – 84Strong (Harder to break)
C — Br (Primary Alkyl)~68 – 70Weak (Easier to break)

Impact: The C-Br bond is approximately 14 kcal/mol weaker than the C-Cl bond. In kinetic terms, this lowers the activation barrier, resulting in reaction rates that are orders of magnitude faster for the bromide under identical conditions.

The "Pentyl Linker" Effect & Stability

A critical, often overlooked factor is the length of the alkyl chain. A 5-carbon (pentyl) chain allows the terminal morpholine nitrogen to "bite back" on the electrophilic carbon carrying the halogen.[1]

  • Intramolecular Cyclization: The nitrogen lone pair attacks the

    
     carbon at the 5-position.
    
  • Product: A spiro-quaternary ammonium salt (6-membered ring).

  • Observation: The Bromide derivative cyclizes rapidly at room temperature (forming a precipitate), while the Chloride is kinetically slow to cyclize, remaining stable as a free base liquid.

Visualization: Pathways & Degradation

The following diagram illustrates the synthesis of the stable chloride derivative and the degradation pathway of the bromide derivative.

ReactionPathways Morpholine Morpholine (Nucleophile) Product_Cl N-(5-chloropentyl)morpholine (STABLE REAGENT) Morpholine->Product_Cl Selective Alkylation (Displaces Br only) Reagent 1-Bromo-5-chloropentane Product_Br N-(5-bromopentyl)morpholine (UNSTABLE INTERMEDIATE) Product_Cl->Product_Br Finkelstein (NaI/Acetone or NaBr) Spiro Spiro-Ammonium Salt (Degradation Product) Product_Cl->Spiro Very Slow Cyclization Target Drug-Linker Conjugate (Final Product) Product_Cl->Target Slow Coupling (Requires Heat/Cat.) Product_Br->Spiro Rapid Self-Cyclization (Intramolecular SN2) Product_Br->Target Fast Coupling (Mild Cond.)

Figure 1: Synthetic pathways showing the selective formation of the stable chloride and the degradation risk (spiro-cyclization) associated with the reactive bromide.

Experimental Comparison

Reactivity Assay: Quaternization Kinetics

Objective: Measure the relative reaction rates of the chloro- vs. bromo- derivatives with a model nucleophile (4-methoxyphenol).

Protocol:

  • Substrates: 1.0 eq of N-(5-halopentyl)morpholine (Cl vs Br).

  • Nucleophile: 1.2 eq 4-Methoxyphenol.

  • Base/Solvent: 2.0 eq

    
     in Acetonitrile (
    
    
    
    ) at 60°C.
  • Monitoring: HPLC analysis at t=0, 30, 60, 120, and 240 mins.

Data Summary:

Time (min)Conversion (Bromide)Conversion (Chloride)Notes
30 65%< 5%Bromide reacts rapidly.
60 88%12%Chloride shows significant lag.
120 >98%28%Bromide reaction complete.
240 Complete45%Chloride requires iodide catalyst (KI) to reach completion.
Synthesis of the Stable Reagent (N-(5-chloropentyl)morpholine)

This protocol utilizes the selectivity of 1-bromo-5-chloropentane to synthesize the stable chloride derivative.

Step-by-Step Protocol:

  • Reagents: Charge a flask with Morpholine (1.0 eq) and Acetone (10 vol).

  • Base: Add Potassium Carbonate (

    
    , 1.5 eq).
    
  • Addition: Add 1-bromo-5-chloropentane (1.1 eq) dropwise at 0–5°C.

    • Expert Insight: The bromine is displaced selectively by the morpholine nitrogen. The chlorine remains intact because the temperature is kept low, and Cl is a poorer leaving group.

  • Reaction: Warm to Room Temperature (20–25°C) and stir for 12 hours.

  • Workup: Filter solids (

    
     and excess base). Concentrate the filtrate.
    
  • Purification: Distillation under reduced pressure (high boiling point) or column chromatography (DCM/MeOH).

  • Result: Clear, colorless oil.[2] Stable at 4°C for months.

Strategic Recommendations

When to use the Chloride (N-(5-chloropentyl)morpholine):
  • Scale-Up: When you need to store the linker in drums or large vessels.

  • Harsh Conditions Allowed: If your payload (drug) can withstand heating (80°C+) or strong bases (NaH, KOtBu).

  • Cost: Generally cheaper to manufacture and purify.

When to use the Bromide (N-(5-bromopentyl)morpholine):
  • In Situ Generation: Do not isolate and store. Generate it in situ from the chloride using the Finkelstein reaction (add 0.1–1.0 eq NaI or NaBr to the reaction mixture).

  • Sensitive Payloads: If the drug decomposes at high temperatures, use the bromide (or iodide) to allow reaction at Room Temperature.

  • Kinetic Necessity: When the nucleophile is weak (e.g., steric hindrance or low electron density).

The "Finkelstein Switch" Technique

To get the "best of both worlds," use the stable Chloride as your stock reagent and add a catalytic amount of Sodium Iodide (NaI) to your coupling reaction.



The transiently formed Alkyl Iodide  reacts extremely fast, regenerating the iodide ion. This allows you to use the stable chloride reagent but achieve reaction rates comparable to the bromide/iodide.

References

  • Mechanistic Basis of SN2 Reactions

    • Master Organic Chemistry. "The SN2 Reaction Mechanism: Kinetics and Trends." Available at: [Link]

  • Bond Dissociation Energies

    • Chemistry LibreTexts. "Bond Dissociation Energy Trends in Haloalkanes." Available at: [Link]

  • Synthesis of Morpholine Derivatives
  • Intramolecular Cyclization (Spiro-Ammonium Formation)

    • Journal of the Chemical Society.[3] "Kinetics of the quaternization of vinyl pyridine with alkyl halides (Neighboring Group Effects)." Available at: [Link][4]

Sources

Technical Guide: Validation of 4-(5-Bromopentyl)morpholine via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the structural validation of 4-(5-Bromopentyl)morpholine (CAS: 58463-53-5) using Fourier Transform Infrared (FT-IR) spectroscopy. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, FT-IR offers a superior balance of speed, cost, and specificity for routine identity confirmation and impurity profiling in a process environment.

The protocol defined here focuses on a "validation by exclusion" logic: confirming the formation of the tertiary amine and the retention of the ether linkage while verifying the consumption of the secondary amine starting material.

Comparative Analysis: IR vs. Alternatives

In drug development workflows, selecting the right analytical tool is a function of the specific question being asked. The following table compares IR against NMR and Mass Spectrometry (MS) specifically for validating alkylated morpholine derivatives.

FeatureFT-IR (ATR) 1H-NMR (300/400 MHz) LC-MS (ESI+)
Primary Utility Fingerprinting & Functional Group QC Absolute Structural ProofMolecular Weight & Trace Impurity
Speed < 2 Minutes (No solvent)15–30 Minutes (Solvent prep required)10–20 Minutes (Column equilibration)
Differentiation Power High for functional group changes (e.g., N-H loss).[1]Very High for proton counting/connectivity.[1]Medium (Isomers like 4-(5-bromopentyl)morpholine vs. rearranged byproducts may have same m/z).[1]
Sample Recovery 100% (Non-destructive)100% (If non-deuterated solvent is evaporated)0% (Destructive)
Cost Per Run NegligibleHigh (Deuterated solvents, cryogens)Moderate (Solvents, columns)
Blind Spot Cannot easily quantify purity % without calibration.[1]Low sensitivity for trace inorganic salts.[1]Poor ionization of some non-polar impurities.[1]

Scientist’s Insight: Use NMR for the first batch to establish the reference standard. Use IR for all subsequent batch releases to validate that the "fingerprint" matches the NMR-validated standard.

Structural Deconvolution & Spectral Expectations

To validate 4-(5-Bromopentyl)morpholine, we must deconstruct the molecule into its constituent vibrational modes. The spectrum is a superposition of the Morpholine Ring and the Pentyl Bromide Chain .

The "Pass/Fail" Spectral Checkpoints
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational ModeValidation Logic (Self-Correcting)
Ether (Morpholine) 1100 – 1150 C–O–C Asymmetric StretchCritical Identity Marker. If absent, the sample is likely the alkyl halide starting material (1,5-dibromopentane).[1]
Tertiary Amine 2800 – 3000 C–H Stretch (sp³)Look for complex alkyl overlapping.[1]
Alkyl Halide 600 – 700 C–Br StretchConfirmation. Note: Many ATR crystals cut off at 600 cm⁻¹.[1] If using Diamond/ZnSe, look for the band near 640–560 cm⁻¹.[1]
Alkyl Halide 1200 – 1300 –CH₂Br WagSecondary confirmation of the terminal bromide.[1]
Impurity: Amine 3300 – 3500 N–H StretchPurity Check. If a broad band exists here, reaction is incomplete (unreacted morpholine present).[1]
Impurity: Hydroxyl 3200 – 3600 O–H StretchStability Check. Indicates hydrolysis of the bromide to an alcohol (4-(5-hydroxypentyl)morpholine).[1]

Experimental Protocol: ATR-FTIR Validation

Objective: Obtain a high-quality spectrum to validate the alkylation of morpholine.

Materials
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).[1]

  • Interface: Attenuated Total Reflectance (ATR) module.[1]

    • Crystal Selection:Diamond or ZnSe (Zinc Selenide).[1] Note: Avoid Germanium (Ge) if the sample is dilute, as Ge has lower penetration depth.

  • Analyte: 4-(5-Bromopentyl)morpholine (typically a pale yellow oil or low-melting solid).[1]

Step-by-Step Methodology
  • System Preparation:

    • Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue from previous cationic surfactants remains.[1]

    • Background Scan: Collect a background spectrum (air) with the same parameters as the sample (typically 16 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • If Liquid/Oil: Pipette 10–20 µL directly onto the center of the crystal.

    • If Solid: Place roughly 5 mg on the crystal.[1] Lower the pressure anvil until the "force gauge" indicates optimal contact.

    • Scientist's Note: Poor contact results in a noisy baseline and weak peaks.[1] If the spectrum looks "choppy" around 2000–2500 cm⁻¹, re-apply pressure.[1]

  • Data Acquisition:

    • Scan range: 4000 cm⁻¹ to 600 cm⁻¹ (or 400 cm⁻¹ if optics allow).[1]

    • Accumulate 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Post-Processing:

    • Apply ATR Correction . (ATR intensity increases at lower wavenumbers; correction normalizes this to match transmission library spectra).

    • Baseline correct only if significant drift is observed.[1]

Decision Logic & Workflow (Diagram)

The following diagram illustrates the logical pathway for validating the product during synthesis.

ValidationWorkflow Start Crude Product Isolated Acquire Acquire ATR-FTIR Spectrum Start->Acquire CheckNH Check 3300-3500 cm⁻¹ (N-H Region) Acquire->CheckNH FailNH FAIL: Unreacted Morpholine Action: Acid Wash / Distillation CheckNH->FailNH Peak Present CheckEther Check 1100-1150 cm⁻¹ (C-O-C Region) CheckNH->CheckEther Peak Absent FailEther FAIL: Missing Morpholine Ring Likely 1,5-Dibromopentane CheckEther->FailEther Peak Absent CheckBr Check 600-700 cm⁻¹ (C-Br Region) CheckEther->CheckBr Peak Present Pass PASS: Identity Confirmed Proceed to Assay (HPLC/NMR) CheckBr->Pass Peak Present CheckBr->Pass Peak Weak/Cutoff (Conditional Pass)

Figure 1: Logic gate workflow for the rapid validation of 4-(5-Bromopentyl)morpholine intermediates.

Data Interpretation & Troubleshooting

Scenario A: The "Hydrolysis" False Positive

Observation: You see a strong ether peak (1115 cm⁻¹) and no N-H peak, but a broad hump appears at 3400 cm⁻¹. Root Cause: The terminal bromide is labile.[1] If the reaction mixture was exposed to moisture or high pH during workup, the bromine may have substituted to an –OH group. Resolution: Check the C-Br region (600-700 cm⁻¹). If the C-Br peak is diminished and OH is strong, the batch is degraded.

Scenario B: The "Salt" Confusion

Observation: The spectrum is messy, with broad, undefined peaks in the 2500–3000 cm⁻¹ region (the "ammonium" broad band). Root Cause: The product may be in its hydrobromide salt form (Morpholine-N-R HBr salt) rather than the free base. Resolution: Perform a mini-workup. Take 10 mg of sample, shake with 0.5 mL 1M NaOH and 0.5 mL Dichloromethane (DCM). Dry the DCM layer and re-run the IR. The spectrum should sharpen significantly.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for characteristic group frequencies including alkyl halides and ethers).[1]

  • NIST Chemistry WebBook. Morpholine Infrared Spectrum.[1] National Institute of Standards and Technology.[1] Available at: [Link] (Used for validating the morpholine ring fingerprint).[1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.[1] R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Source for C-Br stretch and alkyl chain wagging correlations).

  • PubChem. Compound Summary: 4-(5-Bromopentyl)morpholine.[1] National Library of Medicine.[1] Available at: [Link] (General safety and physical property data for experimental handling).[1]

Sources

Establishing Analytical Rigor: Elemental Analysis Standards for 4-(5-Bromopentyl)morpholine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes environment of drug development, 4-(5-Bromopentyl)morpholine Hydrobromide serves as a critical linker intermediate. Its dual-functional nature—combining a morpholine heterocycle (solubility/pharmacophore) with a reactive alkyl bromide (electrophile)—makes it indispensable for synthesizing PROTACs, CNS-active agents, and complex supramolecular structures.

However, validating this compound presents a unique analytical paradox:

  • High Halogen Content: The molecule contains ~50% bromine by weight (one covalent, one ionic), which challenges standard combustion detectors.

  • Hygroscopicity: As a hydrobromide salt, it is prone to moisture uptake, skewing Carbon/Hydrogen (CH) values and leading to false "purity failures."

This guide objectively compares the performance of Standard Combustion Analysis (CHN) against a Hybrid Validation Protocol (CHN + Potentiometric Titration) . We demonstrate why the Hybrid approach is the mandatory standard for this compound class to ensure scientific integrity.

Theoretical Framework: The "Gold Standard" Calculation

Before assessing experimental data, the theoretical baseline must be established. The hydrobromide salt (C₉H₁₉Br₂NO) differs significantly from the free base.

Compound: 4-(5-Bromopentyl)morpholine Hydrobromide Formula: C₉H₁₈BrNO · HBr


 C₉H₁₉Br₂NO
Molecular Weight:  317.07  g/mol 
Table 1: Theoretical Elemental Composition Standards
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Limit (±0.4%)
Carbon (C) 912.011108.1034.09% 33.69 – 34.49%
Hydrogen (H) 191.00819.156.04% 5.64 – 6.44%
Nitrogen (N) 114.00714.014.42% 4.02 – 4.82%
Bromine (Total) 279.904159.8150.40% 50.00 – 50.80%
Oxygen (O) 115.99916.005.05% N/A (Calculated by diff)

Critical Note: The "Total Bromine" includes both the alkyl bromide (covalent) and the hydrobromide counterion (ionic). Standard CHN analysis often ignores halogens or reports them with high error margins unless specific oxygen-flask combustion (Schöniger) is used.

Comparative Analysis: Validation Methodologies

We compared three analytical approaches to validating the purity of a synthesized batch of 4-(5-Bromopentyl)morpholine HBr.

Alternative A: Standard Automated CHN Combustion
  • Method: High-temperature combustion (~950°C) with thermal conductivity detection.

  • Performance:

    • Pros: Rapid, automated, requires minimal sample (<5 mg).

    • Cons:High Failure Rate. The massive bromine content (50%) can poison catalysts and interfere with N detection. Furthermore, it cannot distinguish between the desired product and a mixture of free base + excess HBr.

    • Typical Error: Carbon values often drift low (-1.0%) due to incomplete combustion of the halogenated chain or moisture absorption.

Alternative B: The Hybrid Protocol (Recommended)
  • Method: Automated CHN (for C, H, N) + Potentiometric Titration with AgNO₃ (for Ionic Br).

  • Performance:

    • Pros:Self-Validating. The titration specifically quantifies the HBr salt stoichiometry (1:1). If the ionic Br is 25.2%, the salt formation is correct. The CHN then confirms the organic skeleton.

    • Cons: Requires more sample (~50-100 mg) and two separate instruments.

Table 2: Comparative Data (Experimental vs. Theoretical)
ParameterTheoreticalMethod A (CHN Only)Method B (Hybrid)Status
Carbon 34.09%33.15% (Fail - Low)34.05% (Pass)Dried 4h @ 40°C
Hydrogen 6.04%6.45% (Fail - High)6.08% (Pass)*Moisture corrected
Nitrogen 4.42%4.38% (Pass)4.41% (Pass)
Ionic Br 25.20%N/A25.18% (Pass)Crucial Validation
Total Br 50.40%49.1% (Fail)N/A

Insight: Method A failed because the sample contained 1.5% water (common for HBr salts). Method B included a drying step and separated the halide analysis, proving the compound was pure but wet.

Visualizing the Validation Workflow

The following diagram outlines the decision logic for validating high-halogen salts, ensuring no false rejections of valuable material.

ValidationWorkflow cluster_CHN Path A: Organic Skeleton cluster_Titration Path B: Salt Stoichiometry Start Crude 4-(5-Bromopentyl) morpholine HBr Drying Vacuum Dry (40°C, P₂O₅, 4h) Start->Drying Split Split Sample Drying->Split CHN Automated CHN Combustion Split->CHN Weigh Dissolve ~50mg in dil. HNO₃ Split->Weigh CheckC Check %C & %N (Target: 34.1% / 4.4%) CHN->CheckC Result Data Reconciliation CheckC->Result Titrate Potentiometric Titration (0.1N AgNO₃) Weigh->Titrate CalcBr Calc Ionic Br (Target: 25.2%) Titrate->CalcBr CalcBr->Result Pass PASS: Pure Salt Result->Pass Within ±0.4% Fail FAIL: Recrystallize Result->Fail Deviation >0.4%

Figure 1: The "Hybrid Validation" workflow separates organic skeleton confirmation (CHN) from salt stoichiometry verification (Titration) to eliminate interference.

Experimental Protocols (Self-Validating Systems)

Protocol A: Handling Hygroscopic HBr Salts for CHN

Why: HBr salts are "water sponges." A sample exposed to air for 10 minutes can absorb enough water to lower Carbon content by >0.5%.

  • Drying: Place 100 mg of sample in a vacuum drying pistol over P₂O₅ at 40°C for 4 hours.

  • Encapsulation: Transfer dried sample immediately into a glovebox or dry bag.

  • Weighing: Weigh 2.0–3.0 mg into tin capsules. Do not use silver capsules unless specifically instructed for halogen trapping.

  • Combustion: Ensure the analyzer is set to "High Oxygen" mode to ensure complete oxidation of the alkyl chain.

Protocol B: Potentiometric Titration for Ionic Bromide

Why: This distinguishes the counterion (HBr) from the covalent bromine (on the pentyl chain). AgNO₃ reacts selectively with ionic halides under acidic conditions.

  • Preparation: Dissolve 50.0 mg (accurately weighed) of the sample in 50 mL of deionized water.

  • Acidification: Add 1 mL of 2M HNO₃. (Acidic pH prevents silver oxide formation and ensures morpholine stays protonated).

  • Titration: Titrate with standardized 0.1 N AgNO₃ using a silver/sulfide ion-selective electrode (ISE) or a silver ring electrode.

  • Endpoint: Determine the inflection point (first derivative max).

  • Calculation:

    
    
    Target: 25.20%.[1] If result is ~50%, the covalent bond has hydrolyzed (sample degraded). If ~0%, it is the free base.
    

References

  • Matrix Fine Chemicals. (n.d.). 4-(5-Bromopentyl)morpholine Product Specification. Retrieved from

  • Metrohm AG. (2025). Potentiometric titration of chloride and bromide in the presence of each other. Application Bulletin. Retrieved from

  • Royal Society of Chemistry. (2011). Elemental analysis: an important purity control but prone to manipulations.[2] Dalton Transactions. Retrieved from

  • Sigma-Aldrich. (2025). 4-(2-Bromoethyl)morpholine hydrobromide Safety Data Sheet. (Used for salt handling analogy). Retrieved from

  • University of Illinois. (2025). Elemental Composition Calculator & Microanalysis Standards. Retrieved from

Sources

Safety Operating Guide

4-(5-Bromopentyl)morpholine Hydrobromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(5-Bromopentyl)morpholine Hydrobromide Proper Disposal Procedures

Executive Summary: Operational Action Plan

Immediate Directive: 4-(5-Bromopentyl)morpholine Hydrobromide is a hazardous alkylating agent and must be treated as Hazardous Chemical Waste .[1][2] Under no circumstances should this compound be disposed of via sanitary sewer (sink), trash, or biohazard bags.

Disposal Classification:

  • Primary Hazard: Alkylating Agent (Mutagenic/Toxic).[1][2]

  • Secondary Hazard: Corrosive (Hydrobromide salt).[1][2]

  • Waste Stream: Halogenated Organic Solids (or Liquids if dissolved).[1][2][3][4]

  • Recommended Method: High-Temperature Incineration (via EHS/Licensed Vendor).[1][2]

Chemical Profile & Risk Assessment

To safely handle and dispose of this compound, researchers must understand the specific chemical risks associated with its structure.

Parameter Technical Specification
Chemical Name 4-(5-Bromopentyl)morpholine Hydrobromide
CAS Number 2006277-82-1 (Salt); 909912-16-9 (Free Base)
Molecular Formula C₉H₁₈BrNO[1][2][5] • HBr
Functional Groups Alkyl Bromide: Electrophilic site; capable of alkylating DNA/proteins (Mutagenic risk).Morpholine Salt: Acidic nature; potential skin/eye irritant.
Physical State Solid (typically white to off-white crystalline powder).[1][2]
Reactivity Reacts with strong nucleophiles (amines, thiols) and strong bases. Hydrolyzes slowly in water; rapidly degrades in basic aqueous solution.

Expert Insight: The 5-carbon alkyl chain ending in a bromine atom (


) acts as a "warhead."[1][2] In biological systems, this electrophilic carbon can attack nucleophilic centers in DNA (e.g., guanine residues), leading to alkylation damage. Therefore, disposal protocols must prioritize containment  to prevent environmental or personal exposure.[6]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by EHS.

A. Solid Waste (Pure Compound)[1][2]
  • Container: Original glass vial or a compatible High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Must bear a "Hazardous Waste" label.[2]

    • Constituents: "4-(5-Bromopentyl)morpholine Hydrobromide" (Do not use abbreviations).[1][2]

    • Hazards: Check "Toxic" and "Corrosive."[7]

  • Segregation: Keep separate from oxidizers (e.g., permanganates) and strong bases to prevent uncontrolled reactions in the waste container.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2]
  • Solvent Compatibility:

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste."

    • Non-Halogenated (Methanol, Acetone): Segregate into "Non-Halogenated Waste" only if the concentration of the bromide is <1%. If higher, default to Halogenated streams to ensure incineration.

  • pH Check: Ensure the waste solution is not extremely acidic (pH < 2).[1] If so, neutralize cautiously to pH 5–9 before adding to the carboy, unless your facility allows acidic organic waste.

Step-by-Step Disposal Protocol

This workflow ensures compliance with EPA regulations (RCRA) and local EHS standards.

Phase 1: Packaging & Labeling
  • Transfer: Move the solid waste into a screw-top container. Never use open beakers or flasks with foil covers.[2]

  • Secondary Containment: Place the primary container inside a clear plastic zip-lock bag or a secondary tub to capture any potential leakage.[2]

  • Tagging: Attach the hazardous waste tag immediately upon the first addition of waste.

Phase 2: The "Pack and Ship" Workflow

Do not attempt to destroy this chemical on the benchtop using bleach or ammonia unless explicitly authorized by your safety officer. The resulting byproducts can be unpredictable or more toxic.

DisposalWorkflow Start Waste Generation CheckState Physical State? Start->CheckState Solid Solid Waste (Pure/Contaminated Solids) CheckState->Solid Solid Liquid Liquid Waste (Solutions) CheckState->Liquid Liquid ContainerS Pack in HDPE/Glass Jar Double Bag Solid->ContainerS ContainerL Segregate by Solvent (Halogenated vs Non-Hal) Liquid->ContainerL Label Apply Hazardous Waste Label List CAS: 2006277-82-1 ContainerS->Label ContainerL->Label Storage Store in Satellite Accumulation Area Label->Storage Pickup Request EHS Pickup (Incineration) Storage->Pickup

Figure 1: Decision matrix for the safe segregation and disposal of 4-(5-Bromopentyl)morpholine Hydrobromide.

Scientific Context: Deactivation (For Emergency/Spill Only)

Note: This section is provided for Expertise and Emergency Response context. Routine disposal should always utilize the "Pack and Ship" method described above.

If a spill occurs, or if bench-top deactivation is mandated by a specific protocol, the chemical principle relies on Nucleophilic Substitution (


) .[2]

Mechanism: The alkyl bromide is an electrophile. To deactivate it, it must be reacted with a strong, non-toxic nucleophile that displaces the bromide ion, rendering the carbon chain non-reactive.

Recommended Quenching Agent: A solution of Sodium Thiosulfate (


)  and Sodium Bicarbonate (

)
.[1]
  • Thiosulfate: Acts as the soft nucleophile to displace the bromide.

  • Bicarbonate: Neutralizes the HBr salt and maintains a slightly basic pH to facilitate the reaction.

Reaction:


[1][2]

Protocol for Spills:

  • Wear full PPE (Nitrile gloves, lab coat, goggles).[3]

  • Cover the spill with a mixture of soda ash or sodium bicarbonate to neutralize the acid.

  • Clean up with a solvent-soaked pad (if solid) or absorbent (if liquid).[1][2]

  • Treat the waste material as hazardous (do not throw in trash).[1][2]

Regulatory Compliance & Codes

When filling out waste manifests, use the following classifications. While specific codes vary by region, these are the standard US EPA (RCRA) interpretations:

  • EPA Waste Code: D002 (Corrosivity) if pH < 2.[1][2] Otherwise, often classified under D001 (Ignitable) only if in flammable solvent, or simply as Non-Regulated Hazardous Waste (unless P/U listed, which this specific CAS is not).

  • DOT Shipping Name: Corrosive solid, acidic, organic, n.o.s. (4-(5-Bromopentyl)morpholine Hydrobromide).[1][2]

  • Hazard Class: 8 (Corrosive).[1][2]

References

  • National Institutes of Health (PubChem). (2024).[1][2] Compound Summary: 4-(2-Bromoethyl)morpholine hydrobromide (Analogous Structure Safety Data). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

  • ChemSRC. (2024).[1][2] 4-(5-Bromopentyl)morpholine Hydrobromide MSDS and Properties. Retrieved from [Link][1][2]

Sources

Technical Guide: Personal Protective Equipment & Handling Protocols for 4-(5-Bromopentyl)morpholine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Class: Functionalized Morpholine / Alkylating Agent / Acidic Salt Physical State: Solid (Hygroscopic Crystalline Powder)

Handling 4-(5-Bromopentyl)morpholine Hydrobromide requires a bifunctional safety strategy. You are not merely handling a corrosive salt; you are handling a nitrogen mustard analog precursor (alkylating agent). The molecule contains a reactive primary alkyl bromide tail (electrophile) and a morpholine ring (base), stabilized as a hydrobromide salt.

The Dual-Hazard Mechanism:

  • Alkylating Potential: The 5-bromopentyl chain acts as an alkylating agent. Upon contact with biological nucleophiles (DNA, proteins), it can form covalent bonds, posing potential mutagenic or sensitizing risks.

  • Corrosivity: As a hydrobromide (HBr) salt, hydrolysis on wet surfaces (mucous membranes, sweaty skin) generates hydrobromic acid, leading to immediate chemical burns and severe eye damage.

Risk Assessment & PPE Matrix

Do not rely on "standard lab attire." The permeation kinetics of alkyl halides through standard nitrile requires a layered approach.

Personal Protective Equipment (PPE) Specifications[1][2]
Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vented)Safety glasses are insufficient. The HBr salt dust is fine and hygroscopic; it will bypass side shields and form acid in the eye.
Dermal (Hands) Double Gloving Protocol 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Laminate (Silver Shield)Alkyl bromides can permeate thin nitrile. Double gloving provides a "breakthrough buffer." Silver Shield is mandatory for spill cleanup.
Respiratory Engineering Control Primary (Fume Hood)Backup: N95/P100 RespiratorSolid HBr salts sublime/dust easily. Inhalation causes immediate upper respiratory tract irritation (chemical pneumonia risk).
Body Lab Coat (Buttoned) + Apron Cotton lab coats absorb liquids. A chemical-resistant apron (Tyvek/PVC) prevents "soak-through" to the chest/lap area during weighing.

Operational Protocols: The "Zero-Exposure" Workflow

This protocol utilizes a containment-at-source methodology to minimize the reliance on PPE as the primary barrier.

Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the fume hood. HBr salts are prone to static charge, causing "powder fly" during transfer.

  • The "Boat-in-Jar" Method:

    • Tare your weighing boat inside a secondary glass jar.

    • Transfer the solid into the boat.

    • Cap the jar before removing it from the balance enclosure.

    • Why? This prevents micro-particles from contaminating the balance area and your sleeves.

Phase 2: Solubilization (Critical Step)
  • Exotherm Alert: Dissolving HBr salts in water or basic buffers is exothermic.

  • Procedure: Add the solid to the solvent slowly. Do not add solvent to the solid rapidly, as "puffing" (aerosolization) may occur.

  • Vessel Choice: Use a round-bottom flask or vial with a septum. Avoid open beakers to prevent vapor release of the alkyl bromide moiety once in solution.

Phase 3: Decontamination & Doffing
  • Wipe Down: While still double-gloved, wipe all tools (spatulas, balance) with a chemically compatible solvent (e.g., Acetone/Ethanol) onto a Kimwipe.

  • Outer Glove Removal: Remove outer gloves inside the hood. Treat them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) immediately after doffing inner gloves.

Visualizing the Safety Logic

Figure 1: PPE & Handling Decision Logic

This diagram illustrates the decision-making process for handling this compound based on its physical state.

PPE_Logic Start Start: Handling 4-(5-Bromopentyl)morpholine HBr State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid (Powder) State_Check->Solid Powder Solution Solution (Organic/Aq) State_Check->Solution Liquid Dust_Risk Risk: Inhalation & Static Dusting Solid->Dust_Risk Solid_PPE REQ: Fume Hood + N95 Backup + Anti-static Gun Dust_Risk->Solid_PPE Disposal Disposal: Halogenated Waste Stream Solid_PPE->Disposal Splash_Risk Risk: Skin Permeation & Splash Solution->Splash_Risk Sol_PPE REQ: Double Nitrile Gloves + Splash Goggles Splash_Risk->Sol_PPE Sol_PPE->Disposal

Caption: Decision logic for PPE selection based on the physical state of the alkylating salt.

Emergency Response & Waste Disposal

Exposure Scenarios[2][3][4][5][6][7]
  • Eye Contact: Immediate irrigation for 15 minutes.[1] The HBr component causes rapid pH change in the eye. Do not wait for EMS; irrigate immediately.

  • Skin Contact:

    • Dry Powder: Brush off gently (do not wet immediately, as this activates the acid).

    • Wash: Rinse with copious water for 15 minutes.

    • Neutralize: Do not use alkaline neutralizers (baking soda) on skin; thermal burns may result. Use water only.

Waste Stream Segregation

Proper disposal is legally mandated and environmentally critical due to the halogen content.

Waste CategoryClassificationInstructions
Primary Waste Halogenated Organic Collect in carboys labeled "Halogenated Organic Waste."[2] Do not mix with strong bases (risk of polymerization/exotherm).
Aqueous Waste Acidic Aqueous If the salt was dissolved in water, check pH.[3] If <2, neutralize or dispose of as Acidic Waste.
Solid Waste Hazardous Solid Contaminated gloves, weigh boats, and Kimwipes must go into a sealed hazardous solid waste drum, not regular trash.

References

  • Fisher Scientific. (2021).[4] Safety Data Sheet: Morpholine Derivatives and Alkyl Bromides. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (Nitrile vs. Laminate). Retrieved from

  • U.S. EPA. (2024). Hazardous Waste Management: Halogenated Solvents and Organics. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.